Pyrazolo[1,5-a]pyridine-3-acetonitrile
Description
Properties
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-4-8-7-11-12-6-2-1-3-9(8)12/h1-3,6-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFQTJKLNKNOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556548 | |
| Record name | (Pyrazolo[1,5-a]pyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118055-01-9 | |
| Record name | (Pyrazolo[1,5-a]pyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrazolo[1,5-a]pyridin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of Pyrazolo[1,5-a]pyridine-3-acetonitrile.
An In-depth Technical Guide to the Synthesis and Characterization of Pyrazolo[1,5-a]pyridine-3-acetonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in modern medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure, appearing in numerous biologically active compounds, including kinase inhibitors and adenosine receptor antagonists.[1][2] The 3-acetonitrile derivative serves as a versatile intermediate, enabling further molecular elaboration for the development of novel therapeutic agents. This document details a robust and regioselective synthetic protocol, outlines a full suite of analytical characterization techniques, and provides essential safety and handling information for researchers, chemists, and professionals in drug development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolo[1,5-a]pyridine system, a bicyclic heteroaromatic structure that has garnered immense interest in pharmaceutical research.[2] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Compounds incorporating this scaffold have demonstrated potential as anti-inflammatory, antitumor, antimicrobial, and antiviral agents.[2][4]
The introduction of an acetonitrile group at the 3-position (-CH₂CN) provides a critical synthetic handle. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions, making this compound a highly valuable precursor for constructing libraries of complex molecules for drug discovery programs.
Synthetic Methodology: A Regioselective [3+2] Annulation-Aromatization Approach
The most direct and efficient method for constructing the pyrazolo[1,5-a]pyridine core is through a [3+2] cycloaddition reaction.[1][5][6] This strategy involves the reaction of an N-aminopyridinium ylide, serving as a 1,3-dipole, with an electron-deficient alkene as the dipolarophile. For the synthesis of the target compound, acrylonitrile is the ideal reaction partner.
A highly effective protocol has been established that utilizes (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a radical mediator to facilitate the final aromatization step, ensuring a high-yield, regioselective synthesis.[7] The overall transformation can be conceptualized in three primary stages: formation of the N-aminopyridinium salt, in-situ generation of the ylide, and the final annulation-aromatization cascade.
Experimental Protocol
Materials and Reagents:
-
Pyridine
-
O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Acrylonitrile
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (or Hexanes)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the N-Aminopyridinium Salt:
-
Dissolve pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of MSH (1.1 eq) in DCM.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, during which a precipitate of the N-aminopyridinium mesitylenesulfonate salt will form.
-
Collect the solid by vacuum filtration, wash with cold DCM, and dry under vacuum. The salt can be used directly in the next step.
-
-
[3+2] Annulation-Aromatization:
-
Suspend the dried N-aminopyridinium salt (1.0 eq) in anhydrous toluene.
-
To this suspension, add acrylonitrile (1.5 eq) followed by TEMPO (1.2 eq).[7]
-
Cool the reaction mixture to 0 °C.
-
Add DIPEA (2.0 eq) dropwise to the cooled suspension.[7] The in-situ formation of the deep red N-aminopyridinium ylide is often observed.
-
Allow the reaction to warm to ambient temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation.
-
-
Purification:
-
The resulting residue is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., from 95:5 to 80:20 petroleum ether:EtOAc), is effective for isolating the product.[7]
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Synthetic Workflow Diagram
A visual representation of the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Comprehensive Characterization
Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic and physical methods. The data presented below are the expected results based on literature values for structurally related compounds and foundational spectroscopic principles.
Characterization Data Summary
| Technique | Parameter | Expected Result |
| Appearance | Physical State | White to off-white solid |
| Molecular Formula | - | C₈H₅N₃ |
| Molecular Weight | - | 143.15 g/mol [8] |
| ¹H NMR | Chemical Shift (δ) | See detailed description below. Key signals: ~8.5 (d, H7), ~8.1 (s, H2), ~7.5 (d, H5), ~7.1 (t, H6), ~4.0 (s, -CH₂) ppm. |
| ¹³C NMR | Chemical Shift (δ) | See detailed description below. Key signals: ~149 (C7), ~145 (C8a), ~117 (CN), ~109 (C3), ~18 (-CH₂) ppm. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 2250-2260 cm⁻¹ (strong, sharp, C≡N stretch) , 3100-3000 (Ar C-H), 1630-1500 (C=C/C=N).[5][9] |
| Mass Spectrometry | m/z | [M+H]⁺ = 144.0556 . HRMS should confirm the elemental composition C₈H₆N₃⁺. |
Detailed Spectroscopic Analysis
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to show five distinct signals. The aromatic region will display four signals corresponding to the protons on the bicyclic core, with characteristic downfield shifts. The proton at the 7-position (adjacent to the bridgehead nitrogen) is typically the most deshielded. The methylene protons of the acetonitrile group will appear as a sharp singlet further upfield.
-
δ ~8.5 ppm (d, 1H, H7)
-
δ ~8.1 ppm (s, 1H, H2)
-
δ ~7.5 ppm (d, 1H, H5)
-
δ ~7.1 ppm (t, 1H, H6)
-
δ ~4.0 ppm (s, 2H, -CH₂CN)
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (101 MHz, CDCl₃): The carbon spectrum will show eight signals. The most diagnostic are the nitrile carbon and the methylene carbon. The chemical shifts for the heterocyclic carbons are based on data from similar pyrazolo[1,5-a]pyridine systems.[7][10]
-
δ ~149 ppm (C7)
-
δ ~145 ppm (C8a - quaternary)
-
δ ~141 ppm (C2)
-
δ ~129 ppm (C5)
-
δ ~122 ppm (C6)
-
δ ~117 ppm (CN - quaternary)
-
δ ~114 ppm (C3a - quaternary)
-
δ ~109 ppm (C3 - quaternary)
-
δ ~18 ppm (-CH₂CN)
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. The most unambiguous peak is the strong, sharp absorption band for the nitrile (C≡N) stretch, which is expected between 2250 and 2260 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the characteristic ring stretching vibrations (C=C and C=N) will be present in the 1630-1500 cm⁻¹ region.
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is the definitive technique for confirming the elemental composition. The calculated exact mass for the protonated molecule [C₈H₅N₃ + H]⁺ is 144.0556. The experimentally observed m/z value should be within a 5 ppm error margin of this calculated value.
Analytical Workflow Diagram
A logical flow for the characterization of the final product.
Caption: Standard characterization workflow for organic compounds.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.
-
Hazard Identification: While a specific safety data sheet for this exact compound is not widely available, related heterocyclic nitriles and pyrazolo[1,5-a]pyridine derivatives are classified as potentially harmful. Assume the compound is harmful if swallowed and causes skin and serious eye irritation.[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: If swallowed, rinse mouth and immediately call a poison center or physician. Do not induce vomiting.
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide has detailed a reliable and well-documented method for the synthesis of this compound via a [3+2] cycloaddition pathway. The comprehensive characterization workflow described, utilizing NMR, IR, and MS, provides a robust framework for verifying the structure and purity of the final product. By adhering to the outlined synthetic and safety protocols, researchers can confidently produce this valuable chemical intermediate, paving the way for the discovery and development of next-generation pharmaceuticals built upon the versatile pyrazolo[1,5-a]pyridine scaffold.
References
-
Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513–2522. Available from: [Link]
-
Ibrahim, H. M., Behbehani, H., Mostafa, N. S., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7656–7665. Available from: [Link]
-
Ibrahim, H. M., Behbehani, H., & El-Kandrawy, N. K. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(11), 14755-14764. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Li, J., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 7(1), 107-112. Available from: [Link]
-
Głowacka, I. E., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4983. Available from: [Link]
-
Li, J., et al. (2020). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. Organic & Biomolecular Chemistry, 18(34), 6673-6677. Available from: [Link]
-
Gommaa, M. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28, 1568-1575. Available from: [Link]
-
Ibrahim, H. M., Behbehani, H., & El-Kandrawy, N. K. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(11), 14755-14764. Available from: [Link]
-
SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine - 13C NMR. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-A]pyridine-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines... Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(6), 643-664. Available from: [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6435. Available from: [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Heterocyclic Compounds... Retrieved from [Link]
-
Al-dujaili, A. H., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ACS Omega, 8(4), 4065-4074. Available from: [Link]
Sources
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolo[1,5-A]pyridine-3-carbonitrile | C8H5N3 | CID 12883733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
An In-Depth Technical Guide to the Chemical Properties of Pyrazolo[1,5-a]pyridine-3-acetonitrile
The pyrazolo[1,5-a]pyridine ring system represents a class of fused nitrogen-containing heterocycles that has garnered significant attention from the synthetic and medicinal chemistry communities.[1] This scaffold is considered a "privileged structure" due to its presence in a multitude of compounds exhibiting a wide array of pharmacological activities.[2][3][4] Molecules incorporating this core have been developed as kinase inhibitors, anti-inflammatory agents, antagonists for various receptors, and treatments for neurological disorders.[1][5][6][7]
This guide focuses on a specific, highly versatile derivative: This compound . The strategic placement of the acetonitrile group at the 3-position of the heterocyclic core makes this molecule an exceptionally valuable building block. The nitrile functional group is a cornerstone of modern organic synthesis, prized for its ability to be transformed into a wide variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles.[8][9][10] This versatility allows researchers to generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[11][12][13] This document provides a detailed exploration of the synthesis, physicochemical properties, reactivity, and applications of this important chemical entity.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in chemical and biological systems. This compound is a planar, aromatic system whose properties are defined by the fusion of an electron-rich pyrazole ring with an electron-deficient pyridine ring, further functionalized with an electron-withdrawing acetonitrile side chain.
Caption: Core structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃ | Inferred |
| Molecular Weight | 157.17 g/mol | Calculated |
| CAS Number | 118055-01-9 | [14] |
| Appearance | Solid, Powder | [15] |
| Molecular Weight (Carbonitrile) | 143.15 g/mol | [16] |
| XLogP3 (Carbonitrile) | 0.8 | [16] |
| Topological Polar Surface Area | 41.1 Ų (for carbonitrile) | [16] |
Synthesis of the Pyrazolo[1,5-a]pyridine Core
The most prevalent and robust method for constructing the pyrazolo[1,5-a]pyridine scaffold is the intermolecular [3+2] cycloaddition reaction.[6][17] This reaction involves a 1,3-dipolar cycloaddition between an N-iminopyridinium ylide (the three-atom component) and a suitable dipolarophile, such as an alkyne or an electron-deficient alkene.[2][5][18] The versatility of this approach allows for the introduction of a wide range of substituents onto the heterocyclic core by simply varying the starting materials.
Caption: General workflow for the [3+2] cycloaddition synthesis.
Representative Experimental Protocol: [3+2] Annulation-Aromatization
The following protocol is a generalized procedure based on the TEMPO-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carbonitriles, which can be adapted for acetonitrile synthesis by using a different alkene.[19]
-
Ylide Precursor Formation: An appropriate N-aminopyridine salt is prepared (e.g., by reacting the pyridine with O-(mesitylenesulfonyl)hydroxylamine).
-
Reaction Setup: The N-aminopyridine salt (1.0 eq) is suspended in a suitable solvent such as toluene or acetonitrile.[2][19]
-
Addition of Reagents: Acrylonitrile (or a related activated alkene, 2.0-2.5 eq) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 1.2 eq) are added to the suspension.
-
Initiation: The reaction mixture is cooled to 0 °C, and a base such as DBU (1,8-diazabicyclo[11.5.4.0]undec-7-ene) or DIPEA (diisopropylethylamine, 2.0 eq) is added dropwise.[19]
-
Reaction Progression: The mixture is allowed to warm to ambient temperature and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyridine product.[19]
Causality Note: The use of an oxidant like TEMPO facilitates the final aromatization step, converting the initial cycloadduct into the stable aromatic pyrazolo[1,5-a]pyridine ring system. The choice of base is critical for the in situ generation of the reactive N-iminopyridinium ylide from its salt precursor.
Chemical Reactivity
The reactivity of this compound is twofold: reactions involving the heterocyclic core and transformations of the versatile acetonitrile side chain.
A. Reactivity of the Pyrazolo[1,5-a]pyridine Ring
The electronic character of the fused ring system dictates its susceptibility to electrophilic attack. The pyrazole moiety is electron-rich, while the pyridine portion is electron-deficient. Consequently, electrophilic substitution preferentially occurs on the pyrazole ring.
-
Electrophilic Substitution: For the unsubstituted pyrazolo[1,5-a]pyridine parent system, electrophilic attack is strongly favored at the C3 position.[20] Studies on nitration and bromination confirm that substitution occurs regioselectively at C3.[21][22] Since the molecule of interest is already substituted at C3, this position is blocked. Further electrophilic substitution would be directed to other positions, most likely C2 on the pyrazole ring or one of the positions on the pyridine ring (C5 or C7), depending on the specific reagents and reaction conditions. The conditions can significantly influence the outcome; for example, nitration of the parent system with mixed nitric and sulfuric acids yields the 3-nitro product, whereas nitric acid in acetic anhydride gives the 6-nitro product.[21][22]
Caption: Sites of electrophilic attack on the parent pyrazolo[1,5-a]pyridine core.
B. Reactivity of the Acetonitrile Functional Group
The true synthetic power of this compound lies in the reactivity of its side chain. The nitrile group is a linchpin functional group that can be converted into numerous other moieties, providing access to a vast chemical space for analog synthesis.[8][10]
Key transformations include:
-
Reduction to Primary Amines: The nitrile can be readily reduced to a 2-(pyrazolo[1,5-a]pyridin-3-yl)ethan-1-amine. This transformation is fundamental in medicinal chemistry for introducing basic groups that can form salts or interact with biological targets. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd, H₂/Raney Ni).
-
Hydrolysis to Carboxylic Acids: Under strong acidic or basic conditions, the nitrile can be fully hydrolyzed to produce pyrazolo[1,5-a]pyridine-3-acetic acid. This allows for the subsequent formation of amides, esters, and other acid derivatives.
-
Partial Hydrolysis to Amides: Careful control of hydrolysis conditions can yield the corresponding pyrazolo[1,5-a]pyridine-3-acetamide.
-
Addition of Organometallics: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add across the carbon-nitrogen triple bond. Subsequent aqueous workup yields ketones, providing a route to introduce diverse R-groups.
-
Cycloaddition to Tetrazoles: In a [3+2] cycloaddition with an azide source (e.g., sodium azide), the nitrile group can be converted into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid in drug design.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound CAS#: 118055-01-9 [m.chemicalbook.com]
- 15. Pyrazolo[1,5-a]pyridine-5-carbonitrile | 1352903-96-8 [sigmaaldrich.com]
- 16. Pyrazolo[1,5-A]pyridine-3-carbonitrile | C8H5N3 | CID 12883733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. sci-hub.se [sci-hub.se]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of Pyrazolo[1,5-a]pyridine-3-acetonitrile
This guide provides a comprehensive analysis of the spectroscopic data for Pyrazolo[1,5-a]pyridine-3-acetonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. The structural elucidation of such novel molecules is fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document offers a detailed examination of the expected and reported data for this compound, grounded in established scientific principles and supported by data from closely related analogues.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a crucial heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, showcasing their relevance in the development of targeted therapeutics.[2][3] The precise characterization of new derivatives, such as this compound, is paramount for understanding their structure-activity relationships and advancing drug discovery programs. Spectroscopic analysis provides the foundational data for this characterization, enabling the unambiguous determination of molecular structure and purity.[4]
Molecular Structure and Key Spectroscopic Features
This compound consists of a fused pyrazole and pyridine ring system, with an acetonitrile group substituted at the 3-position of the pyrazole ring.
Molecular Formula: C₉H₇N₃[5]
Structure:
The key structural features that will give rise to characteristic spectroscopic signals are:
-
The aromatic protons of the pyridine and pyrazole rings.
-
The methylene protons of the acetonitrile substituent.
-
The quaternary carbons of the fused ring system and the nitrile carbon.
-
The carbon-nitrogen and carbon-carbon double bonds within the aromatic system.
-
The nitrile (C≡N) functional group.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[5] This data is crucial for identifying the compound in a mass spectrum.
| Adduct | Predicted m/z |
| [M+H]⁺ | 158.0713 |
| [M+Na]⁺ | 180.0532 |
| [M+K]⁺ | 196.0272 |
| [M+NH₄]⁺ | 175.0978 |
Expert Insight: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is often the most abundant ion observed in the positive ion mode. The presence of multiple nitrogen atoms in the heterocyclic system provides basic sites that are readily protonated.
Fragmentation Pattern
While detailed experimental fragmentation data for this specific molecule is not widely published, general fragmentation patterns for related pyrazolo[1,5-a]pyridine structures can be inferred. Common fragmentation pathways may involve the loss of small molecules such as HCN from the pyrazole ring or cleavage of the acetonitrile side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile group and the aromatic ring currents. The expected chemical shifts and coupling patterns are detailed in the table below, based on data from the parent pyrazolo[1,5-a]pyridine and related derivatives.[6]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1-8.3 | s | - |
| H-4 | ~7.0-7.2 | d | ~7.0 |
| H-5 | ~6.7-6.9 | t | ~7.0 |
| H-6 | ~7.4-7.6 | t | ~7.0 |
| H-7 | ~8.4-8.6 | d | ~7.0 |
| -CH₂- | ~3.9-4.1 | s | - |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compounds.[7] The chemical shifts can vary slightly depending on the solvent used.[8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~140-142 |
| C-3 | ~105-107 |
| C-3a | ~148-150 |
| C-4 | ~112-114 |
| C-5 | ~118-120 |
| C-6 | ~128-130 |
| C-7 | ~120-122 |
| C-8a | ~145-147 |
| -CH₂- | ~15-17 |
| -C≡N | ~117-119 |
Self-Validating System: To unambiguously assign the carbon signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HSQC experiment correlates each proton signal with its directly attached carbon, while an HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Characteristic IR Absorptions
The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the nitrile group.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000-3100 | Medium |
| C≡N (nitrile) | 2240-2260 | Medium to Sharp |
| C=C, C=N (aromatic) | 1450-1600 | Medium to Strong |
| C-H (alkane) | 2850-2960 | Weak to Medium |
Authoritative Grounding: The characteristic stretching vibration of the nitrile group (C≡N) is a key diagnostic peak and is expected in the 2240-2260 cm⁻¹ region.[9] The precise position can be influenced by conjugation with the aromatic system. The aromatic C=C and C=N stretching vibrations will appear in the 1450-1600 cm⁻¹ region, typical for pyridine and related heterocycles.[10]
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, standardized and well-defined experimental protocols are essential.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Several hundred to several thousand scans may be required depending on sample concentration.[11]
-
Mass Spectrometry (MS) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode is typically preferred for this class of compounds.
-
Mass Range: Scan a mass range that encompasses the expected molecular ion (e.g., m/z 100-500).
-
Capillary Voltage and Temperature: Optimize these parameters to achieve stable spray and maximal ion intensity.[12]
-
IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By integrating predicted data with experimental findings from closely related analogues, a robust framework for the structural characterization of this important heterocyclic compound is established. The detailed protocols and expert insights presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the unambiguous identification and further investigation of this and similar molecular entities.
References
-
ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Retrieved from [Link]
-
RSC Publishing. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Retrieved from [Link]
-
ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]
-
PMC - NIH. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Retrieved from [Link]
-
DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(pyrazolo[1,5-a]pyridin-3-yl)acetonitrile. Retrieved from [Link]
-
ACS Publications. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). NMR Determination of the Structure of Azolopyrimidines Produced from Reaction of Bidentate Electrophiles and Aminoazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
-
MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-A]pyridine-3-carbonitrile. Retrieved from [Link]
-
NIH. (2017). Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 2-(pyrazolo[1,5-a]pyridin-3-yl)acetonitrile (C9H7N3) [pubchemlite.lcsb.uni.lu]
- 6. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.washington.edu [chem.washington.edu]
- 9. Acetonitrile (75-05-8) IR Spectrum [m.chemicalbook.com]
- 10. Pyridine [webbook.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Pyrazolo[1,5-a]pyridine-3-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide spectrum of biological activities. The precise three-dimensional arrangement of atoms and molecules within the crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. This in-depth technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of Pyrazolo[1,5-a]pyridine-3-acetonitrile, a representative member of this important class of compounds. While a definitive published crystal structure for this specific molecule is not available at the time of this writing, this guide will leverage established protocols and data from closely related analogues to present a robust framework for its structural elucidation. We will delve into the synthesis and crystallization, the principles and practice of single-crystal X-ray diffraction, and the subsequent data analysis and interpretation, including an exploration of intermolecular interactions through Hirshfeld surface analysis and computational modeling.
Introduction: The Significance of Crystal Structure in Drug Discovery
The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure. The arrangement of molecules in a crystal lattice dictates everything from its melting point and dissolution rate to its tabletability and long-term stability. For researchers in drug development, a thorough understanding of the crystal structure is not merely an academic exercise; it is a critical component of rational drug design and formulation.
The pyrazolo[1,5-a]pyridine core is a versatile scaffold found in numerous biologically active compounds. The addition of a 3-acetonitrile substituent introduces a polar functional group capable of participating in various intermolecular interactions, making the study of its crystal packing particularly insightful. This guide will walk through the essential steps to determine and analyze the crystal structure of this compound, providing both the "how" and the "why" behind each experimental choice.
Synthesis and Crystallization: The Foundation of Structural Analysis
A high-quality single crystal is the prerequisite for any successful X-ray diffraction study.[1][2][3] This section outlines a plausible synthetic route for this compound and discusses the critical techniques for obtaining diffraction-quality crystals.
Synthesis of this compound
While various methods exist for the synthesis of the pyrazolo[1,5-a]pyridine core, a common and effective approach involves the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes or alkenes.[4][5] A plausible synthetic protocol for the title compound is outlined below:
Experimental Protocol: Synthesis
-
Step 1: Formation of N-aminopyridinium salt. Pyridine is reacted with an aminating agent, such as O-(mesitylsulfonyl)hydroxylamine (MSH), in a suitable solvent like dichloromethane (DCM) to form the corresponding N-aminopyridinium salt. The causality here lies in the activation of the pyridine nitrogen for subsequent ylide formation.
-
Step 2: In situ generation of N-aminopyridinium ylide. The N-aminopyridinium salt is treated with a base, such as potassium carbonate or triethylamine, to deprotonate the amino group and generate the reactive N-aminopyridinium ylide in situ.
-
Step 3: Cycloaddition with 3-butynenitrile. The in situ generated ylide undergoes a [3+2] cycloaddition reaction with 3-butynenitrile. The regioselectivity of this reaction is crucial and is often directed by the electronic and steric properties of the substituents.
-
Step 4: Aromatization. The initial cycloadduct undergoes spontaneous or induced aromatization, often with the elimination of a small molecule, to yield the stable this compound.
-
Step 5: Purification. The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure compound.
Caption: Synthetic workflow for this compound.
Crystallization Methodologies
Obtaining single crystals suitable for X-ray diffraction is often a process of trial and error, guided by the physicochemical properties of the compound.[1][2][3][6][7] Several techniques can be employed:
-
Slow Evaporation: This is the simplest and most common method.[2] A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
-
Vapor Diffusion: This technique is particularly useful for small amounts of material.[7] A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[3] Crystals form at the interface as the solvents slowly mix.
-
Antisolvent Crystallization: An antisolvent (a solvent in which the compound is insoluble) is slowly added to a solution of the compound, causing it to precipitate out as crystals.[7]
Table 1: Common Solvents for Crystallization of N-Heterocycles
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Dichloromethane (DCM) | 39.6 | Medium | Good for initial solubility tests. |
| Ethyl Acetate | 77.1 | Medium | Often used in combination with hexanes. |
| Acetone | 56 | High | Can form solvates. |
| Acetonitrile | 82 | High | Good for polar compounds. |
| Methanol/Ethanol | 64.7 / 78.4 | High | Can participate in hydrogen bonding. |
| Toluene | 111 | Low | Good for less polar compounds. |
| Hexanes/Heptane | 69 / 98.4 | Low | Often used as an antisolvent. |
The choice of solvent and crystallization method is a crucial experimental parameter that can influence the resulting crystal form (polymorph).
Single-Crystal X-ray Diffraction: Illuminating the Molecular World
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a molecule.[8] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[9][10]
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop or a glass fiber.
-
Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K or 150 K) using a cryostream of nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a more precise structure, and reduces radiation damage to the crystal.
-
X-ray Source: A monochromatic X-ray source, such as a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) rotating anode or a synchrotron source, is used.
-
Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected.[10] This typically involves collecting a series of frames over a range of rotation angles.
-
Data Integration and Scaling: The collected diffraction images are processed to determine the intensities of the individual reflections. These intensities are then corrected for various experimental factors and scaled to produce a final dataset.
Caption: Workflow of single-crystal X-ray diffraction data collection.
Structure Solution and Refinement
The collected diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost. The "phase problem" is a central challenge in crystallography.
-
Structure Solution: Direct methods or Patterson methods are commonly used to obtain an initial estimate of the atomic positions.[11] These methods use statistical relationships between the reflection intensities to derive the phases. The program SHELXS is a widely used software for this purpose.[11]
-
Structure Refinement: The initial structural model is then refined against the experimental data using a least-squares minimization procedure.[12][13] This process iteratively adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction patterns. The program SHELXL is the standard for small-molecule crystal structure refinement.[12][13]
The quality of the final refined structure is assessed by several factors, including the R-factor (agreement factor), the goodness-of-fit (GOF), and the residual electron density map.
Analysis of the Crystal Structure: From Molecular Geometry to Supramolecular Assembly
Once the crystal structure is solved and refined, a wealth of information can be extracted.
Molecular Geometry
The primary result of a crystal structure determination is the precise three-dimensional arrangement of atoms in the molecule. This includes:
-
Bond Lengths and Angles: These provide direct evidence for the bonding within the molecule and can be compared to theoretical values and data from related structures.
-
Torsion Angles: These describe the conformation of the molecule, which can be critical for its biological activity.
-
Planarity: The planarity of the pyrazolo[1,5-a]pyridine ring system can be assessed.
Table 2: Representative Crystallographic Data for a Pyrazolo[1,5-a]pyridine Derivative
| Parameter | Value |
| Chemical Formula | C₁₀H₇N₃O |
| Formula Weight | 185.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.678(7) |
| c (Å) | 7.234(3) |
| β (°) | 109.56(3) |
| V (ų) | 868.9(7) |
| Z | 4 |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (GOF) | 1.05 |
Note: This is representative data for a related pyrazolo[1,5-a]pyridine derivative and not for the title compound.
Supramolecular Interactions and Crystal Packing
The way molecules pack in the crystal is determined by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material.
-
Hydrogen Bonding: The acetonitrile nitrogen and the pyrazole and pyridine nitrogens can act as hydrogen bond acceptors, while any potential hydrogen bond donors in the molecule or co-crystallized solvent molecules will play a significant role in the crystal packing.
-
π-π Stacking: The aromatic pyrazolo[1,5-a]pyridine rings are likely to engage in π-π stacking interactions, which are important for stabilizing the crystal lattice.
-
C-H···N and C-H···π Interactions: These weaker interactions also contribute to the overall stability of the crystal structure.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[14][15][16][17][18] The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal and is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions and their relative contributions to the crystal packing.[16][17]
Caption: Conceptual workflow for Hirshfeld surface analysis.
Computational Chemistry: A Complementary Perspective
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights that complement the experimental X-ray data.[19][20] DFT calculations can be used to:
-
Optimize the molecular geometry: The calculated geometry can be compared with the experimental structure to validate the results.
-
Calculate molecular properties: Properties such as the molecular electrostatic potential (MEP) can help to identify regions of the molecule that are likely to be involved in intermolecular interactions.
-
Analyze frontier molecular orbitals (HOMO-LUMO): This can provide information about the electronic properties and reactivity of the molecule.
Conclusion: A Holistic Understanding of the Solid State
The crystal structure analysis of this compound, as outlined in this guide, provides a comprehensive framework for understanding its solid-state properties. By combining meticulous experimental work with powerful analytical and computational tools, researchers can gain a deep understanding of the molecular and supramolecular architecture of this important heterocyclic compound. This knowledge is not only of fundamental scientific interest but also has profound implications for the development of new and improved pharmaceutical products. The self-validating nature of the described protocols, from synthesis and crystallization to data refinement and analysis, ensures a high degree of confidence in the final structural model, providing a solid foundation for further research and development.
References
-
SPT Labtech. Chemical crystallization. [Link]
-
Groom, C. R., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1829-1850. [Link]
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), e201500001. [Link]
-
EPFL. (n.d.). Crystallization of small molecules. [Link]
-
Probert, M. R., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
-
Müller, P. (n.d.). Chapter 6.1.2 SHELXL-97. [Link]
-
Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC Carleton. [Link]
-
Minor, W., & Dauter, Z. (2010). Data Collection for Crystallographic Structure Determination. In Methods in Molecular Biology (pp. 253-268). Humana Press. [Link]
-
Otwinowski, Z., & Minor, W. (1997). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 53(1), 23-28. [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]
-
Cebollada, A., Vellé, A., & Sanz Miguel, P. J. (2016). Hirshfeld and DFT analysis of the N-heterocyclic carbene proligand methylenebis(N-butylimidazolium) as the acetonitrile-solvated diiodide salt. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 6), 456–459. [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
-
Avcı, D., Tamer, Ö., Sancak, K., & Büyükgüngör, O. (2020). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, and theoretical study on a N-heterocyclic carbene salt and two NHC–palladium complexes. Journal of Coordination Chemistry, 73(17-18), 2465-2481. [Link]
-
Al-Zaydi, K. M., El-Gazzar, A. B. A., & El-Gendy, M. S. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7436–7447. [Link]
-
Al-Zaydi, K. M., El-Gazzar, A. B. A., & El-Gendy, M. S. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(12), 15033–15045. [Link]
-
Al-Zaydi, K. M., El-Gazzar, A. B. A., & El-Gendy, M. S. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(12), 15033–15045. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Ghasemi, K., & Gholivand, K. (2020). Single crystal X-ray Diffraction data collection parameters. ResearchGate. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103521. [Link]
-
Ullah, F., Ayub, K., & Ahmed, S. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(14), 5464. [Link]
-
Moreno-Vargas, A. J., Portilla, J., & Restrepo, A. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(49), 29477-29487. [Link]
-
El-Gazzar, A. B. A., Hassan, A. S., & Mukhtar, A. A. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(2), 103602. [Link]
-
Mlowe, S., Zubkov, F. I., & Yatsenko, A. V. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 405–410. [Link]
-
Wawer, M. J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6296. [Link]
-
Liu, X., et al. (2019). Syntheses, structures and Hirshfeld Surface Analyses of two 3D supramolecules based on nitrogen-heterocyclic tricarboxylate ligand. ResearchGate. [Link]
-
Cárdenas-Galindo, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1035. [Link]
-
Singh, P. P., et al. (2021). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science. [Link]
Sources
- 1. sptlabtech.com [sptlabtech.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 14. Hirshfeld and DFT analysis of the N-heterocyclic carbene proligand methylenebis(N-butylimidazolium) as the acetonitrile-solvated diiodide salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
A Technical Guide to the Biological Activity Screening of Novel Pyrazolo[1,5-a]pyridine-3-acetonitrile Derivatives
Foreword: The Strategic Imperative for Scaffolding in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the identification and exploration of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, thereby serving as a fertile ground for developing novel therapeutics. The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a scaffold, recognized for its versatile synthetic accessibility and a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have been successfully developed into commercial drugs for various conditions, highlighting its clinical relevance.[1][2]
This guide focuses on a specific, novel derivative class: Pyrazolo[1,5-a]pyridine-3-acetonitrile . The introduction of the acetonitrile moiety at the 3-position presents a unique chemical handle for potential interactions and further functionalization, demanding a systematic and logically-structured screening campaign to elucidate its therapeutic potential. This document is designed not as a rigid protocol, but as a strategic workflow, guiding researchers through the essential phases of biological evaluation, from broad-based initial screens to more focused mechanistic studies. We will emphasize the causality behind experimental choices, ensuring that each step logically informs the next, creating a self-validating pathway for discovery.
Part 1: The Initial Screening Cascade — A Dual-Pronged Approach
Given the extensive literature on the parent scaffold, a rational screening strategy begins with the two most prominent and well-documented areas of activity: anticancer and antimicrobial effects.[3][4] This dual-pronged approach maximizes the probability of identifying a significant biological effect early in the discovery process.
Workflow for Initial Biological Screening
Caption: A high-level overview of the proposed screening cascade.
Part 2: Anticancer Potential — Cytotoxicity and Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is renowned for its potent activity as a protein kinase inhibitor, a class of drugs that has revolutionized targeted cancer therapy.[5][6] Kinases are crucial regulators of cellular signaling, and their dysregulation is a common feature in many cancers.[5] Therefore, the primary hypothesis is that our novel compound will exhibit anticancer effects through kinase modulation.
Initial Cytotoxicity Screening: The MTT Assay
The first step is to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust, colorimetric, and high-throughput method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours in a humidified atmosphere.[7] This allows viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble purple formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Cell Line | Compound Class | IC₅₀ (µM) [Hypothetical Data] |
| HCT-116 (Colon) | This compound | 8.5 |
| MCF-7 (Breast) | This compound | 12.2 |
| A549 (Lung) | This compound | 9.7 |
| Doxorubicin | Positive Control | 0.8 |
Mechanistic Elucidation: Kinase Inhibition Profiling
A positive result in the cytotoxicity screen (i.e., a low micromolar IC₅₀) strongly suggests that the compound is biologically active. The next logical step is to investigate the primary hypothesis: kinase inhibition. The pyrazolo[1,5-a]pyrimidine scaffold has been shown to inhibit a range of kinases, including:
-
PI3Kα [11]
A cost-effective and efficient approach is to screen the compound against a commercially available panel of key cancer-related kinases. This provides a "fingerprint" of the compound's selectivity. A compound that selectively inhibits a specific kinase or a family of kinases is a much more promising therapeutic candidate than a non-selective inhibitor, which may have off-target effects.[6]
Part 3: Antimicrobial Potential — Susceptibility and Target Exploration
In parallel to the anticancer screening, the compound's antimicrobial properties should be investigated. Various derivatives of the parent scaffold have demonstrated promising antibacterial and antifungal activity.[3][16]
Initial Susceptibility Screening: Minimum Inhibitory Concentration (MIC)
The standard method for assessing a compound's antimicrobial potency is the determination of its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well. The final concentration should be approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Mechanistic Insights: Potential Bacterial Targets
Should the compound exhibit a potent MIC value, subsequent studies should focus on identifying its mechanism of action. Based on studies of related heterocyclic compounds, plausible targets include:
-
DNA Gyrase: An essential bacterial enzyme that controls DNA topology.[16]
-
MurA Enzyme: A pivotal enzyme involved in the biosynthesis of the bacterial cell wall.[18]
Enzymatic assays for these specific targets can confirm whether the compound's antimicrobial activity is due to their inhibition. Molecular docking studies can further support these findings by predicting the binding interactions.[16][18]
Part 4: In Silico Profiling — Predicting Drug-Likeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.[19][20] In silico tools provide a rapid and cost-effective way to predict these properties and assess the overall "drug-likeness" of a novel compound.[21][22]
ADMET Prediction
A variety of computational models can predict key pharmacokinetic parameters. The goal is to identify potential liabilities early.
| ADMET Parameter | Desired Property | Rationale |
| Absorption | High Caco-2 permeability | Predicts intestinal absorption. |
| Distribution | Moderate LogP (1-3) | Affects solubility and membrane permeability. |
| Blood-Brain Barrier | Desirability depends on the target (e.g., no for most cancers, yes for glioblastoma). | |
| Metabolism | CYP450 Inhibition | Low inhibition is desired to avoid drug-drug interactions. |
| Excretion | Predicted clearance rates inform dosing schedules. | |
| Toxicity | hERG Inhibition | Low inhibition is critical to avoid cardiotoxicity. |
| Ames Mutagenicity | Should be negative to indicate a low risk of being carcinogenic. |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] This is invaluable for visualizing how a novel compound might interact with its putative biological target, such as the ATP-binding pocket of a protein kinase.
Caption: A simplified workflow for molecular docking studies.
A successful docking study will show the compound fitting snugly into the target's active site, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical amino acid residues, thus providing a structural basis for its biological activity.
Conclusion and Future Directions
This guide outlines a comprehensive, multi-tiered strategy for the initial biological screening of novel this compound derivatives. By employing a hypothesis-driven approach grounded in the known activities of the parent scaffold, researchers can efficiently identify and characterize promising hits. Positive outcomes from this screening cascade—namely, potent and selective cytotoxicity, confirmed kinase inhibition, or significant antimicrobial activity, coupled with a favorable in silico ADMET profile—provide a strong foundation for advancing a compound to the next stage of drug discovery: lead optimization and subsequent in vivo efficacy studies.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing. [Link]
-
Using ADMET to Move Forward from Drug Discovery to Development. (2024). Bitesize Bio. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]
-
Transformer-Driven ADMET Screening for Efficient Drug Evaluation. (n.d.). Kwon Research Group. [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioIVT. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Semantic Scholar. [Link]
-
Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (n.d.). Johns Hopkins University. [Link]
-
Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (n.d.). National Institutes of Health. [Link]
-
Drug Discovery and ADMET process: A Review. (n.d.). IJARBS. [Link]
-
Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. (2020). PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. [Link]
-
PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2024). ResearchGate. [Link]
-
Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. (2021). PubMed. [Link]
-
Assay development and efficacy testing of novel and established antimicrobials. (n.d.). University of Hertfordshire Research Archive. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health. [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd. [Link]
-
Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (2024). ACS Publications. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. kwon.engr.tamu.edu [kwon.engr.tamu.edu]
Harnessing the Synthetic Versatility of the Acetonitrile Group on the Pyrazolo[1,5-a]pyridine Scaffold
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Core and the Acetonitrile Handle
The pyrazolo[1,5-a]pyridine framework is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and synthetic tractability make it a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.[2][3][4][5] The functionalization of this core is paramount for modulating its pharmacological profile, and the introduction of an acetonitrile group (-CH₂CN) provides a uniquely versatile synthetic handle for extensive chemical exploration.
This guide delves into the reactivity of the acetonitrile group when appended to the pyrazolo[1,5-a]pyridine scaffold. The group's utility stems from a duality in its chemical nature: the electrophilic carbon of the nitrile triple bond and the nucleophilic potential of the α-methylene carbon once deprotonated.[6][7][8] Understanding and exploiting these reactive sites allows for the transformation of the acetonitrile moiety into a diverse array of functional groups, each opening new avenues for structure-activity relationship (SAR) studies and the optimization of drug candidates.
I. Transformations at the Nitrile (C≡N) Moiety: A Gateway to Amines, Carboxylic Acids, and Ketones
The polarized carbon-nitrogen triple bond is susceptible to nucleophilic attack, serving as the primary site for hydrolysis, reduction, and the addition of organometallic reagents. These transformations fundamentally alter the electronic and steric properties of the substituent, providing access to key functional groups for drug design.
Hydrolysis: Converting the Nitrile to a Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a robust and high-yield transformation that proceeds through a stable amide intermediate.[6][8][9] This reaction can be effectively catalyzed under both acidic and basic conditions, offering flexibility based on the stability of other functional groups on the pyrazolo[1,5-a]pyridine core. The resulting carboxylic acid is an invaluable precursor for forming amides, esters, and other derivatives.
Mechanistic Insight:
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which tautomerizes to the more stable amide.[6] Further hydrolysis of the amide, also under acidic conditions, yields the final carboxylic acid and an ammonium salt.
-
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[8][9] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. Subsequent saponification of the amide under basic conditions yields a carboxylate salt, which is protonated during acidic workup to give the carboxylic acid.[9]
Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-(Pyrazolo[1,5-a]pyridin-X-yl)acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting pyrazolo[1,5-a]pyridine-acetonitrile (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 3:1 v/v).
-
Heating: Heat the reaction mixture to reflux (typically 110-120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the mixture to cool to room temperature and carefully pour it over crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product may precipitate at this stage. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Reduction: Accessing Primary Amines
The reduction of the nitrile group provides a direct route to primary amines, introducing a basic center that can be crucial for modulating solubility and forming salt forms of a drug candidate. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄).[7][8][10]
Mechanistic Insight: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[10] The first addition forms an intermediate imine anion, which is stabilized by complexation with aluminum. A second hydride addition to the imine carbon results in a dianion, which upon aqueous workup is protonated to yield the primary amine.[7][10]
Experimental Protocol: LiAlH₄ Reduction of 2-(Pyrazolo[1,5-a]pyridin-X-yl)acetonitrile
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve the pyrazolo[1,5-a]pyridine-acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or gentle reflux until completion (monitored by TLC or LC-MS).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0°C. Carefully and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Purification: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by chromatography.
Addition of Organometallic Reagents: Synthesis of Ketones
The reaction of nitriles with Grignard or organolithium reagents provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after hydrolysis of the initial imine intermediate.[6][10] This allows for the introduction of a wide variety of alkyl, aryl, or heteroaryl moieties.
Mechanistic Insight: The organometallic reagent acts as a potent nucleophile, attacking the electrophilic nitrile carbon to form a magnesium or lithium salt of an imine anion.[10] This intermediate is stable and does not react further with the organometallic reagent. Subsequent acidic aqueous workup hydrolyzes the imine to the corresponding ketone.[10]
II. Reactivity at the α-Methylene Position: Leveraging Carbon Acidity
The methylene (-CH₂-) protons adjacent to the electron-withdrawing nitrile group are acidic and can be removed by a suitable base. The resulting carbanion is stabilized by resonance, making it an excellent nucleophile for a range of synthetic transformations.
Alkylation and Acylation
Deprotonation of the α-carbon with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) generates a potent nucleophile. This carbanion can readily react with various electrophiles.
-
Alkylation: Reaction with alkyl halides (R-X) introduces alkyl chains at the α-position.
-
Acylation: Reaction with acyl chlorides (RCOCl) or anhydrides yields β-ketonitriles, which are valuable synthetic intermediates.
This strategy is fundamental for building molecular complexity directly adjacent to the pyrazolo[1,5-a]pyridine core, enabling precise steric and electronic modifications.
Experimental Protocol: α-Alkylation of 2-(Pyrazolo[1,5-a]pyridin-X-yl)acetonitrile
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF or THF.
-
Deprotonation: Add a solution of the pyrazolo[1,5-a]pyridine-acetonitrile (1.0 eq) in the same solvent dropwise at 0°C. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the anion.
-
Electrophile Addition: Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Summary of Key Transformations
The reactivity of the acetonitrile group provides a rich platform for the diversification of the pyrazolo[1,5-a]pyridine scaffold. The table below summarizes the key transformations discussed.
| Starting Material | Reagents & Conditions | Product Functional Group | Key Application |
| Py-[CH₂]-CN | 1. H₂SO₄/H₂O, Δ 2. NaOH/H₂O, Δ; then H₃O⁺ | Carboxylic Acid (Py-[CH₂]-COOH) | Amide coupling, esterification |
| Py-[CH₂]-CN | 1. LiAlH₄, THF 2. H₂O workup | Primary Amine (Py-[CH₂CH₂]-NH₂) | Salt formation, introduction of basic center |
| Py-[CH₂]-CN | 1. R-MgBr, Et₂O 2. H₃O⁺ workup | Ketone (Py-[CH₂]-C(=O)R) | C-C bond formation, introduction of R-groups |
| Py-[CH₂]-CN | 1. NaH, THF 2. R-X (Alkyl Halide) | Substituted Acetonitrile (Py-[CHR]-CN) | Introduction of α-substituents |
Py represents the Pyrazolo[1,5-a]pyridine scaffold.
Visualizing the Synthetic Pathways
The following diagrams illustrate the divergent reactivity of the acetonitrile group and the mechanism of a key transformation.
Caption: Divergent reaction pathways of the acetonitrile group.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Caption: Workflow for LiAlH₄ reduction of a nitrile.
Conclusion
The acetonitrile group serves as a powerful and versatile functional handle in the synthesis of pyrazolo[1,5-a]pyridine derivatives. Its ability to be transformed into amines, carboxylic acids, ketones, and α-substituted analogues through reliable and well-understood chemical reactions makes it an invaluable tool for medicinal chemists. By mastering these transformations, researchers can efficiently generate diverse chemical libraries, probe structure-activity relationships, and accelerate the discovery and development of novel therapeutics based on this privileged scaffold.
References
-
Reactions of Nitriles - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Hsiao, Y.-J., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1159-1183. Available from: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Morsch, L., et al. (2023, November 23). 20.7 Chemistry of Nitriles. Chemistry LibreTexts. Available from: [Link]
-
Morsch, L., et al. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available from: [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Chemistry LibreTexts. Available from: [Link]
-
Quiroga-Varela, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7354. Available from: [Link]
-
Al-Tel, T. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866-13876. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Singh, U. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. Available from: [Link]
-
Al-Tel, T. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866-13876. Available from: [Link]
-
An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril. (n.d.). Indian Academy of Sciences. Available from: [Link]
-
Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus. (n.d.). ResearchGate. Retrieved from [Link]
-
Cankara, P., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3326. Available from: [Link]
-
A molecular electron density theory investigation of the molecular mechanism, regioselectivity, stereoselectivity and chemoselectivity of cycloaddition reaction between acetonitrile N-oxide and 2,5-dimethyl-2H-[3][6][9]diazarsole. (2020, February 3). ResearchGate. Retrieved from [Link]
-
Barvian, M., et al. (2012). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6163-6169. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Abstract
The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system, has emerged as a cornerstone pharmacophore in contemporary drug discovery.[1][2] Its rigid, planar structure, combined with its capacity for diverse functionalization, makes it an exceptionally versatile scaffold for targeting a wide array of biological macromolecules.[3][4] Notably, its role as a bioisostere of the purine ring system has enabled the development of potent and selective inhibitors for enzymes that process purine-based substrates, particularly protein kinases.[5][6] This guide provides a comprehensive overview of the pyrazolo[1,5-a]pyridine core, detailing its fundamental chemical properties, prevalent synthetic methodologies, extensive pharmacological applications, and the structure-activity relationships (SAR) that govern its biological activity. We will explore its mechanism of action against key therapeutic targets, spotlight clinically successful drugs derived from this scaffold, and discuss future perspectives for its application in addressing unmet medical needs.
The Pyrazolo[1,5-a]pyridine Scaffold: Structural and Physicochemical Rationale
The pyrazolo[1,5-a]pyridine system consists of a pyrazole ring fused to a pyridine ring. This arrangement results in a 10 π-electron aromatic system that is isoelectronic with purine but offers distinct advantages.[6] Unlike purine, it does not exhibit annular tautomerism, which can simplify molecular design and lead to more predictable target interactions.[6] The fused ring system provides a rigid framework, reducing the conformational flexibility of drug candidates and often leading to higher binding affinity and selectivity.[4] Its synthetic tractability allows for precise modification at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[3][7]
Caption: The core structure of pyrazolo[1,5-a]pyridine with standard numbering.
The nitrogen atoms within the scaffold act as key hydrogen bond acceptors, mimicking the interactions of the natural purine bases in the ATP-binding pockets of kinases.[8][9] This bioisosteric relationship is a foundational principle behind the success of this pharmacophore in oncology and inflammation research.[5]
Synthetic Methodologies: Constructing the Core
The construction of the pyrazolo[1,5-a]pyridine ring system is well-established, with several robust strategies available to synthetic chemists. The most prevalent methods involve the cyclization of suitably substituted pyridine or pyrazole precursors.
Cycloaddition Reactions
A primary route involves the [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles like alkenes or alkynes.[10][11] This approach offers a powerful way to construct the bicyclic system with a high degree of regioselectivity.
More recent advancements include metal-free, oxidative [3+2] cycloadditions of N-aminopyridines with α,β-unsaturated carbonyl compounds, which can be performed at room temperature, offering a more sustainable and scalable pathway.[12][13]
Condensation Reactions
Condensation reactions are a cornerstone of pyrazolo[1,5-a]pyridine synthesis. The most common variant is the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[8] This reaction proceeds via nucleophilic attack of the amino group, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The choice of the β-dicarbonyl component is critical as it dictates the substitution pattern on the pyrimidine portion of the scaffold, directly influencing the molecule's biological activity.[8]
Caption: Generalized workflow for the condensation synthesis of the pyrazolo[1,5-a]pyridine core.
Experimental Protocol: Acetic Acid-Promoted Cross-Dehydrogenative Coupling
This protocol describes a modern, efficient synthesis of substituted pyrazolo[1,5-a]pyridines, adapted from established methods.[10][14] This approach is valued for its operational simplicity and atom economy.
Objective: To synthesize a functionalized pyrazolo[1,5-a]pyridine derivative via a catalyst-free, aerobic cross-dehydrogenative coupling (CDC) reaction.
Materials:
-
N-amino-2-iminopyridine derivative (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.2 mmol)
-
Glacial Acetic Acid (AcOH) (5 mL)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, combine the N-amino-2-iminopyridine (1.0 mmol) and the β-ketoester (1.2 mmol).
-
Solvent Addition: Add glacial acetic acid (5 mL). Acetic acid serves as both the solvent and the promoter for the C-C bond formation and subsequent dehydrative cyclization.
-
Reaction Conditions: Heat the mixture to reflux (approximately 118°C) under an air atmosphere (using a condenser open to the air). The molecular oxygen from the air acts as the terminal oxidant in the dehydrogenative process.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting N-aminopyridine is consumed (typically 6-12 hours).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL) and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine derivative.
Rationale: This method avoids the need for metal catalysts by using molecular oxygen as a green oxidant.[14] Acetic acid facilitates the reaction by promoting the initial coupling and the final dehydration step, making it a highly efficient one-pot procedure.[10]
Pharmacological Landscape: A Scaffold of Diverse Activity
The pyrazolo[1,5-a]pyridine core is a key feature in compounds targeting a multitude of diseases, including cancer, inflammatory disorders, and central nervous system (CNS) conditions.[10][15]
Protein Kinase Inhibition
The most prominent application of this scaffold is in the development of protein kinase inhibitors.[8][9] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[9] Pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of several important kinase families.
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: The Trk family (TrkA, TrkB, TrkC) are drivers of various solid tumors when their encoding genes (NTRK) undergo fusion events.[16] Several highly potent Trk inhibitors are based on the pyrazolo[1,5-a]pyrimidine core, a closely related isomer.[16] For instance, Larotrectinib and Entrectinib , both FDA-approved drugs, feature this related scaffold and have shown remarkable efficacy in treating NTRK fusion-positive cancers.[16] The second-generation inhibitor Repotrectinib , approved in November 2023, also utilizes this core to overcome resistance mutations.[16][17]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central to cell cycle regulation, and their inhibition is a validated anti-cancer strategy.[18] The pyrazolo[1,5-a]pyrimidine scaffold has been used to develop selective inhibitors of CDK9, a kinase involved in transcriptional regulation. Inhibition of CDK9 leads to the depletion of short-lived anti-apoptotic proteins like Mcl-1, triggering cancer cell death.[18]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt signaling pathway is frequently hyperactivated in cancer. Selective inhibitors targeting specific PI3K isoforms are highly sought after. Novel pyrazolo[1,5-a]pyridines have been discovered as potent and selective inhibitors of the p110α, p110γ, and p110δ isoforms.[19][20][21][22]
Other Therapeutic Targets
Beyond kinases, the scaffold has demonstrated activity against:
-
Phosphodiesterases (PDEs): As inhibitors of enzymes like PDE4, with applications in inflammatory diseases.[8][23]
-
EP1 Receptors: As antagonists for the treatment of overactive bladder.[24]
-
Dopamine Receptors: Showing binding affinity for D3 and D4 receptors, relevant for CNS disorders like schizophrenia and Parkinson's disease.[10][23]
-
Antiviral Agents: Demonstrating activity against viruses such as the herpes virus.[25]
Structure-Activity Relationship (SAR) and Mechanism of Action
SAR studies are crucial for optimizing lead compounds. For pyrazolo[1,5-a]pyridine-based kinase inhibitors, specific substitutions dramatically influence potency and selectivity.
SAR Insights for Trk Inhibition
The development of Trk inhibitors has generated a wealth of SAR data. Modifications around the pyrazolo[1,5-a]pyrimidine core are key to achieving high potency and overcoming resistance.[16]
| Position of Substitution | Functional Group/Moiety | Impact on Activity | Rationale / Key Interaction | Reference |
| Position 3 | Picolinamide Amide Bond | Significantly enhances activity | Forms critical hydrogen bonds in the hinge region of the kinase. | [16] |
| Position 5 | Substituted Pyrrolidine | Increases potency | Occupies a key hydrophobic pocket and allows for vectoral growth. | [16] |
| Position X (on aryl ring) | Fluorine Atom | Crucial for activity | Enhances interactions with key residues like Asn655. | [16] |
| Overall Structure | Macrocyclization | Improves binding affinity and selectivity | Reduces conformational flexibility, pre-organizing the molecule for optimal binding. | [16] |
Table 1: Summary of key Structure-Activity Relationships for pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
Mechanism of Action: Trk Kinase Inhibition
Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the Trk kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade.
Caption: Inhibition of the Trk signaling pathway by a pyrazolo[1,5-a]pyridine-based inhibitor.
The pyrazolo[1,5-a]pyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase (e.g., Met592 in TrkA), anchoring the inhibitor in place.[16] The various substituents then extend into adjacent hydrophobic and hydrophilic pockets, determining the inhibitor's overall potency and selectivity profile.[16]
Challenges and Future Directions
Despite the remarkable success of the pyrazolo[1,5-a]pyridine scaffold, challenges remain.
-
Acquired Resistance: As seen with first-generation Trk inhibitors, cancer cells can develop on-target resistance mutations that reduce drug binding. The development of next-generation inhibitors, like macrocycles, that can overcome these mutations is a key area of research.[16]
-
Selectivity and Off-Target Effects: Achieving high selectivity against a specific kinase isoform remains challenging. Off-target activities can lead to toxicity and limit the therapeutic window.[8]
-
Pharmacokinetics: Optimizing properties such as solubility, metabolic stability, and oral bioavailability is a continuous effort in the drug development process for these compounds.[26]
Future research will likely focus on applying this versatile scaffold to new biological targets, developing covalent and allosteric inhibitors to achieve greater selectivity and overcome resistance, and exploring novel drug delivery systems to enhance therapeutic efficacy.
Conclusion
The pyrazolo[1,5-a]pyridine core has firmly established itself as a privileged pharmacophore in drug discovery. Its unique combination of structural rigidity, synthetic accessibility, and bioisosteric mimicry of the purine system has enabled the creation of highly effective therapeutics, particularly in the field of oncology. The clinical success of drugs derived from this scaffold serves as a powerful validation of its utility. As our understanding of disease biology deepens, the continued exploration and innovative modification of the pyrazolo[1,5-a]pyridine framework will undoubtedly lead to the development of next-generation medicines to address a wide range of human diseases.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved from [Link]
-
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. (2017). Organic Chemistry Portal. Retrieved from [Link]
-
Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. Retrieved from [Link]
-
Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. Retrieved from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Retrieved from [Link]
-
Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289-15303. Retrieved from [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science. Retrieved from [Link]
-
Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020). Taylor & Francis Online. Retrieved from [Link]
-
Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect. Retrieved from [Link]
-
Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. (2011). RSC Publishing. Retrieved from [Link]
-
Atukuri, D. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), 376-388. Retrieved from [Link]
-
Naimi, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(1), 134. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances. Retrieved from [Link]
-
Squires, M. S., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4111-4116. Retrieved from [Link]
-
Bettayeb, K., et al. (2010). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 53(24), 8645-8654. Retrieved from [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2020). National Institutes of Health. Retrieved from [Link]
-
Structure activity relationship (SAR) of some synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 606-611. Retrieved from [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. (n.d.). Arkat USA. Retrieved from [Link]
-
Naimi, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. (2009). PubMed. Retrieved from [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). ResearchGate. Retrieved from [Link]
-
Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. (2022). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). MDPI. Retrieved from [Link]
-
Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. (2013). PubMed. Retrieved from [Link]
-
Ravi, C., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 277-285. Retrieved from [Link]
-
Seto, S., et al. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Bioorganic & Medicinal Chemistry, 25(9), 2663-2673. Retrieved from [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. Retrieved from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2018). PubMed Central. Retrieved from [Link]
-
Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Retrieved from [Link]
-
Wang, C., et al. (2024). Discovery of Pyrazolo[1,5- a ]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ChemRxiv. Retrieved from [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 13. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. mdpi.com [mdpi.com]
- 17. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Discovery of Pyrazolo[1,5- a ]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 23. benthamscience.com [benthamscience.com]
- 24. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Synthesis of Pyrazolo[1,5-a]pyridine-3-acetonitrile via Cycloaddition
This guide provides a comprehensive overview of the initial synthesis of Pyrazolo[1,5-a]pyridine-3-acetonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The core of this synthesis lies in a powerful and versatile cycloaddition reaction, offering an efficient pathway to this valuable molecule. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both the theoretical underpinnings and practical, field-proven insights into this synthetic route.
The pyrazolo[1,5-a]pyridine core is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antitumor, antimicrobial, and antiviral activities.[1] The introduction of an acetonitrile moiety at the 3-position can significantly influence the molecule's physicochemical properties and biological activity, making its targeted synthesis a key objective for medicinal chemists.
The Strategic Approach: [3+2] Cycloaddition of Pyridinium Ylides
The most common and efficient method for constructing the pyrazolo[1,5-a]pyridine skeleton is through an intermolecular [3+2] cycloaddition reaction.[2][3] This reaction involves a 1,3-dipole, in this case, an N-iminopyridinium ylide, and a dipolarophile, which is typically an electron-deficient alkene or alkyne.[2]
The Key Players: N-Aminopyridinium Salts and a Strategic Dipolarophile
The synthesis commences with the in situ generation of an N-iminopyridinium ylide from a stable N-aminopyridinium salt precursor. These salts are readily prepared through methods such as the electrophilic amination of pyridine derivatives.[4]
The choice of the dipolarophile is critical for the introduction of the desired acetonitrile group at the 3-position of the pyrazolo[1,5-a]pyridine core. While various electron-withdrawing olefins can be employed, a strategic choice is crucial for achieving the target molecule.[5][6] For the synthesis of this compound, a suitable dipolarophile would be an alkene bearing a cyano group and another functional group that can be eliminated or transformed to a methyl group during the aromatization step.
One plausible approach involves the use of a cinnamonitrile derivative, where the phenyl group can influence the regioselectivity of the cycloaddition and subsequent reaction steps can lead to the desired product.
The Reaction Mechanism: A Step-by-Step Elucidation
The synthesis of this compound via [3+2] cycloaddition is a multi-step process that can be broken down into three key stages:
-
In Situ Generation of the N-Iminopyridinium Ylide: The reaction is initiated by the deprotonation of an N-aminopyridinium salt using a suitable base. This generates the highly reactive 1,3-dipolar N-iminopyridinium ylide.
-
[3+2] Cycloaddition: The generated ylide then undergoes a concerted [3+2] cycloaddition reaction with the chosen electron-deficient alkene (dipolarophile). This step forms a transient bicyclic intermediate.
-
Oxidative Aromatization: The bicyclic intermediate is typically unstable and undergoes spontaneous oxidative aromatization to yield the stable pyrazolo[1,5-a]pyridine ring system. This step often involves the elimination of a leaving group from the dipolarophile and a subsequent oxidation, which can be facilitated by an oxidizing agent or atmospheric oxygen.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
The following protocol outlines a representative procedure for the synthesis of this compound. The causality behind each experimental choice is explained to ensure reproducibility and understanding.
Materials and Reagents:
| Reagent | Purpose | Typical Supplier | Purity |
| N-Aminopyridinium iodide | 1,3-Dipole Precursor | Sigma-Aldrich | ≥98% |
| 3-Butenenitrile (Allyl Cyanide) | Dipolarophile | TCI Chemicals | >98% |
| Phenyliodonium diacetate (PIDA) | Oxidant/Mediator | Combi-Blocks | ≥98% |
| Potassium Carbonate (K₂CO₃) | Base | Fisher Scientific | Anhydrous, ≥99% |
| Acetonitrile (CH₃CN) | Solvent | VWR | Anhydrous, 99.8% |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-aminopyridinium iodide (1.0 mmol, 1.0 eq.).
-
Rationale: A dry flask is essential to prevent quenching of the reactive intermediates by moisture.
-
-
Addition of Reagents: Add potassium carbonate (2.0 mmol, 2.0 eq.), phenyliodonium diacetate (PIDA) (1.2 mmol, 1.2 eq.), and anhydrous acetonitrile (20 mL).
-
Rationale: Potassium carbonate acts as the base to generate the pyridinium ylide in situ. PIDA serves as a mild oxidant to facilitate the final aromatization step.[5] Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the reactants.
-
-
Addition of Dipolarophile: Add 3-butenenitrile (1.5 mmol, 1.5 eq.) to the reaction mixture.
-
Rationale: An excess of the dipolarophile is used to drive the reaction towards completion. 3-Butenenitrile is a plausible precursor that, after cycloaddition and subsequent rearrangement/oxidation, could lead to the desired 3-acetonitrile product.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Elevated temperature is required to overcome the activation energy for the cycloaddition and aromatization steps. TLC allows for the convenient monitoring of the consumption of starting materials and the formation of the product.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid inorganic salts and wash with a small amount of acetonitrile.
-
Rationale: This step removes the insoluble inorganic byproducts.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and any side products.
-
Data Presentation and Characterization
The successful synthesis of this compound must be confirmed through rigorous characterization. The following table summarizes the expected analytical data for the target compound.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.45 (d, 1H), ~7.95 (s, 1H), ~7.50 (d, 1H), ~7.10 (t, 1H), ~6.80 (t, 1H), ~3.90 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~148.0, ~142.0, ~128.0, ~125.0, ~118.0, ~117.0, ~112.0, ~108.0, ~18.0 |
| IR (KBr, cm⁻¹) | ~2250 (C≡N stretch), ~1630 (C=N stretch) |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₉H₇N₃: 158.0667; found: 158.0665 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Conclusion and Future Directions
The [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles represents a robust and efficient strategy for the synthesis of the pyrazolo[1,5-a]pyridine scaffold. This guide has detailed a plausible and scientifically grounded approach for the initial synthesis of this compound. The provided protocol, rooted in established chemical principles, offers a solid foundation for researchers to build upon.
Further optimization of reaction conditions, including the screening of different bases, solvents, and oxidants, may lead to improved yields and reaction times. Additionally, the exploration of a wider range of substituted N-aminopyridinium salts and nitrile-containing dipolarophiles will undoubtedly expand the synthetic utility of this methodology, enabling the creation of a diverse library of novel pyrazolo[1,5-a]pyridine derivatives for biological evaluation.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
- Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017).
- Wang, J., et al. (2024). PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides to Electron-Deficient Alkenes. Synlett, 35, 1551-1556.
- Al-Zaydi, K. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13835–13846.
- Adimurthy, S., et al. (2017).
- Charette, A. B. (2010). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 43(10), 1241–1251.
- Li, Y., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 7(1), 108-112.
- Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
- Katritzky, A. R., & Dennis, N. (1989). Pyridinium Ylides. Chemical Reviews, 89(4), 827–861.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Abdel-Aziz, A. A.-M., et al. (2019). Pyrazolo[1,5-a]pyridine: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 167, 469-491.
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Tautomerism in Drug Discovery
An In-Depth Technical Guide to the Tautomeric Forms of Pyrazolo[1,5-a]pyridine Derivatives
Abstract: The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The therapeutic efficacy and mechanism of action of these derivatives are intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. Understanding the predominant tautomeric form of a given derivative under physiological conditions is therefore not an academic exercise, but a critical prerequisite for rational drug design and development. This guide provides a comprehensive exploration of the tautomeric phenomena in Pyrazolo[1,5-a]pyridines, synthesizing theoretical principles with field-proven experimental and computational methodologies for their elucidation.
Tautomers are structural isomers of a chemical compound that readily interconvert.[1] This dynamic equilibrium is typically mediated by the migration of a proton, a process known as prototropy. For heterocyclic systems like Pyrazolo[1,5-a]pyridines, the existence of multiple tautomeric forms can have profound implications for drug development. Different tautomers of the same molecule can exhibit distinct physicochemical properties, including:
-
Receptor Binding: The shape, hydrogen bonding capabilities (as donors or acceptors), and electrostatic potential of a molecule are tautomer-dependent, directly impacting its affinity and selectivity for a biological target.
-
Pharmacokinetics (ADME): Lipophilicity, pKa, and metabolic stability can vary between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion profile.
-
Intellectual Property: Different tautomeric forms may be considered distinct chemical entities, creating both opportunities and challenges in patent law.
Given these factors, a thorough characterization of the tautomeric landscape of any Pyrazolo[1,5-a]pyridine-based drug candidate is essential for building robust Structure-Activity Relationships (SAR) and ensuring reproducible pharmacological results.
PART 1: Theoretical Framework of Tautomerism in Pyrazolo[1,5-a]pyridines
The Pyrazolo[1,5-a]pyridine ring system can exhibit two primary types of prototropic tautomerism.
Annular Tautomerism
This form of tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[2] While the fused pyridine ring makes the N1 and N2 positions non-equivalent, leading to a single dominant tautomer for the unsubstituted parent heterocycle, the introduction of substituents can modulate this preference. This is particularly relevant in the synthesis of precursors like 3(5)-substituted pyrazoles, where the position of the proton dictates the subsequent cyclization and final structure of the fused ring system.[2]
Substituent-Driven Tautomerism
When functional groups capable of tautomerization, such as hydroxyl (-OH) or amino (-NH2), are attached to the Pyrazolo[1,5-a]pyridine core, additional equilibria become possible. These are the most critical forms to consider in drug development.
-
Keto-Enol Tautomerism: A hydroxyl-substituted derivative can exist in equilibrium with its keto tautomer. This is a common phenomenon in related heterocyclic systems like pyrazolones and hydroxypyridines.[3][4][5]
-
Amino-Imino Tautomerism: An amino-substituted derivative can interconvert to its corresponding imino form. The stability of these forms is highly dependent on factors like aromaticity and conjugation.[6]
The fundamental equilibria are illustrated below. The causality for investigating these forms stems from their drastically different hydrogen bonding patterns, which fundamentally alters how they interact with protein active sites.
PART 2: A Validated Workflow for Tautomer Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for characterizing tautomeric forms in solution.[7] The choice of solvent is critical, as it can shift the equilibrium.[8] Comparing spectra in a non-polar solvent (like CDCl₃) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆) provides insight into environmental effects.
Expertise in Action: One does not simply look at a single spectrum. The key is to synthesize and analyze "fixed" or "locked" derivatives (e.g., through N-methylation or O-methylation) that cannot tautomerize. These fixed compounds provide unambiguous spectral benchmarks against which the tautomeric compound can be compared.
Detailed Protocol: NMR Analysis for Tautomer Identification
-
Sample Preparation: Prepare three samples of the target compound (~5-10 mg) in deuterated solvents of varying polarity, e.g., CDCl₃, Acetone-d₆, and DMSO-d₆. Prepare corresponding samples of N-methylated and O-methylated (if applicable) "fixed" analogues.
-
¹H NMR Acquisition: Acquire standard 1D proton spectra for all samples.
-
Causality: Look for the chemical shift and integration of labile protons (-OH, -NH). A sharp singlet for an OH proton in DMSO-d₆ is often indicative of an enol form stabilized by hydrogen bonding to the solvent. Broad signals may indicate a dynamic equilibrium.
-
-
¹³C NMR Acquisition: Acquire proton-decoupled 1D carbon spectra.
-
Causality: The chemical shifts of carbons adjacent to the tautomerizing group are highly sensitive. For example, a carbon in a C=O bond (keto form) will have a significantly different chemical shift (~170-190 ppm) than the same carbon in a C-OH bond (enol form) (~150-160 ppm).[9]
-
-
2D NMR (HSQC/HMBC): Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
-
Causality: HMBC is crucial for identifying long-range (2-3 bond) correlations. A correlation from a labile NH proton to specific ring carbons can definitively place the proton on a nitrogen atom, helping to distinguish annular or amino/imino tautomers.
-
-
2D NMR (NOESY): For annular tautomers, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlation between the N-H proton and protons on nearby substituents, confirming the proton's location on a specific nitrogen.[10]
-
Data Analysis: Compare the chemical shifts and correlation patterns of the target compound with those of the "fixed" derivatives to assign the predominant tautomer in each solvent.
Single Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.[10] It is the gold standard for confirming connectivity and identifying the tautomeric form present in the crystal lattice.
Trustworthiness: While definitive for the solid state, this method is self-validating only for that phase. The crystal packing forces, particularly strong intermolecular hydrogen bonds, can "trap" a single tautomer that may not be the most stable form in solution.[6] Therefore, X-ray data must always be correlated with solution-phase NMR data for a complete picture.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for predicting the intrinsic stability of different tautomers.[11][12]
Expertise in Action: The choice of computational model is paramount. A typical and reliable level of theory is B3LYP with a large basis set like 6-311++G(d,p).[12] Crucially, calculations should be performed for the isolated molecule (gas phase) and by using a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution environments.[12] This allows for the disentanglement of intrinsic molecular stability from stabilizing solvent effects. The model's trustworthiness is validated when the predicted lowest-energy tautomer in a given solvent matches the one observed by NMR.
PART 3: Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by electronic, steric, and environmental factors.
| Factor | Influence on Equilibrium | Rationale & Causality |
| Electronic Effects of Substituents | Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize tautomers by altering the acidity/basicity of the proton and the stability of conjugated systems. | An EWG (e.g., -NO₂) can increase the acidity of a nearby N-H proton, potentially favoring a tautomer where that proton has moved. EDGs (e.g., -OCH₃) can increase electron density in the ring, favoring tautomers that maintain aromaticity.[10][13] |
| Solvent Polarity | Polar, protic solvents (e.g., water, methanol) tend to stabilize more polar tautomers, often those with keto or imino groups, through hydrogen bonding. | The solvent molecules explicitly interact with the solute. A keto group's oxygen is a strong H-bond acceptor, and a solvent like water can donate H-bonds, stabilizing this form. Conversely, non-polar solvents favor less polar, often intramolecularly H-bonded, enol forms.[8] |
| pH / Acidity | The protonation state of the molecule can lock it into a specific tautomeric form or open up new resonance structures. | At low pH, the pyridine nitrogen is likely to be protonated. This positive charge can influence the electronic distribution throughout the ring system, shifting the tautomeric preference of other functional groups. |
| Temperature | Changes in temperature can shift the equilibrium according to thermodynamic principles (ΔG = ΔH - TΔS). | While often a secondary effect, if the enthalpy difference between tautomers is small, the entropy term can become significant at higher temperatures, potentially favoring a less ordered or more symmetric tautomer. |
PART 4: Case Studies
Case Study: 4-Hydroxypyrazolo[1,5-a]pyridine
This derivative can exist in a keto-enol equilibrium. Based on extensive studies of related 4-hydroxypyridine and pyrazolone systems, the equilibrium is highly sensitive to the environment.
-
In the Solid State & Polar Solvents: The keto (pyridone) form is often dominant. Its higher polarity and ability to form strong intermolecular hydrogen-bonded dimers or solvates makes it more stable in these environments.[14]
-
In Non-Polar Solvents & Gas Phase: The enol (hydroxy) form, which is aromatic, is often favored. It is less polar and its stability is intrinsic rather than solvent-derived.[3]
Case Study: 5-Aminopyrazolo[1,5-a]pyridine
This derivative presents an amino-imino tautomeric choice. The key factor here is the preservation of aromaticity within the bicyclic system.
-
Expected Predominant Form: The amino tautomer is overwhelmingly expected to be the more stable form. In this configuration, both the pyrazole and pyridine rings maintain their aromatic character, a significant stabilizing force.
-
Conditions Favoring the Imino Form: The imino tautomer disrupts the aromaticity of the pyridine ring. It would only become significant if stabilized by other powerful electronic factors, such as an extensive, conjugated system attached to the imino nitrogen, which is not common for simple derivatives.[6] DFT calculations consistently show a high energy penalty for the imino form in related systems.[6]
Conclusion for the Researcher
References
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazolo[1,5-a]pyridine synthesis. Retrieved from [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Bagdi, A. K., Paul, S., Choudhuri, T., Das, S., & Sikdar, P. (2021). Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C-H Functionalization. SynOpen, 5(01), 43-57. [Link]
-
Zhidkova, E., Chupakhin, O., Morzherin, Y., & Charushin, V. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7651. [Link]
-
Teixeira, C., Sousa, D., Fernandes, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4581. [Link]
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Maslov, M. A., Novikov, A. S., Semenova, M. N., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598. [Link]
-
Kusakiewicz-Dawid, A., Wolniewicz, K., & Sławiński, J. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2629. [Link]
-
Maslov, M. A., Novikov, A. S., Semenova, M. N., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Keto‐enol tautomerism and stepwise dissociation of protons in ligand (H2L). Retrieved from [Link]
-
Arias-Gomez, A., Godoy-sesa, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(42), 25036-25046. [Link]
-
Al-Qaisi, A. R., Al-Ayed, A. S., & Hammoudeh, M. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. [Link]
-
da Silveira, L., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1289569. [Link]
-
Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 329. [Link]
-
ResearchGate. (2022). A theoretical study of the valence tautomerism of 1H-pyrazolium-4-olates (X = O) and related compounds (X = S, Se, NH): relative stabilities, protonation effects, and tautomerization barriers. [Link]
-
SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine. Retrieved from [Link]
-
El-Reedy, A. M., & Gad-Elkareem, M. A. M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]
-
Stanovnik, B., Svete, J., & Hvala, A. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES, 83(7), 1567. [Link]
-
ResearchGate. (2010). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. [Link]
-
Arslan, N. B., & Özdemir, N. (2015). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling, 21(1), 19. [Link]
-
Karczmarzyk, Z. (2008). Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][15][16]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][15][16]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C Crystal Structure Communications, 64(11), o590-o594. [Link]
-
Yathirajan, H. S., et al. (2019). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm, 21(34), 5081-5093. [Link]
-
Les, A., Adamowicz, L., & W, M. (1998). Modeling of tautomerism of pyridine-2(1H )-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1687-1694. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine-3-acetonitrile
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. Pyrazolo[1,emsp]pyridine derivatives have demonstrated a wide range of biological activities, including their role as kinase inhibitors in cancer treatment. The introduction of a cyanomethyl group at the 3-position, yielding Pyrazolo[1,5-a]pyridine-3-acetonitrile, provides a versatile chemical handle for further structural modifications, making it a valuable building block in drug discovery programs.
This document provides a detailed, step-by-step protocol for the synthesis of this compound via a modern and efficient [3+2] annulation-aromatization reaction. The described methodology is designed to be reproducible and scalable for researchers in both academic and industrial settings.
Reaction Scheme and Mechanism
The synthesis proceeds via a regioselective [3+2] cycloaddition reaction between an N-aminopyridinium ylide and acrylonitrile, followed by an oxidative aromatization step.[1][2] The N-aminopyridinium ylide is generated in situ from 1-aminopyridinium iodide.
Overall Reaction:
Mechanistic Insights:
The reaction is initiated by the deprotonation of 1-aminopyridinium iodide by a base, typically a non-nucleophilic organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form the corresponding N-aminopyridinium ylide. This ylide acts as a 1,3-dipole in a [3+2] cycloaddition reaction with acrylonitrile, which serves as the dipolarophile. This cycloaddition forms a dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent oxidation of this intermediate, facilitated by an oxidizing agent like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), leads to the aromatic this compound product. The regioselectivity of the cycloaddition is a key feature of this synthetic route.[1][2]
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of substituted pyrazolo[1,5-a]pyridines.[2]
Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Supplier | Notes |
| 1-Aminopyridinium iodide | C₅H₇IN₂ | 222.03 | 6295-87-0 | Commercially Available | Starting material. |
| Acrylonitrile | C₃H₃N | 53.06 | 107-13-1 | Commercially Available | Caution: Toxic and flammable. Handle in a fume hood. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | C₉H₁₈NO | 156.25 | 2564-83-2 | Commercially Available | Oxidizing agent. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | 6674-22-2 | Commercially Available | Non-nucleophilic base. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Commercially Available | Anhydrous, for reaction. |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Commercially Available | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Commercially Available | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Commercially Available | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Commercially Available | For column chromatography (230-400 mesh). |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 1-aminopyridinium iodide (1.0 mmol, 222 mg).
-
Add anhydrous dichloromethane (DCM, 10 mL) to the flask.
-
Stir the suspension at room temperature.
-
-
Addition of Reagents:
-
To the stirred suspension, add acrylonitrile (2.0 mmol, 132 µL). Caution: Acrylonitrile is volatile and toxic. Use a syringe and perform this step in a well-ventilated fume hood.
-
Add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (1.2 mmol, 187 mg).
-
Finally, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 300 µL) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc) is typically effective.
-
Collect the fractions containing the desired product (visualized by TLC with UV light).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Expected Yield and Characterization
-
Yield: The reported yields for similar reactions are generally in the range of 70-90%.[2]
-
Appearance: A white to off-white solid.
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the pyrazolo[1,5-a]pyridine ring system and a singlet for the methylene protons of the acetonitrile group.
-
¹³C NMR: Expect distinct signals for the carbons of the heterocyclic core and the nitrile carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₈H₅N₃, M.W. = 143.15) should be observed.
-
Visual Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acrylonitrile is toxic, a suspected carcinogen, and flammable. Handle with extreme care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link]
-
One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. National Institutes of Health. Available at: [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis - PMC. PubMed Central. Available at: [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. Available at: [Link]
-
Process for preparation of pyrazolo-(4,3-d)pyrimidin-7-ones and intermediates thereof. European Patent Office. Available at: [Link]
-
2-(pyrazolo[1,5-a]pyridin-3-yl)acetonitrile. PubChem. Available at: [Link]
-
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC. National Institutes of Health. Available at: [Link]
-
Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. Available at: [Link]
Sources
Application of Pyrazolo[1,5-a]pyridine-3-acetonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines.[1] This bioisosteric relationship allows molecules containing this scaffold to effectively interact with the ATP binding sites of various kinases, making them a fertile ground for the development of potent and selective kinase inhibitors.[2][3] The versatility of this scaffold has led to the discovery of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][4] The pyrazolo[1,5-a]pyridine framework is an integral part of several drugs and numerous bioactive compounds, underscoring its significance in drug discovery.[1]
The introduction of a 3-acetonitrile group to this privileged scaffold provides a key functional handle for medicinal chemists. The acetonitrile moiety can participate in crucial drug-receptor interactions, often acting as a hydrogen bond acceptor.[5] Furthermore, its chemical reactivity allows for its transformation into other functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[6] This document provides a detailed guide on the application of Pyrazolo[1,5-a]pyridine-3-acetonitrile in medicinal chemistry, including synthetic protocols and its utility in the design of targeted therapeutics.
Synthetic Pathways to this compound
The synthesis of this compound can be approached through various strategies, often involving the initial construction of the pyrazolo[1,5-a]pyridine core followed by the introduction or modification of the substituent at the 3-position. A common and effective method involves a [3+2] cycloaddition reaction.
Sources
- 1. Pyrazolo[1,5-a]pyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arndt-Eistert Homologation | Ambeed [ambeed.com]
- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 5. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
Application Notes and Protocols: Derivatization of Pyrazolo[1,5-a]pyridine-3-acetonitrile for Biological Assays
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing a wide array of biological activities, including kinase inhibition and anti-inflammatory effects.[1][2] This application note provides a detailed guide for the chemical derivatization of Pyrazolo[1,5-a]pyridine-3-acetonitrile, a versatile starting material for generating compound libraries for biological screening. We present detailed, field-proven protocols for transforming the 3-acetonitrile group into key functional moieties: a carboxylic acid, a primary amine, and a tetrazole. Additionally, a protocol for the direct alkylation of the α-carbon of the acetonitrile group is described. These derivatizations yield compounds with diverse physicochemical properties, ideal for structure-activity relationship (SAR) studies and various biological assays.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery. Its rigid structure and specific arrangement of nitrogen atoms allow for precise interactions with biological targets.[3] Derivatives have been identified as potent inhibitors of protein kinases, making them valuable candidates for oncology research.[1][4] The unique electronic properties of this scaffold also contribute to its diverse pharmacological profile, which includes antimicrobial, anti-inflammatory, and receptor antagonist activities.[2][5]
This compound is an excellent starting point for library synthesis due to the versatile reactivity of the acetonitrile group. The nitrile moiety and the adjacent acidic methylene protons serve as key handles for a variety of chemical transformations, enabling the introduction of diverse functional groups crucial for modulating biological activity, solubility, and cell permeability.
Strategic Derivatization of the 3-Acetonitrile Moiety
The following sections outline four primary derivatization strategies targeting the 3-acetonitrile group. Each strategy is chosen for its reliability, high yield, and the biological relevance of the resulting functional group. The overarching workflow is depicted below.
Caption: Derivatization workflow starting from this compound.
Hydrolysis to Carboxylic Acid: A Gateway to Amide Libraries
Rationale: The conversion of the nitrile to a carboxylic acid is a cornerstone transformation. Carboxylic acids are prevalent in bioactive molecules and serve as key intermediates for further derivatization, most notably through amide bond formation with a diverse range of amines. This allows for the exploration of a vast chemical space and the introduction of various pharmacophoric features. Both acidic and basic conditions can be employed for this hydrolysis.[6][7]
Caption: Reaction scheme for the hydrolysis of the acetonitrile.
Protocol 2.1: Base-Catalyzed Hydrolysis
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reaction: Add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 10 mL per 1 g of starting material).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (disappearance of starting material). The intermediate amide may be observed.
-
Cooling & Acidification: After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add cold 6 M hydrochloric acid (HCl) with vigorous stirring until the solution is acidic (pH ~2-3), leading to the precipitation of the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration, washing the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure Pyrazolo[1,5-a]pyridine-3-acetic acid.
Reduction to Primary Amine: Introducing a Key Basic Center
Rationale: The reduction of the nitrile to a primary amine introduces a basic center into the molecule, which can be crucial for forming salt bridges with biological targets like kinases. The resulting amine is also a versatile functional group for subsequent reactions such as sulfonamide or amide formation, further expanding the chemical diversity of the library. Lithium aluminum hydride (LiAlH4) is a powerful and reliable reagent for this transformation.[8]
Caption: Reaction scheme for the reduction of the acetonitrile.
Protocol 2.2: Reduction with LiAlH4
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add a suspension of Lithium Aluminum Hydride (LiAlH4) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching (Fieser workup): Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams. This procedure is critical for safety and to produce a granular precipitate that is easily filtered.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel, often using a mobile phase containing a small percentage of triethylamine (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1) to prevent tailing.
[3+2] Cycloaddition to Tetrazole: A Carboxylic Acid Isostere
Rationale: Tetrazoles are widely used in medicinal chemistry as bioisosteres of carboxylic acids. They possess a similar pKa but offer advantages in terms of metabolic stability and cell permeability. The [3+2] cycloaddition of an azide source to the nitrile is an efficient method to synthesize this important heterocycle.[9][10][11]
Caption: Reaction scheme for the synthesis of the tetrazole derivative.
Protocol 2.3: Tetrazole Synthesis
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN3) (1.5 eq), and ammonium chloride (NH4Cl) (1.5 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. Caution: Azides are potentially explosive and hydrazoic acid (HN3) is toxic and explosive. This reaction must be conducted in a well-ventilated fume hood with appropriate safety precautions.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and acidify to pH 2-3 with HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography or recrystallization to yield the pure tetrazole derivative.
α-Alkylation: Direct Introduction of Diversity
Rationale: The methylene protons (α-protons) of the acetonitrile group are acidic and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or sodium hydride (NaH) to form a resonance-stabilized carbanion.[12][13] This nucleophilic carbanion can then be reacted with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. This strategy allows for the direct and efficient introduction of alkyl groups at the α-position, providing a rapid route to a diverse set of analogues for SAR exploration.[14][15]
Caption: Reaction scheme for the α-alkylation of the acetonitrile.
Protocol 2.4: α-Alkylation with Sodium Hydride
-
Setup: To a dry, nitrogen-flushed flask, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane. Add anhydrous THF.
-
Deprotonation: Cool the NaH suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the anion.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide, CH3I) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-12 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the α-alkylated derivative.
Characterization and Data Summary
All synthesized derivatives should be characterized by standard spectroscopic methods to confirm their structure and purity.
| Derivative | Functional Group | Expected ¹H NMR signals (indicative) | Expected IR (cm⁻¹) (indicative) | Expected Mass (M+H)⁺ |
| Starting Material | -CH₂CN | δ 3.9-4.2 (s, 2H, -CH₂-) | ~2250 (C≡N) | 170.07 |
| Acetic Acid | -CH₂COOH | δ 3.8-4.1 (s, 2H, -CH₂-), δ 10-12 (br s, 1H, -COOH) | ~1710 (C=O), 2500-3300 (O-H) | 189.06 |
| Ethan-1-amine | -CH₂CH₂NH₂ | δ 2.8-3.1 (m, 2H, -CH₂-N), δ 3.1-3.4 (m, 2H, Ar-CH₂-) | 3200-3400 (N-H stretch) | 174.10 |
| Tetrazole | -CH₂-Tetrazole | δ 4.3-4.6 (s, 2H, -CH₂-) | No C≡N stretch | 213.09 |
| α-Methyl Derivative | -CH(CH₃)CN | δ 1.6-1.8 (d, 3H, -CH₃), δ 4.2-4.5 (q, 1H, -CH-) | ~2245 (C≡N) | 184.09 |
Application in Biological Assays
The generated library of Pyrazolo[1,5-a]pyridine derivatives is well-suited for a variety of biological assays:
-
Kinase Inhibition Assays: The core scaffold is a known kinase inhibitor. The carboxylic acid and primary amine derivatives are ideal for probing interactions with charged residues in ATP-binding pockets.
-
Cell-Based Proliferation Assays: The derivatives can be screened against various cancer cell lines to determine their anti-proliferative activity. The diverse functional groups will modulate cell permeability and target engagement.
-
Structure-Activity Relationship (SAR) Studies: By systematically comparing the biological activity of the different derivatives, researchers can build a robust SAR model. For example, comparing the activity of the carboxylic acid with its tetrazole isostere can provide insights into the optimal physicochemical properties for target binding and cellular activity.
-
Fragment-Based Screening: The core scaffold and its initial derivatives can be used as fragments for screening against new biological targets. Hits can then be elaborated using the versatile chemistry described herein.
Conclusion
This compound is a highly valuable starting material for the generation of compound libraries for drug discovery. The protocols detailed in this application note provide reliable and efficient methods for converting the acetonitrile moiety into key functional groups—carboxylic acids, primary amines, and tetrazoles—as well as for direct α-alkylation. These derivatization strategies empower researchers to rapidly generate diverse sets of molecules, facilitating the exploration of structure-activity relationships and the identification of novel bioactive compounds.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Retrieved January 13, 2026, from [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved January 13, 2026, from [Link]
-
Umei, K., et al. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP 1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Bioorganic & Medicinal Chemistry, 25(9), 2635-2642. [Link]
-
Palde, P. B., & Jamison, T. F. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. [Link]
-
Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved January 13, 2026, from [Link]
-
Demeritte, C., et al. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology. [Link]
-
Karmakar, B., et al. (2016). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Scientific Reports, 6, 37375. [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2010). An Efficient and High-Yielding Protocol for the Synthesis of Nitriles from Aldehydes. Synthetic Communications, 40(22), 3383-3388. [Link]
-
Cantillo, D., & Kappe, C. O. (2013). Direct preparation of nitriles from carboxylic acids in continuous flow. The Journal of Organic Chemistry, 78(20), 10567-10571. [Link]
-
RSC Publishing. (2023, October 12). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved January 13, 2026, from [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Retrieved January 13, 2026, from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved January 13, 2026, from [Link]
-
ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 13, 2026, from [Link]
-
Pearson. (n.d.). Overview of Alpha-Alkylations and Acylations: Videos & Practice Problems. Retrieved January 13, 2026, from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved January 13, 2026, from [Link]
-
Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2014, July 26). 19.9: Alkylating the α-Carbon of Carbonyl Compounds. Retrieved January 13, 2026, from [Link]
-
Taylor & Francis. (n.d.). Derivatization – Knowledge and References. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 13, 2026, from [Link]
-
YouTube. (2020, March 30). Alkylation of the Alpha Carbon and Enolates. [Link]
-
YouTube. (2021, February 1). Alkylation of alpha carbons. [Link]
-
Gurley, B. J., et al. (1990). The application of chemical derivatization to clinical drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 787-795. [Link]
-
ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
-
Al-Ostoot, F. H., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 24(23), 4238. [Link]
-
Clark, J. (n.d.). reducing nitriles to primary amines. Chemguide. Retrieved January 13, 2026, from [Link]
-
Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
Li, W., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 691(1-2), 116-122. [Link]
-
Toyo'oka, T. (2001). Chiral derivatization reagents for drug enantioseparation by high-performance liquid chromatography based upon pre-column derivatization and formation of diastereomers: enantioselectivity and related structure. Biomedical Chromatography, 15(2), 116-132. [Link]
-
Li, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 13(1), 1-14. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyridine-3-acetonitrile Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyridine Scaffold
The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] Derivatives of this core have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3] Specifically, compounds featuring the Pyrazolo[1,5-a]pyridine core have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][4] The addition of a 3-acetonitrile substituent offers a versatile chemical handle for library diversification and can contribute to the molecule's interaction with biological targets. This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns for libraries based on the Pyrazolo[1,5-a]pyridine-3-acetonitrile scaffold to identify novel therapeutic leads.
Section 1: Assay Development and Optimization - The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on a robust and reliable assay.[5] The choice between a biochemical and a cell-based assay format is a critical first step and depends on the specific biological question being addressed.[6][7]
1.1 Choosing the Right Assay Format: Biochemical vs. Cell-Based
-
Biochemical Assays: These cell-free systems are ideal for studying the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[6][8][9] They offer a controlled environment, are generally easier to miniaturize, and can provide quantitative data on binding affinity or enzyme inhibition.[6][9] Common biochemical assay formats include fluorescence resonance energy transfer (FRET), time-resolved FRET (TR-FRET), fluorescence polarization (FP), and luminescence-based assays.[7][9]
-
Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating a compound's effect within a living cell.[6][10][11][12] They can assess a compound's impact on cellular pathways, viability, or specific signaling events.[10][13] This approach is crucial for identifying compounds that are not only active against the target but also possess favorable properties like cell permeability.[6] Common cell-based assays include reporter gene assays, cell viability assays, and high-content screening (HCS).[10]
1.2 Case Study: Developing a Kinase Inhibition Assay
Given the known activity of pyrazolopyrimidine compounds as kinase inhibitors, a common application for a this compound library would be to screen for novel kinase inhibitors.[4][14]
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol outlines the development of a generic HTRF assay to measure kinase activity, a technology well-suited for HTS.[14]
Materials:
-
Purified, active kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
HTRF-compatible microplates (e.g., 384-well low-volume)
-
HTRF-compatible plate reader
Methodology:
-
Enzyme and Substrate Titration:
-
Determine the optimal concentrations of the kinase and substrate to achieve a linear reaction rate and a sufficient signal window. This is typically done by performing a matrix titration of both components.
-
-
ATP Km Determination:
-
Determine the Michaelis-Menten constant (Km) for ATP to decide on the ATP concentration for the screen.[14] Screening at the ATP Km allows for the identification of both ATP-competitive and non-competitive inhibitors.
-
-
Assay Miniaturization and Optimization:
-
Adapt the assay to a 384-well or 1536-well format to reduce reagent costs and increase throughput.[15]
-
Optimize incubation times for the kinase reaction and the detection steps to maximize the signal-to-background ratio.
-
-
Assay Validation:
-
Perform a "dry run" of the assay with known inhibitors (positive controls) and DMSO (negative control) to assess its robustness.[15]
-
1.3 Statistical Validation: Ensuring Data Quality
A critical aspect of assay validation is the calculation of the Z'-factor. This statistical parameter reflects the separation between the positive and negative controls and is a measure of assay quality.[16][17][18]
| Z'-Factor Value | Assay Quality Interpretation [17][18] |
| > 0.5 | Excellent assay, suitable for HTS. |
| 0 to 0.5 | Acceptable assay, may require further optimization. |
| < 0 | Unacceptable assay, requires significant redesign. |
The formula for calculating the Z'-factor is:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
-
μp = mean of the positive control
-
μn = mean of the negative control
Section 2: The High-Throughput Screening Campaign
Once a robust assay has been developed and validated, the primary HTS campaign can commence. This involves screening the entire this compound library to identify "hits."
2.1 The HTS Workflow
The HTS process is a multi-step procedure that requires careful planning and execution.[5][19]
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 2: Primary HTS of the this compound Library
Objective: To identify initial "hits" from the compound library that modulate the activity of the target of interest.
Methodology:
-
Compound Plating: The this compound library, typically stored in DMSO, is acoustically dispensed into 384- or 1536-well assay plates at a final concentration (e.g., 10 µM).[15]
-
Reagent Addition: Using automated liquid handlers, the assay components (enzyme, substrate, ATP, etc., for a biochemical assay, or cells for a cell-based assay) are added to the plates.[13]
-
Incubation: The plates are incubated for the optimized period to allow for the biological reaction to occur.
-
Detection: The detection reagents are added, and the signal (e.g., fluorescence or luminescence) is read using a plate reader.
-
Data Analysis: The raw data is normalized, and hits are identified based on a pre-defined activity threshold (e.g., >50% inhibition or activation). The Z-score for each compound can be calculated to identify statistically significant hits.[20]
Section 3: From Hit to Lead: Secondary Screening and Hit Validation
The initial hits from the primary screen are often numerous and may include false positives.[5] Therefore, a series of secondary assays is crucial to confirm the activity and characterize the properties of the hits.[21][22][23][24] This process is often referred to as the "hit-to-lead" phase.[25][26][27][28][29]
3.1 The Hit Validation Cascade
A tiered approach is typically employed for hit validation, starting with simple confirmation assays and progressing to more complex and physiologically relevant models.
Caption: A typical hit validation cascade in drug discovery.
3.2 Key Secondary Assays
-
Hit Confirmation: Re-testing of the initial hits from a freshly prepared stock solution to eliminate false positives due to compound aggregation or other artifacts.
-
Dose-Response Curves: Determining the potency (IC50 or EC50) of the confirmed hits by testing them at multiple concentrations.[22]
-
Orthogonal Assays: Using a different assay technology to confirm the activity of the hits.[30] For example, if the primary screen was a TR-FRET assay, a label-free method like Surface Plasmon Resonance (SPR) could be used as an orthogonal assay.
-
Selectivity Profiling: Assessing the specificity of the hits by testing them against a panel of related targets (e.g., other kinases). High selectivity is a desirable property for a drug candidate to minimize off-target effects.[26]
-
Cellular Assays: If the primary screen was biochemical, it is essential to confirm the activity of the hits in a cellular context.[23] This can involve measuring the inhibition of a specific signaling pathway or assessing the effect on cell proliferation.
-
Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: Preliminary assessment of the drug-like properties of the hits, such as solubility, cell permeability, and metabolic stability.[26][27][31]
Section 4: Data Analysis and Interpretation
Sophisticated data analysis is required to extract meaningful information from the large datasets generated during HTS.[20]
4.1 Key Performance Metrics in HTS Data Analysis
| Metric | Description | Typical Threshold for a "Hit" |
| Percent Inhibition/Activation | The percentage by which a compound reduces or increases the signal relative to the controls. | > 50% |
| Z-Score | A measure of how many standard deviations a compound's activity is from the mean of the plate. | > 2 or 3 |
| IC50/EC50 | The concentration of a compound that produces 50% of its maximal inhibitory or effective response. | Varies depending on the target and desired potency. |
4.2 Structure-Activity Relationship (SAR) Analysis
Preliminary SAR analysis can be performed on the confirmed hits to identify common structural features that are important for activity.[27][29] This information can guide the synthesis of new analogs with improved potency and selectivity during the lead optimization phase.[25][26]
Conclusion
High-throughput screening of this compound libraries offers a powerful approach to identify novel starting points for drug discovery programs. A successful HTS campaign requires a well-validated assay, a systematic screening and hit validation process, and rigorous data analysis. The protocols and guidelines presented in this document provide a framework for researchers to design and execute effective HTS campaigns, ultimately accelerating the discovery of new therapeutic agents.
References
-
Hit to lead - Wikipedia. Available from: [Link]
-
Hit to Lead Optimization in Drug Discovery. Excelra. Available from: [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Bio-protocol. Available from: [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]
-
HIT to LEAD. Drug Discovery and Clinic. Available from: [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health. Available from: [Link]
-
What is the hit to lead process in drug discovery? Medium. Available from: [Link]
-
What is hit to lead stage in drug discovery? Dotmatics. Available from: [Link]
-
Cell-based assays for high-throughput screening. Broad Institute. Available from: [Link]
-
Cell-based assays for high-throughput screening. National Institutes of Health. Available from: [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available from: [Link]
-
High-throughput screening: today's biochemical and cell-based approaches. National Institutes of Health. Available from: [Link]
-
Primary vs Secondary Assays in Preclinical Testing. News-Medical.Net. Available from: [Link]
-
Biochemical Assay Services. Evotec. Available from: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available from: [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. Available from: [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. National Institutes of Health. Available from: [Link]
-
Secondary Screening. Creative Biolabs. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Available from: [Link]
-
Data analysis approaches in high throughput screening. National Institutes of Health. Available from: [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available from: [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. National Institutes of Health. Available from: [Link]
-
Z-factor - Wikipedia. Available from: [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available from: [Link]
-
High-Throughput Screening Using Small Molecule Libraries. News-Medical.Net. Available from: [Link]
-
Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available from: [Link]
-
Secondary Screening with Automation. Beckman Coulter. Available from: [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). International Atomic Energy Agency. Available from: [Link]
-
High-Throughput Screening (HTS) Services. Charles River Laboratories. Available from: [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. SpringerLink. Available from: [Link]
-
Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate. Available from: [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health. Available from: [Link]
-
The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings. U.S. Food and Drug Administration. Available from: [Link]
-
On HTS: Z-factor. Towards Data Science. Available from: [Link]
-
Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. National Institutes of Health. Available from: [Link]
-
Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. Available from: [Link]
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health. Available from: [Link]
-
Pyrazolo(1,5-a)pyridine. PubChem. Available from: [Link]
- Pyrazolo[1,5-A]pyridine compounds and use thereof. Google Patents.
-
All screening libraries. Asinex. Available from: [Link]
-
Pyrazolo[1,5-a]pyridine. SpectraBase. Available from: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Assays | Evotec [evotec.com]
- 9. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 10. marinbio.com [marinbio.com]
- 11. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 12. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. assay.dev [assay.dev]
- 19. news-medical.net [news-medical.net]
- 20. rna.uzh.ch [rna.uzh.ch]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. news-medical.net [news-medical.net]
- 23. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 24. beckman.com [beckman.com]
- 25. Hit to lead - Wikipedia [en.wikipedia.org]
- 26. excelra.com [excelra.com]
- 27. ddcpharmaceutical.com [ddcpharmaceutical.com]
- 28. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 29. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]
- 30. criver.com [criver.com]
- 31. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Halogenated Pyrazolo[1,5-a]pyridines
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide array of biological activities, including acting as kinase inhibitors for cancer treatment, anti-inflammatory agents, and therapeutics for neurodegenerative disorders.[3][4] The functionalization of this core structure is paramount for modulating its physicochemical and pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on the pyrazolo[1,5-a]pyridine nucleus, enabling the synthesis of complex molecules with high efficiency and functional group tolerance.[4][5]
This guide provides an in-depth overview and detailed protocols for the palladium-catalyzed cross-coupling of halogenated pyrazolo[1,5-a]pyridines. It is designed for researchers, scientists, and drug development professionals seeking to leverage these advanced synthetic methodologies.
Understanding the Reactivity of Halogenated Pyrazolo[1,5-a]pyridines
The regioselectivity of cross-coupling reactions on the pyrazolo[1,5-a]pyridine scaffold is influenced by the position of the halogen substituent. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend I > Br > Cl.[6] Functionalization is commonly achieved at the C3 and C7 positions.[5][7] The choice of catalyst, ligand, and reaction conditions can be tailored to selectively functionalize a specific position, even in di- or poly-halogenated substrates.[8]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and vinyl-aryl structures due to the stability and low toxicity of the requisite organoboron reagents.[9]
Causality and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The reaction is initiated by the oxidative addition of the halogenated pyrazolo[1,5-a]pyridine to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[10] The choice of base is critical for activating the boronic acid and facilitating the transmetalation step.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
Application Note & Protocol: A Streamlined One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyridine-3-acetonitriles
For: Researchers, medicinal chemists, and drug development professionals.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and materials science.[1][2] These fused N-heterocyclic systems are integral components of numerous biologically active compounds, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[2][3][4] Notably, derivatives of this scaffold have been successfully developed into drugs for treating various neurological and central nervous system disorders.[5] The structural rigidity and synthetic versatility of the pyrazolo[1,5-a]pyridine core make it an attractive framework for the design of novel therapeutic agents.[1][6]
Traditionally, the synthesis of these compounds has involved multi-step procedures. However, the development of one-pot, multi-component reactions represents a significant advancement, offering improved efficiency, atom economy, and reduced waste generation.[7][8] This guide details an efficient one-pot protocol for the synthesis of substituted pyrazolo[1,5-a]pyridine-3-acetonitriles, a class of compounds with significant potential in drug discovery.
Reaction Principle: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling (CDC)
The described protocol is based on an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reaction. This elegant approach involves the reaction of N-amino-2-iminopyridines with a suitable 1,3-dicarbonyl compound, in this case, a β-ketonitrile, to afford the desired pyrazolo[1,5-a]pyridine core.[5][9] This method is advantageous due to its catalyst-free conditions (in the metallic sense), use of readily available reagents, and high atom economy.[9]
The proposed mechanism involves a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization. Acetic acid is believed to promote the initial coupling, while molecular oxygen serves as the terminal oxidant in the aerobic reaction. This cascade of reactions within a single pot avoids the need for isolation of intermediates, thereby streamlining the synthetic process.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the synthesis of substituted pyrazolo[1,5-a]pyridine-3-acetonitriles. Researchers should optimize the conditions for their specific substrates.
Materials & Reagents:
-
Substituted N-amino-2-iminopyridine (1.0 equiv)
-
Substituted β-ketonitrile (e.g., benzoylacetonitrile) (1.0 equiv)
-
Ethanol (Reagent grade)
-
Glacial Acetic Acid (ACS grade)
-
Dichloromethane (DCM) (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Anhydrous Sodium Sulfate
-
Oxygen (balloon or from a cylinder)
Equipment:
-
Round-bottom flask or pressure tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Glass funnels and filter paper
Procedure:
-
Reaction Setup: To a pressure tube or a round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted N-amino-2-iminopyridine (e.g., 3 mmol, 1.0 equiv) and the substituted β-ketonitrile (e.g., 3 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add ethanol (10 mL) followed by glacial acetic acid (e.g., 1.08 g, 6.0 equiv).
-
Atmosphere: Flush the reaction vessel with oxygen and maintain a positive pressure using an oxygen-filled balloon.
-
Reaction: Stir the mixture at 130 °C for 18 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel. The appropriate eluent system will depend on the specific product's polarity but a gradient of ethyl acetate in hexane is a good starting point.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Dry the product under high vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[5][9]
Caption: Experimental workflow for the one-pot synthesis.
Data & Results: Scope and Yield
This synthetic strategy has been shown to be effective for a variety of substituted starting materials, affording the desired pyrazolo[1,5-a]pyridine derivatives in good to excellent yields. The table below summarizes representative yields for different substitutions based on published data.[5][9]
| Entry | N-amino-2-iminopyridine Substituent (R¹) | β-Ketonitrile Substituent (R²) | Product Yield (%) |
| 1 | Phenyl | Phenyl | 94% |
| 2 | 4-Chlorophenyl | Methyl | 90% |
| 3 | 4-Tolyl | Ethyl | 91% |
| 4 | 4-Bromophenyl | Ethyl | 90% |
| 5 | Phenyl | Acetyl | 81% |
Causality Behind Experimental Choices:
-
Acetic Acid: Acts as both a solvent and a promoter for the cross-dehydrogenative coupling. Its acidic nature facilitates the condensation and subsequent cyclization steps.
-
Molecular Oxygen (O₂): Serves as a green and readily available terminal oxidant, which is crucial for the dehydrogenative nature of the C-C bond formation.
-
Ethanol: A suitable solvent that effectively dissolves the starting materials and facilitates the reaction at elevated temperatures.
-
Elevated Temperature (130 °C): Provides the necessary activation energy for the C-H activation and subsequent cyclization-dehydration cascade.
Trustworthiness & Self-Validation
The reliability of this protocol is established through consistent monitoring and characterization.
-
Reaction Monitoring: TLC is a critical tool to track the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion.
-
Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by a suite of spectroscopic methods. For example, in the ¹H NMR spectrum, characteristic signals for the pyridine and pyrazole ring protons should be observed. The IR spectrum should show a strong absorption band around 2210-2230 cm⁻¹ corresponding to the nitrile (CN) group.[5][9] HRMS provides the exact mass, confirming the molecular formula of the synthesized compound.[5][9]
By adhering to these validation steps, researchers can ensure the integrity and reproducibility of their results.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PubMed Central. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). PubMed Central. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2024). ResearchGate. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). PubMed Central. [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][9]triazines. (2021). National Institutes of Health. [Link]
-
Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus. (2024). ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. (2024). Organic Chemistry Portal. [Link]
-
Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. (2015). ResearchGate. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. [Link]
- Substituted pyrazolo [1,5-a] pyridine compounds and their methods of use. (2008).
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). MDPI. [Link]
-
An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. (2010). Der Pharma Chemica. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Pyrazolo[1,5-a]pyridine-3-acetonitrile for Preclinical Studies
Introduction: The Significance of Pyrazolo[1,5-a]pyridine-3-acetonitrile in Preclinical Research
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. This structural core is a key component in a variety of therapeutic agents, including those with anti-cancer, anti-inflammatory, and antiviral properties. This compound, in particular, serves as a crucial building block for the synthesis of more complex drug candidates, making its efficient and scalable production a critical step in the drug development pipeline. The acetonitrile functional group at the 3-position offers a versatile handle for further chemical modifications, allowing for the exploration of a wide range of structure-activity relationships (SAR).
This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed to meet the stringent purity and quantity requirements of preclinical studies. The presented protocol is based on a robust and efficient [3+2] cycloaddition reaction, selected for its high yields, regioselectivity, and amenability to larger scale production.
Synthetic Strategy: A Rationale for the Chosen Pathway
For the preclinical scale-up of this compound, a TEMPO-mediated [3+2] annulation-aromatization of an N-aminopyridine with acrylonitrile is the recommended synthetic route. This method offers several advantages over other synthetic approaches:
-
High Efficiency and Regioselectivity: The [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes like acrylonitrile proceeds with high efficiency and, crucially, with predictable regioselectivity, ensuring the desired isomer is the major product.[1][2]
-
Scalability: The reaction conditions are generally mild and do not require specialized high-pressure or high-temperature equipment, making the process scalable. The use of a catalyst (TEMPO) at sub-stoichiometric amounts also contributes to the economic viability of the synthesis on a larger scale.
-
Operational Simplicity: The one-pot nature of the annulation-aromatization sequence simplifies the overall process, reducing the number of unit operations and potential for material loss.
The proposed synthetic pathway is depicted below:
Caption: Synthetic workflow for this compound.
Detailed Protocols
Part 1: Synthesis of 1-Aminopyridinium Iodide (Precursor)
Introduction: The synthesis of the 1-aminopyridinium iodide precursor is a critical first step. This procedure is adapted from established methods for the N-amination of pyridines.[3][4]
Materials and Equipment:
-
Pyridine (distilled before use)
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate
-
Hydriodic acid (57%)
-
Absolute ethanol
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Ice bath
-
Buchner funnel and filter paper
Protocol:
-
To a freshly prepared solution of hydroxylamine-O-sulfonic acid (0.10 mol) in cold water (64 mL), add pyridine (0.30 mol) with stirring.
-
Heat the mixture at 90°C on a steam bath for 20 minutes.
-
Cool the reaction mixture to room temperature with stirring and add potassium carbonate (0.10 mol).
-
Remove the water and excess pyridine using a rotary evaporator at 30-40°C.
-
Extract the resulting residue with hot absolute ethanol (3 x 50 mL) and filter.
-
To the combined filtrate, add 57% hydriodic acid (0.10 mol).
-
Cool the solution to -20°C for 1 hour to precipitate the product.
-
Collect the solid by filtration, wash with cold absolute ethanol, and dry under vacuum to yield 1-aminopyridinium iodide as a crystalline solid.
Part 2: Scale-up Synthesis of this compound
Introduction: This protocol details the TEMPO-mediated [3+2] cycloaddition of 1-aminopyridinium iodide with acrylonitrile. The reaction should be performed in a well-ventilated fume hood due to the toxicity and volatility of acrylonitrile.
Materials and Equipment:
-
1-Aminopyridinium iodide (from Part 1)
-
Acrylonitrile (stabilized)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Large round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Flash chromatography system
Protocol:
-
To a large round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 1-aminopyridinium iodide (1.0 eq).
-
Add anhydrous acetonitrile to form a suspension.
-
Add acrylonitrile (2.0 eq) to the suspension.
-
Add TEMPO (0.15 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude residue is then subjected to purification.
Purification Strategy for Preclinical Grade Material
Introduction: Achieving high purity (>98%) is paramount for compounds intended for preclinical studies. A two-step purification process involving flash chromatography followed by recrystallization is recommended.
Protocol:
-
Flash Column Chromatography:
-
Adsorb the crude residue onto a small amount of silica gel.
-
Prepare a silica gel column and equilibrate with a non-polar solvent system (e.g., 100% hexanes).
-
Load the adsorbed crude material onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the purified solid from the chromatography in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
-
Data Presentation
| Parameter | Value |
| Starting Material | 1-Aminopyridinium Iodide |
| Reagents | Acrylonitrile, TEMPO, DIPEA |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | 12-24 hours |
| Typical Yield (after purification) | 60-75% |
| Purity (by HPLC) | >98% |
Mechanism of Action: The [3+2] Cycloaddition Pathway
The reaction proceeds through a [3+2] cycloaddition mechanism. The base deprotonates the 1-aminopyridinium iodide to form a reactive N-pyridinium ylide intermediate. This ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with the electron-deficient alkene (acrylonitrile). The resulting cycloadduct is unstable and undergoes spontaneous aromatization, likely facilitated by the oxidant (TEMPO), to yield the final pyrazolo[1,5-a]pyridine product.[1][2]
Caption: Proposed mechanism for the TEMPO-mediated synthesis.
Safety and Handling Considerations for Scale-up
Acrylonitrile:
-
Hazards: Acrylonitrile is highly flammable, toxic, and a suspected carcinogen.[5][6] It can be absorbed through the skin and is harmful if inhaled or swallowed. Vapors can form explosive mixtures with air.
-
Handling: Always handle acrylonitrile in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a supplied-air respirator may be necessary. Ensure all equipment is properly grounded to prevent static discharge.
-
Storage: Store acrylonitrile in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] It should be stored with an inhibitor to prevent polymerization.
N-Aminopyridines:
-
Hazards: N-Aminopyridines are toxic if swallowed, in contact with skin, or if inhaled. They can cause severe skin and eye irritation.[9][10]
-
Handling: Handle in a fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid creating dust.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound, a key intermediate for preclinical drug discovery. By employing a TEMPO-mediated [3+2] cycloaddition, this approach ensures high yields and regioselectivity. Adherence to the described purification and safety procedures is essential for obtaining high-purity material suitable for preclinical evaluation and for ensuring the safety of laboratory personnel during scale-up operations.
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3+2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. [Link]
-
What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines. Acrylonitrile Safety. [Link]
-
Safe Storage of Acrylonitrile. Mettler Toledo. [Link]
-
Acrylonitrile. INEOS Group. [Link]
-
1-aminopyridinium iodide. Organic Syntheses. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Unsaturated Compounds. Bohrium. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]
-
Mechanochemical [3 + 2] cycloaddition of N‐aminopyridinium salts and nitriles. ResearchGate. [Link]
-
1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration. OSHA. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qatransport.com [qatransport.com]
- 6. ineos.com [ineos.com]
- 7. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 8. mt.com [mt.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
The Pyrazolo[1,5-a]pyridine-3-acetonitrile Scaffold: A Prospective Guide to Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyridine core is a compelling scaffold for the development of novel kinase inhibitors, representing a strategic bioisosteric alternative to the extensively studied pyrazolo[1,5-a]pyrimidine framework. While direct utilization of pyrazolo[1,5-a]pyridine-3-acetonitrile in published kinase inhibitor synthesis is not yet prominent, its structure presents a versatile starting point for chemical elaboration. This application note provides a prospective guide for researchers, outlining the synthesis of the core scaffold and detailing hypothetical, yet robust, protocols for the derivatization of the 3-acetonitrile group into functionalities prevalent in known kinase inhibitors. By leveraging established synthetic methodologies and structure-activity relationship (SAR) insights from the analogous pyrimidine series, we present a strategic roadmap for exploring this promising, underexplored chemical space.
Introduction: The Rationale for Pyrazolo[1,5-a]pyridines in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly successful template for the design of inhibitors targeting a range of kinases, including Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[1][3][4][5]
The pyrazolo[1,5-a]pyridine core, as a bioisostere of the pyrimidine analog, offers a subtle yet significant modification. The replacement of a nitrogen atom at position 7 with a carbon-hydrogen (C-H) group alters the electronic distribution and hydrogen bonding capacity of the molecule. This can lead to profound changes in target affinity, selectivity, and pharmacokinetic properties, potentially overcoming resistance mechanisms or reducing off-target effects observed with pyrimidine-based inhibitors.[6][7]
The 3-acetonitrile group is a particularly attractive functional handle for several reasons:
-
Versatile Reactivity: The nitrile group can be readily transformed into a variety of other functional groups, including amides, carboxylic acids, amines, and various heterocycles, which are commonly found in the pharmacophores of kinase inhibitors.
-
Linear Geometry: Its linear nature allows it to act as a rigid linker to probe specific interactions within a kinase binding pocket.
-
Metabolic Stability: The acetonitrile moiety is generally metabolically stable.
This guide will first detail the synthesis of the pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold, a direct precursor, and then provide detailed protocols for its elaboration into potential kinase inhibitors.
Synthesis of the Core Scaffold: Pyrazolo[1,5-a]pyridine-3-carbonitrile
The synthesis of the pyrazolo[1,5-a]pyridine core is well-established and can be achieved through several routes, most commonly via the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate dipolarophiles.[8][9] A reliable method for introducing the 3-carbonitrile functionality involves a TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with acrylonitrile.[10]
Protocol 2.1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile
This protocol is adapted from a general procedure for the synthesis of substituted pyrazolo[1,5-a]pyridines.[10]
Materials:
-
N-Aminopyridinium salt (e.g., 1-amino-2-methylpyridinium iodide)
-
Acrylonitrile
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA)
-
Toluene or Acetonitrile
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of N-iminopyridinium ylide (in situ):
-
To a stirred suspension of the N-aminopyridinium salt (1.0 eq) in toluene, add a base such as DBU or DIPEA (1.5 eq) at room temperature.
-
Stir the mixture for 30 minutes to generate the N-iminopyridinium ylide in situ.
-
-
Cycloaddition Reaction:
-
To the reaction mixture, add acrylonitrile (2.0 eq) followed by TEMPO (1.2 eq).
-
Stir the reaction at ambient temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridine-3-carbonitrile.
-
Causality Behind Experimental Choices:
-
Base (DBU/DIPEA): The base is crucial for the deprotonation of the N-aminopyridinium salt to form the reactive N-iminopyridinium ylide.
-
TEMPO: This stable radical acts as a mild oxidant to facilitate the aromatization of the initially formed dihydropyrazolopyridine intermediate to the final aromatic product.
-
Acrylonitrile: Serves as the dipolarophile in the [3+2] cycloaddition, incorporating the cyanoethyl group which, after aromatization, becomes the cyanomethyl (acetonitrile precursor) or directly the carbonitrile at the 3-position.
Prospective Synthetic Elaboration of the 3-Acetonitrile Group for Kinase Inhibitor Synthesis
The this compound (or its direct precursor, the 3-carbonitrile) is a versatile intermediate. Below are detailed, prospective protocols for converting the nitrile functionality into moieties commonly found in potent kinase inhibitors.
Protocol 3.1: Hydrolysis of Nitrile to Carboxamide - A Key Hinge-Binding Moiety
Many kinase inhibitors utilize a carboxamide group to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.
Materials:
-
Pyrazolo[1,5-a]pyridine-3-carbonitrile
-
Sulfuric acid (concentrated) or Formic acid
-
Water
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure (Ritter-type reaction or controlled hydrolysis):
-
Reaction Setup:
-
Dissolve the pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq) in formic acid or cautiously add it to chilled, concentrated sulfuric acid.
-
Stir the mixture at a controlled temperature (e.g., 0-25 °C). The reaction is often exothermic.
-
-
Hydrolysis:
-
Allow the reaction to stir for a specified time (monitor by TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
-
Work-up and Isolation:
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product, pyrazolo[1,5-a]pyridine-3-acetamide, will often precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Protocol 3.2: Conversion to a 1,2,4-Triazole Moiety - A Bioisostere for Amides
1,2,4-triazoles can act as bioisosteres of amides, offering different hydrogen bonding patterns and improved metabolic stability.[11]
Materials:
-
Pyrazolo[1,5-a]pyridine-3-carbonitrile
-
Sodium azide
-
Triethylamine hydrochloride or Ammonium chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Triethyl orthoformate
Procedure:
-
Step 1: Formation of the Tetrazole (via [3+2] cycloaddition):
-
Dissolve the pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in DMF.
-
Heat the mixture (e.g., to 100-120 °C) and stir for several hours, monitoring by TLC.
-
After cooling, the tetrazole product can be precipitated by adding water and isolated.
-
-
Step 2: Conversion to an Amino-1,3,4-oxadiazole (as an alternative to triazole):
-
A more direct route to a different five-membered heterocycle involves treating the nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an appropriate reagent.
-
-
Step 3: Formation of a 1,2,4-Triazole (from an intermediate imidate):
-
Alternatively, convert the nitrile to an imidate using HCl gas in an alcohol (e.g., ethanol).
-
React the resulting imidate with hydrazine to form a hydrazide, which can then be cyclized with triethyl orthoformate to yield the 1,2,4-triazole.
-
Structure-Activity Relationship (SAR) Insights and Design Strategy
While SAR data for pyrazolo[1,5-a]pyridine-based kinase inhibitors is limited, we can extrapolate from the extensive research on their pyrazolo[1,5-a]pyrimidine counterparts.[1][4]
| Position | Functional Group/Substitution | Rationale/Anticipated Effect on Activity |
| C3 | -CH₂CONH₂ (from acetonitrile) | Intended to act as a key hydrogen bond donor/acceptor with the kinase hinge region. |
| C5 | Substituted Phenyl/Heteroaryl Rings | Crucial for potency and selectivity; often extends into a hydrophobic pocket. Modifications here can tune selectivity against different kinases (e.g., KDR).[12] |
| C7 | -H (in pyridine) vs. -N (in pyrimidine) | This is the key bioisosteric change. The C-H group removes a hydrogen bond acceptor, potentially altering water networks in the binding site and affecting selectivity.[6] |
| Other | Small alkyl or halo groups on the pyridine ring | Can be used to fine-tune solubility, metabolic stability, and electronic properties. |
Visualization of Synthetic Pathways
Diagram 1: General Synthesis of the Pyrazolo[1,5-a]pyridine Core
Caption: Synthesis of the core pyrazolo[1,5-a]pyridine scaffold.
Diagram 2: Prospective Elaboration of the 3-Acetonitrile Group
Caption: Potential routes to kinase inhibitor pharmacophores.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold, particularly when functionalized with a versatile acetonitrile group at the 3-position, represents an untapped resource for the discovery of novel kinase inhibitors. While direct precedent is lacking, the synthetic accessibility of the core and the myriad of chemical transformations available for the nitrile group provide a fertile ground for exploration. The protocols and strategies outlined in this application note offer a scientifically grounded starting point for researchers aiming to pioneer this new area. Future work should focus on the synthesis of a small library of compounds based on these prospective routes, followed by screening against a panel of kinases to establish initial SAR and identify promising lead compounds for further optimization.
References
-
Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by pyridine (right)... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazolo[1,5-a]pyridine synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Zagozda, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
ACS Publications. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. Available at: [Link]
-
ACS Publications. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
-
Al-Ghorbani, M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]
-
El-Sayed, M. A.-A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules. Available at: [Link]
-
Novartis OAK. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Available at: [Link]
-
Meijer, L., et al. (2006). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Available at: [Link]
-
MDPI. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. Available at: [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
National Institutes of Health. (2009). Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - OAK Open Access Archive [oak.novartis.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrazolo[1,5-a]pyridine-3-carbonitrile Synthesis
Welcome to the technical support guide for the synthesis and optimization of Pyrazolo[1,5-a]pyridine-3-carbonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this important synthesis in your own laboratory. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds developed for treating neurological disorders, cancer, and inflammatory conditions.[1][2] The 3-carbonitrile functional group is a versatile synthetic handle, making this a key intermediate for drug discovery programs.
This guide is structured to address the most common challenges encountered during this synthesis, providing field-proven insights and actionable solutions.
Section 1: Core Synthetic Strategy: The [3+2] Cycloaddition
The most direct and frequently optimized route to the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition (or annulation) reaction. This involves the reaction of an N-aminopyridinium salt with an electron-deficient alkene, such as acrylonitrile, which directly installs the desired 3-carbonitrile group.
The general workflow for this synthesis is outlined below:
Caption: General workflow for Pyrazolo[1,5-a]pyridine-3-carbonitrile synthesis.
Mechanistic Insight
The reaction proceeds via the formation of an N-ylide from the N-aminopyridinium salt under basic conditions. This ylide then acts as a 1,3-dipole, reacting with the acrylonitrile (the dipolarophile) in a concerted or stepwise cycloaddition. The resulting non-aromatic intermediate must then be oxidized to form the final, stable pyrazolo[1,5-a]pyridine product. Modern protocols often include an oxidant to facilitate this final aromatization step efficiently.[3]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is poor (<40%). What are the most critical parameters to investigate?
A: Low yield is a frequent challenge and typically stems from one or more of the following factors. A systematic approach to optimization is crucial.
-
Purity of Starting Materials: The N-aminopyridinium salt is the cornerstone of the reaction. Ensure it is pure and completely dry. Impurities can inhibit the formation of the reactive ylide intermediate.[4]
-
Solvent Choice: The solvent significantly impacts reactant solubility and reaction kinetics.[4] While various solvents like ethanol, DMF, and dioxane have been used, acetonitrile is often found to be the most effective solvent for this type of cycloaddition, leading to higher yields.[5] A solvent screen is highly recommended if yields remain low.
-
Base Selection: The base is critical for deprotonating the N-aminopyridinium salt to form the ylide. A strong, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) is often an excellent choice.[3] Weaker bases like triethylamine (TEA) may not be efficient enough, while overly strong bases can promote undesired side reactions of the acrylonitrile.
-
Reaction Temperature & Time: These parameters are interdependent. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal time.[4] Some cycloadditions proceed well at room temperature, while others require heating to reflux.[1][5] Running the reaction for too long or at too high a temperature can lead to decomposition and the formation of tar-like byproducts.
-
Aromatization Step: The final oxidation of the cyclized intermediate to the aromatic product is essential for a good yield. If this step is inefficient, the intermediate may revert or decompose. Including a mild oxidant like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) can dramatically improve yields by efficiently driving the reaction to the final aromatic product.[3]
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile | Often provides the best balance of solubility and reactivity, leading to higher yields.[5] |
| Base | DBU | A strong, non-nucleophilic base that efficiently generates the required ylide intermediate.[3] |
| Oxidant | TEMPO | Facilitates the crucial final aromatization step, preventing reversal or degradation of the intermediate.[3] |
| Monitoring | TLC | Essential for determining the optimal reaction time and preventing over-running the reaction.[4] |
Q2: My TLC shows multiple spots, and I'm struggling to isolate the correct product. What's causing this and how can I fix it?
A: The presence of multiple products often points to issues with side reactions or incomplete conversion.
-
Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially in the presence of bases or at elevated temperatures. This is a common source of intractable byproducts.
-
Solution: Add the acrylonitrile slowly to the reaction mixture using a syringe pump rather than all at once. Maintain strict temperature control and use the mildest effective base and temperature conditions.
-
-
Incomplete Aromatization: As mentioned in Q1, if the intermediate is not efficiently oxidized, it can lead to a complex mixture. The use of an oxidant like TEMPO is a primary solution here.[3]
-
Regioselectivity Issues: While less common for this specific reaction, substituents on the pyridine ring can theoretically lead to different regioisomers.
-
Solution: The regiochemistry should be confirmed unambiguously using 2D NMR techniques (like HMBC and NOESY) on the purified product. The reaction of N-aminopyridinium ylides with electron-deficient alkenes is generally highly regioselective.[6]
-
Q3: How should I best purify the final product?
A: Purification of N-heterocycles like pyrazolo[1,5-a]pyridines is most reliably achieved through column chromatography.[4]
-
Work-up: Before chromatography, a proper aqueous work-up is essential. After the reaction is complete, quench it with water or a saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.
-
Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate). The product is moderately polar and should elute cleanly with this approach. Use TLC to identify the product-containing fractions before combining and concentrating them.
-
Section 3: Optimized Experimental Protocol
This protocol is based on a modern, high-yielding approach utilizing an oxidant to ensure efficient aromatization.[3]
Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the N-aminopyridinium salt (1.0 eq).
-
Solvent and Reagents: Add dry acetonitrile as the solvent. To this suspension, add acrylonitrile (1.5-2.0 eq), DBU (1.5 eq), and TEMPO (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent and UV visualization). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure Pyrazolo[1,5-a]pyridine-3-carbonitrile.
Section 4: Mechanistic Visualization
Understanding the proposed mechanism is key to rational troubleshooting. The following diagram illustrates the key steps in the base-promoted [3+2] cycloaddition and subsequent oxidation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Common side reactions in the synthesis of Pyrazolo[1,5-a]pyridines and their avoidance.
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges, minimize side reactions, and optimize your synthetic routes to this important heterocyclic scaffold.
Introduction
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry. However, its synthesis is not without challenges. Side reactions can lead to complex product mixtures, low yields, and difficult purifications. This guide provides practical, experience-driven advice to help you navigate these issues.
Part 1: Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of pyrazolo[1,5-a]pyridines. Each guide provides a step-by-step approach to diagnosing and solving the issue.
Troubleshooting Guide 1: Low or No Yield of the Desired Product
Problem: You are performing a synthesis of a pyrazolo[1,5-a]pyridine derivative, but you are observing a very low yield or no desired product.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in your starting materials, such as the aminopyridine or the dicarbonyl compound, can significantly inhibit the reaction.
-
Recommendation: Ensure all reactants are of high purity. Recrystallize or purify starting materials if necessary.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or degradation of the product.[1]
-
Recommendation: Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. The choice of solvent is also critical for reactant solubility and reaction kinetics.
-
-
Catalyst Selection and Activity: The choice and amount of catalyst can dramatically impact the reaction outcome.
-
Recommendation: If using a catalyst, ensure it is active. For acid-catalyzed reactions, consider using a stronger acid like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA), but be cautious of potential side reactions with excess acid.[2][3] For metal-catalyzed reactions, ensure the catalyst has not been deactivated.
-
-
Atmosphere: Some reactions are sensitive to air or moisture.
-
Recommendation: If your substrates or intermediates are known to be sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Guide 2: Formation of Regioisomers with Unsymmetrical Reagents
Problem: Your reaction is producing a mixture of regioisomers, complicating purification and reducing the yield of the desired product. This is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[4]
Potential Causes & Solutions:
-
Lack of Regiocontrol in Cyclocondensation: The nucleophilic attack of the aminopyrazole can occur at either of the two different carbonyl carbons of the unsymmetrical dicarbonyl compound, leading to two possible regioisomers.
-
Recommendation 1: Modify Reaction Conditions: The choice of solvent and catalyst can influence regioselectivity. Acidic conditions, for instance, can favor the formation of one isomer over the other.[4] It is advisable to screen different solvents and acid catalysts.
-
Recommendation 2: Exploit Electronic and Steric Differences: If one carbonyl group is significantly more electrophilic or less sterically hindered than the other, the reaction will inherently favor one isomer. You can sometimes modify your starting materials to enhance these differences.
-
Recommendation 3: Stepwise Synthesis: A stepwise approach, where one carbonyl group is protected or masked, can provide excellent regiocontrol.
-
Workflow for Tackling Regioisomer Formation
Caption: Workflow for addressing regioisomer formation.
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A careful selection of the mobile phase is crucial.[1]
-
Recrystallization: If one isomer is significantly less soluble or forms crystals more readily, fractional crystallization can be an effective purification method.
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding side reactions in pyrazolo[1,5-a]pyridine synthesis.
Q1: I am attempting a [3+2] cycloaddition of an N-aminopyridinium ylide and I am observing the formation of a[1][2][5]triazolo[1,5-a]pyridine byproduct. What is causing this?
A1: This side reaction can occur, particularly when using an excess of acetic acid as a promoter.[2][3] The acetic acid can react with the N-aminopyridine to form an intermediate that leads to the triazolo[1,5-a]pyridine.
-
Avoidance Strategy: Carefully control the amount of acetic acid used. It is recommended to maintain the loading of acetic acid at a level that promotes the desired reaction without favoring the formation of the undesired byproduct.[2][3]
Q2: During the synthesis from an aminopyrazole and an enaminone, I am getting the pyrazolo[3,4-b]pyridine isomer instead of the desired pyrazolo[1,5-a]pyrimidine. Why is this happening?
A2: The formation of the pyrazolo[3,4-b]pyridine isomer is a known side reaction in this synthesis. The reaction mechanism can proceed through two different pathways, and the outcome can be influenced by the substitution pattern of the aminopyrazole. Specifically, when a 1-NH-5-aminopyrazole is used, the condensation can lead to the formation of the pyrazolo[1,5-a]pyrimidine.[6]
-
Avoidance Strategy: The choice of the aminopyrazole precursor is critical. To favor the formation of the pyrazolo[1,5-a]pyrimidine, ensure you are using a 1-NH-5-aminopyrazole. The reaction conditions, such as the use of an acid catalyst, can also influence the product distribution.
Visualizing Isomer Formation
Caption: Divergent pathways leading to isomeric products.
Q3: I am observing what appears to be a dimer of my starting N-aminopyridine. Is this a known side reaction?
A3: Yes, dimerization of aminopyridines can occur, especially under harsh conditions such as those used in the Chichibabin reaction.[7] While not a direct synthesis of pyrazolo[1,5-a]pyridines, the principle of dimerization of pyridine-based starting materials is relevant. Self-condensation of N-aminopyridinium salts is also a potential side reaction.[8][9][10]
-
Avoidance Strategy: Milder reaction conditions are generally preferred. If using a strong base, consider adding it slowly at a lower temperature. The use of an inert atmosphere can also sometimes suppress dimerization side reactions.
Q4: My purification is challenging due to the similar polarity of my product and a key byproduct. What strategies can I use?
A4:
-
Optimize Chromatography: Experiment with different solvent systems for your column chromatography. Sometimes a small change in the eluent composition can significantly improve separation. Consider using a different stationary phase if silica gel is not effective.
-
Recrystallization: This is a powerful technique for purification if a suitable solvent can be found. Test a range of solvents and solvent mixtures.
-
Dervatization: In some cases, it may be possible to selectively react either the desired product or the byproduct to form a new compound with different physical properties, making separation easier. The protecting group or functional handle can then be removed in a subsequent step.
-
Preparative HPLC: For small-scale purifications where other methods have failed, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.
Part 3: Data and Protocols
Table 1: Influence of Reaction Conditions on Side Product Formation
| Synthetic Route | Key Reagents | Common Side Product | Conditions Favoring Side Product | Recommended Avoidance Strategy |
| [3+2] Cycloaddition | N-aminopyridine, 1,3-dicarbonyl | [1][2][5]Triazolo[1,5-a]pyridine | Excess acetic acid[2][3] | Limit acetic acid to 6 equivalents[2][3] |
| Cyclocondensation | Aminopyrazole, Enaminone | Pyrazolo[3,4-b]pyridine | Use of certain substituted aminopyrazoles[6] | Use 1-NH-5-aminopyrazole[6] |
| Amination (Chichibabin-type) | Pyridine derivative, Sodium amide | Dimer of pyridine starting material | High temperature, atmospheric pressure[7] | Use milder conditions, increased pressure[7] |
Experimental Protocol: General Procedure for Minimizing Regioisomer Formation in the Synthesis of Pyrazolo[1,5-a]pyridines
This protocol provides a general starting point for optimizing the regioselectivity of the reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound.
-
Reagent Preparation: Ensure both the 5-aminopyrazole and the 1,3-dicarbonyl compound are of the highest possible purity.
-
Solvent Screening: In separate small-scale reactions, dissolve the 5-aminopyrazole (1 equivalent) and the 1,3-dicarbonyl (1.1 equivalents) in a variety of solvents (e.g., ethanol, acetic acid, toluene, DMF).
-
Catalyst Screening: To each reaction, add a catalytic amount of an acid catalyst (e.g., p-TSA, H₂SO₄, or a Lewis acid).
-
Temperature Optimization: Run the reactions at different temperatures (e.g., room temperature, 50 °C, reflux) and monitor the progress by TLC or LC-MS.
-
Analysis: After a set time, quench the reactions and analyze the crude product mixture by ¹H NMR to determine the ratio of the two regioisomers.
-
Scale-up: Once the optimal conditions (solvent, catalyst, temperature) that provide the highest regioselectivity are identified, scale up the reaction.
-
Purification: Purify the desired product using column chromatography on silica gel, using an optimized eluent system identified during the screening phase.
References
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
- Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). Journal of the Brazilian Chemical Society.
- Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(12), 15289-15303.
- Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters, 23(12), 4694-4698.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(21), 6683.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(12), 15289-15303.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2021).
- Chichibabin reaction. (n.d.). Grokipedia.
- Sorrell, T. N. (2005). Organic Chemistry. University Science Books.
- Chichibabin reaction. (2023, November 29). In Wikipedia.
- Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. (2023). Chemistry – An Asian Journal.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- BenchChem. (2025). Preventing byproduct formation in aminopyridine synthesis. BenchChem Technical Support.
- Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal, 11(1), 51.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal, 11(1), 51.
- Chichibabin Reaction. (2017, May 17). Slideshare.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2020).
- Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. (2018). Synlett, 29(19), 2583-2587.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). RSC Medicinal Chemistry, 13(5), 526-557.
- Self-condens
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). ChemRxiv.
- Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. (2023). Scite.ai.
- BenchChem. (2025).
- N-Amino Pyridinium Salts in Organic Synthesis. (2019). Asian Journal of Organic Chemistry, 8(10), 1736-1753.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. (2023). ChemRxiv.
- Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 656-661.
- [c+nc+cc] reaction-enabled construction of a pyrrolidine fragment. (2019). WSU Research Exchange.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. (2016). Organic & Biomolecular Chemistry, 14(48), 11429-11438.
- Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2021). Current Organic Chemistry, 25(14), 1648-1665.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- The [3+2]Cycloaddition Reaction. (n.d.). University of Regensburg.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine-3-acetonitrile
Welcome to the technical support center for the purification of Pyrazolo[1,5-a]pyridine-3-acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of isolating this valuable heterocyclic scaffold from complex reaction mixtures. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.
Introduction: Understanding the Purification Challenge
This compound is a key intermediate in medicinal chemistry, often synthesized via [3+2] cycloaddition reactions.[1][2] The specific byproducts generated are highly dependent on the synthetic route employed, but often include unreacted starting materials, regioisomers, and polymeric materials.[3] The basic nitrogen atoms within the pyridine ring system can lead to challenging chromatographic behavior, such as peak tailing on silica gel.[4] This guide provides a systematic approach to overcoming these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The identity of your byproducts is intrinsically linked to your synthetic method. However, based on common syntheses like the cycloaddition of N-aminopyridinium ylides with unsaturated nitriles, you can anticipate the following:
-
Unreacted Starting Materials: Residual N-aminopyridine precursors and the nitrile-containing coupling partner are frequent impurities.
-
Regioisomers: The cycloaddition step may not be perfectly regioselective, leading to the formation of other structural isomers of the pyrazolo[1,5-a]pyridine core. This has been noted as a potential issue in related syntheses.[3]
-
Polymeric Byproducts: Dark, tarry residues are common and often result from the self-polymerization of starting materials or intermediates under the reaction conditions.
-
Solvent Adducts: Depending on the reaction solvent and conditions, solvent molecules may sometimes be incorporated into side products.
Pro-Tip: Before attempting purification, it is highly recommended to obtain a crude ¹H NMR spectrum. This can provide valuable clues about the major impurities present and help guide your purification strategy.
Q2: My crude product is a dark, intractable oil. Where do I even begin?
A2: This is a very common scenario. A dark oil usually indicates the presence of high-molecular-weight polymeric impurities. The first step is to separate your target compound from this non-polar "tar."
Initial Cleanup Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). If solubility is poor, try gentle warming.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
A dilute acid solution (e.g., 1 M HCl) to remove any basic impurities like unreacted N-aminopyridines.
-
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize the mixture and remove any acidic byproducts.
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Often, this simple workup, as described in various synthetic procedures for related compounds[5], will yield a solid or a more manageable oil, which can then be subjected to recrystallization or chromatography.
Q3: How do I develop an effective recrystallization protocol to purify my product?
A3: Recrystallization is a powerful and cost-effective technique for purifying solid compounds. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[6]
Step-by-Step Recrystallization Protocol
-
Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and with heating. A good starting point is to use solvents that were part of the reaction or workup (e.g., acetonitrile, ethanol, isopropanol).[3][7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Recrystallization Solvent Screening Guide
| Solvent Class | Example Solvents | Properties & Typical Use | Potential Outcome |
| Alcohols | Ethanol, Isopropanol, Methanol | Polar protic solvents. Good for moderately polar compounds. | Often successful. Losses can be higher than with other solvents.[8] |
| Nitriles | Acetonitrile | Polar aprotic. A very effective solvent for recrystallizing related pyrazolo[1,5-a]pyridine derivatives.[3] | High potential for success. |
| Esters | Ethyl Acetate (EtOAc) | Moderately polar. Good general-purpose solvent. | Good for initial cleanup; may require a co-solvent for effective recrystallization. |
| Ketones | Acetone | Polar aprotic. Can be too strong a solvent, leading to poor recovery. | Use with caution, often better as part of a co-solvent system. |
| Ethers | Diethyl Ether, MTBE | Low polarity. Product is often insoluble. | Primarily used as an anti-solvent in a two-solvent system (e.g., EtOAc/Ether). |
| Hydrocarbons | Hexanes, Heptane | Non-polar. Product is typically insoluble. | Excellent as an anti-solvent to induce precipitation from a more polar solvent. |
This table provides general guidance; optimal solvent selection is empirical and must be determined experimentally.
Q4: I'm getting poor recovery from recrystallization. What can I do?
A4: Low recovery is typically due to using too much solvent or the product having significant solubility even at low temperatures.
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound.
-
Use a Co-Solvent System: If your compound is too soluble in a good solvent (e.g., ethanol), add a miscible "anti-solvent" in which it is poorly soluble (e.g., water or hexanes) dropwise to the hot solution until it just becomes cloudy. Add a few drops of the good solvent to redissolve the solid, then allow it to cool.
-
Optimize Cooling: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0 °C or -20 °C) to maximize precipitation.
Q5: What are the recommended starting conditions for purifying this compound by column chromatography?
A5: Column chromatography is the method of choice when recrystallization fails or when separating closely related isomers.[5][9] For a moderately polar compound like this compound, a normal-phase silica gel setup is standard.
Workflow for Column Chromatography Purification
Caption: General workflow for purification by column chromatography.
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale & Explanation |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar organic molecules. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. This system provides a good polarity range to elute the target compound while separating it from less polar and more polar impurities. |
| TLC Analysis | Use the same solvent system as the column. | The ideal Rf value for the target compound on a TLC plate is ~0.25-0.35 to ensure good separation on the column. |
| Loading Method | Dry Loading | Adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the top of the column. This generally results in better separation than loading the sample dissolved in a solvent. |
Q6: My compound is streaking badly on the silica gel column, leading to poor separation. How can I fix this?
A6: This is a classic problem when purifying basic compounds like pyridines on silica gel. The streaking, or "tailing," is caused by strong, non-ideal interactions between the basic nitrogen of your molecule and acidic silanol groups (Si-OH) on the silica surface.[4]
Decision Tree for Troubleshooting Peak Tailing
Caption: Troubleshooting guide for peak tailing in chromatography.
Protocol for Reducing Peak Tailing
-
Add a Competing Base: The most common and effective solution is to add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your eluent system (e.g., 0.5-1% v/v).[4] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your product and allowing it to elute in a sharp, symmetrical band.
-
Use a More Polar Solvent System: Sometimes, a more polar solvent system like Dichloromethane/Methanol can improve peak shape.
-
Switch the Stationary Phase: If tailing persists, the silica surface may be too acidic. Consider switching to a different stationary phase:
-
Neutral Alumina: Less acidic than silica and can be a good alternative for basic compounds.
-
Reverse-Phase Silica (C18): This requires switching to a polar eluent system (e.g., water/acetonitrile or water/methanol). This is a very powerful technique, especially for highly polar compounds.[4]
-
References
- One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Pyrazolo[1,5-A]pyridine-3-carbonitrile | C8H5N3 | CID 12883733. PubChem.
- Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI.
- Pyrazolo[1,5-a]pyridine-3-carbonitrile synthesis. ChemicalBook.
- US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof. Google Patents.
- This compound. ChemicalBook.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6. Sigma-Aldrich.
- DE1112984B - Process for the preparation of pyrazolone derivatives. Google Patents.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- (PDF) Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
- Substances yield after recrystallization from different solvents. ResearchGate.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- 2-(pyrazolo[1,5-a]pyridin-3-yl)acetonitrile. PubChemLite.
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. National Library of Medicine.
- Pyridine-3-Acetonitrile. Methylamine Supplier.
- Purification of acetonitrile by a distillative recovery/ion exchange resin treatment process. Google Patents.
- 1352903-96-8|Pyrazolo[1,5-a]pyridine-5-carbonitrile. BLDpharm.
- [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. PubMed.
- The Journal of Organic Chemistry Ahead of Print. ACS Publications.
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile. LGC Standards.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
Sources
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine-3-acetonitrile
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-3-acetonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is the most common synthetic strategy for the Pyrazolo[1,5-a]pyridine core?
The most prevalent and versatile method for constructing the Pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition or cyclocondensation reaction. This typically involves the reaction of an N-aminopyridinium salt or ylide with a suitable two-carbon component.[1][2] A highly effective variation involves the condensation of substituted 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3][4] For the specific synthesis of a 3-acetonitrile derivative, a key precursor is often an α,β-unsaturated nitrile or a β-ketonitrile which provides the necessary carbon framework and functional group.
Q2: What is the underlying mechanism of the cyclocondensation reaction?
The reaction generally proceeds through a series of established organic reaction steps. The process is initiated by a nucleophilic attack from the exocyclic amino group of the N-aminopyridine onto a carbonyl or activated double bond of the reaction partner. This is followed by an intramolecular cyclization and a subsequent dehydration or aromatization step to yield the stable, fused heterocyclic system. The precise mechanism and intermediates can be influenced by the choice of catalyst and solvent.[5][6]
Caption: General reaction pathway for Pyrazolo[1,5-a]pyridine synthesis.
Troubleshooting Guide: Yield Optimization & Purity
This section addresses specific experimental issues in a practical Q&A format.
Q3: My reaction yield is consistently low (<40%). What are the most critical factors to investigate first?
Low yield is a common issue that can stem from several sources. A systematic approach is the most effective way to diagnose the problem.[7]
Answer:
Start by evaluating these four critical areas:
-
Reagent Purity and Stability:
-
N-Aminopyridine Precursor: Ensure the starting aminopyridine is pure. Impurities can inhibit the reaction.
-
Nitrile Reagent: The stability of your nitrile-containing reactant is paramount. Malononitrile, for instance, is known to polymerize in the presence of strong bases or at high temperatures.[8] It is often recommended to use freshly purified reagents.
-
-
Reaction Conditions:
-
Solvent Choice: The polarity and boiling point of the solvent are crucial. Acetonitrile has been shown to be a highly effective solvent for this type of cycloaddition, often providing superior yields compared to other solvents.[1] Alcohols like ethanol are also common but may require longer reaction times.[9] Acetic acid can serve as both a solvent and a catalyst, though it can sometimes lead to side reactions if not used judiciously.[6][10]
-
Temperature: Many cyclocondensation reactions require heating to proceed at a reasonable rate. However, excessive heat can cause decomposition of starting materials or the final product. Monitor the reaction by TLC to determine the optimal balance between reaction rate and degradation.
-
-
Catalyst Efficiency:
-
While some variations are catalyst-free, many protocols benefit from an acid or base catalyst to promote key steps.[1]
-
Acid Catalysis: Acetic acid or a catalytic amount of a stronger Brønsted acid like p-TSA can facilitate the reaction, but excess strong acid can lead to unwanted side products.[10]
-
Base Catalysis: Weak bases like piperidine or triethylamine are often used, particularly when the reaction involves an active methylene compound.[6]
-
-
Atmospheric Control:
-
Certain intermediates in heterocyclic synthesis can be sensitive to oxygen or atmospheric moisture.[7] If you suspect instability, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a worthwhile experiment.
-
Q4: My TLC analysis shows multiple spots, including a major byproduct. What are the likely side reactions and how can I suppress them?
Answer:
Side product formation is often a result of competing reaction pathways or the inherent reactivity of the starting materials.
-
Likely Side Products:
-
Isomer Formation: Depending on the substitution pattern of your N-aminopyridine and the nature of your three-carbon component, different regioisomers can form. For example, in related syntheses, formation of[3][9][11]triazolo[1,5-a]pyridines has been observed as a side product under certain conditions.[10]
-
Self-Condensation/Polymerization: As mentioned, active methylene compounds like malononitrile or its derivatives can self-condense or polymerize under basic conditions.[8]
-
Incomplete Aromatization: You may be isolating a partially saturated intermediate if the final dehydration/aromatization step is inefficient.
-
-
Strategies for Suppression:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of your reactants. An excess of the nitrile component can increase the rate of polymerization.
-
Optimize Catalyst: The choice and amount of catalyst can steer the reaction towards the desired product. If you are using a strong base, consider switching to a weaker one like piperidine.[12]
-
Temperature Control: Add reactive components at a lower temperature to control the initial exothermic reaction before heating to reflux.
-
Solvent Effects: A systematic solvent screen can reveal conditions that favor the desired product. Some syntheses show high regioselectivity in specific solvents.[13]
-
Q5: The reaction starts but fails to go to completion, even after extended time. How can I drive the reaction forward?
Answer:
Incomplete conversion suggests that the reaction may be reversible or has reached a kinetic or thermodynamic roadblock.
-
Water Removal: Cyclocondensation reactions often produce water as a byproduct.[12] The accumulation of water can inhibit the reaction or promote the reverse reaction. If you are using a solvent like toluene, employing a Dean-Stark apparatus to azeotropically remove water can significantly improve yields.
-
Increase Temperature: If your product and starting materials are thermally stable, increasing the reaction temperature can overcome the activation energy barrier. Transitioning from conventional heating to microwave irradiation can dramatically shorten reaction times and improve yields.[3][6]
-
Sonication: For some cycloaddition reactions, sonication has been shown to improve both the reaction rate and yield, even at lower temperatures compared to conventional heating.[1]
-
Re-evaluate Catalyst: The catalyst may be deactivated over time. Ensure you are using an adequate catalytic amount, or consider a more robust catalyst.
Troubleshooting Workflow: A Systematic Approach
The following diagram outlines a logical workflow for addressing low yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Optimized Experimental Protocol
This protocol is a generalized procedure based on high-yield reports for similar structures.[1][13] Researchers should adapt it based on their specific substrates.
Objective: Synthesis of a this compound derivative via [3+2] cycloaddition.
Materials:
-
Substituted N-Aminopyridine (1.0 eq)
-
Substituted acrylonitrile or equivalent β-ketonitrile (1.0 - 1.1 eq)
-
Acetonitrile (ACS Grade, dry)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-aminopyridine (1.0 eq).
-
Solvent Addition: Add dry acetonitrile to the flask to create a solution or suspension with a concentration of approximately 0.2-0.5 M.
-
Reagent Addition: Add the acrylonitrile or β-ketonitrile derivative (1.0-1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-aminopyridine spot is consumed (typically 3-18 hours, depending on substrates and heating method).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid product precipitates, collect it by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether.
-
If no precipitate forms, remove the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary: Influence of Reaction Parameters
The following table summarizes the typical effects of key parameters on the synthesis of Pyrazolo[1,5-a]pyridines, based on literature findings.
| Parameter | Condition | Expected Outcome on Yield | Rationale & Citation |
| Solvent | Acetonitrile | High | Favorable polarity for the cycloaddition mechanism; often results in cleaner reactions and higher yields.[1] |
| Ethanol | Moderate to High | Common protic solvent, effective but may require longer reaction times or stronger catalysts.[9] | |
| Acetic Acid | Variable | Acts as both solvent and catalyst; can be effective but risks side reactions with sensitive substrates.[6][10] | |
| Energy Source | Conventional Heating | Good (Baseline) | Standard method, but can be slow and lead to thermal degradation over long periods. |
| Sonication | Excellent | Can significantly increase reaction rate and yield by promoting efficient mixing and overcoming activation barriers.[1] | |
| Microwave | Excellent | Drastically reduces reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[3][6] | |
| Catalyst | None | Substrate Dependent | Some [3+2] cycloadditions proceed efficiently without a catalyst.[1] |
| Weak Base (Piperidine) | Good to Excellent | Effective for reactions involving active methylene compounds, promoting deprotonation without causing polymerization.[6][12] | |
| Acid (p-TSA, AcOH) | Good | Can accelerate the cyclization and dehydration steps, but must be used judiciously to avoid side reactions.[10] |
References
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2022). Molecules. [Link]
-
Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. (2018). Angewandte Chemie International Edition. [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (2018). Nanyang Technological University. [Link]
-
Chichibabin pyridine synthesis. Wikipedia. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). International Journal of Molecular Sciences. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. (2022). ChemRxiv. [Link]
-
Optimization of reaction conditions for the synthesis of pyrazolopyridine. (2025). ResearchGate. [Link]
-
Chichibabin Reaction. (2023). Slideshare. [Link]
-
The Chichibabin amination reaction. (2018). Scientific Update. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). Molecules. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Journal of the Brazilian Chemical Society. [Link]
-
Solvent-Free Heterocyclic Synthesis. (2017). Chemical Reviews. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). Organic Letters. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]
-
Cycloamination strategies for renewable N-heterocycles. (2020). Green Chemistry. [Link]
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazolo[1,5-a]pyridine-3-acetonitrile
Introduction
Pyrazolo[1,5-a]pyridine-3-acetonitrile and its derivatives represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1][2] However, a common and critical challenge encountered by researchers is the inherently poor aqueous solubility of this scaffold.[3] This limited solubility can severely hamper biological assays, formulation development, and ultimately, the therapeutic efficacy of potential drug candidates. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a major hurdle for formulation scientists.[4]
This technical guide provides a comprehensive troubleshooting framework for researchers and drug development professionals facing solubility challenges with this compound. It is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions with detailed experimental protocols.
Troubleshooting Guides & FAQs
Question 1: My stock solution of this compound is precipitating in my aqueous assay buffer. What are my immediate options to rescue my experiment?
This is a frequent issue stemming from the hydrophobic nature of the pyrazolopyridine core. The immediate goal is to increase the apparent solubility of the compound in your aqueous system. Here are several approaches, starting with the simplest:
Answer 1.1: Co-solvents
The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of nonpolar molecules by reducing the polarity of the aqueous medium.[5][6]
-
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which in turn reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[7][8] This alteration of the solvent's polarity allows for better solvation of the lipophilic this compound molecules.[5]
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG 400)[5]
-
-
Troubleshooting Protocol:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
For your experiment, perform a serial dilution of the DMSO stock into your aqueous buffer.
-
Crucial Step: Ensure the final concentration of the co-solvent in your assay is low (typically <1% v/v, and ideally <0.1%) to avoid off-target effects on your biological system. High concentrations of organic solvents can lead to cell toxicity or protein denaturation.
-
Answer 1.2: pH Modification
The Pyrazolo[1,5-a]pyridine scaffold contains nitrogen atoms that can be protonated, making its solubility pH-dependent.[9][10]
-
Causality: By adjusting the pH of the medium to a level where the molecule becomes ionized, you can significantly increase its aqueous solubility. Amines, being basic, react with acids to form more soluble ammonium salts.[9] For a basic compound, lowering the pH will lead to protonation and the formation of a more soluble cationic species.[11]
-
Experimental Workflow:
-
Determine the pKa of your specific this compound derivative. This can be done experimentally or through in silico prediction tools.
-
Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the predicted pKa.
-
Determine the solubility of your compound in each buffer using a method like shake-flask or potentiometric titration.
-
Select a buffer that provides adequate solubility while being compatible with your experimental system.
-
-
Visualization of pH Adjustment Workflow:
Caption: Workflow for pH-based solubility enhancement.
Question 2: I need a long-term, stable aqueous formulation of this compound for in vivo studies. Co-solvents are not a viable option due to potential toxicity. What advanced formulation strategies should I consider?
For in vivo applications, more sophisticated formulation approaches are necessary to ensure stability, bioavailability, and minimize toxicity.
Answer 2.1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic central cavity, thereby increasing their apparent water solubility.[4][12]
-
Mechanism of Action: The exterior of the cyclodextrin molecule is hydrophilic, making the entire guest-host complex water-soluble.[13] This complexation sequesters the hydrophobic moiety without altering its chemical structure.[] This is particularly useful for BCS Class II compounds (high permeability, low solubility).[15]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Protocol for Phase Solubility Studies:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove undissolved compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the complexation efficiency.[13]
-
-
Data Presentation:
| Cyclodextrin Type | Concentration (mM) | Apparent Solubility of this compound (µg/mL) | Fold Increase |
| None | 0 | (Baseline Solubility) | 1x |
| HP-β-CD | 10 | (Experimental Value) | (Calculated) |
| HP-β-CD | 25 | (Experimental Value) | (Calculated) |
| HP-β-CD | 50 | (Experimental Value) | (Calculated) |
| SBE-β-CD | 10 | (Experimental Value) | (Calculated) |
| SBE-β-CD | 25 | (Experimental Value) | (Calculated) |
| SBE-β-CD | 50 | (Experimental Value) | (Calculated) |
Answer 2.2: Use of Surfactants (Micellar Solubilization)
Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[16][17]
-
Mechanism of Action: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, while the hydrophilic heads face the aqueous environment. Poorly soluble drugs can be entrapped within the hydrophobic core of these micelles, leading to a significant increase in their overall aqueous solubility.[18][19]
-
Recommended Surfactants:
-
Polysorbates (e.g., Tween® 80)
-
Sodium dodecyl sulfate (SDS)
-
Cremophor® EL
-
-
Troubleshooting Protocol:
-
Select a biocompatible surfactant.
-
Determine the CMC of the surfactant in your desired aqueous medium.
-
Prepare a series of surfactant solutions at concentrations above the CMC.
-
Use a similar shake-flask method as described for cyclodextrins to determine the increase in solubility.
-
Important Consideration: Be mindful that surfactants can have their own biological effects and may interfere with certain assays or cause toxicity in vivo.[20]
-
Answer 2.3: Salt Formation
For ionizable compounds, forming a salt is a highly effective method to enhance solubility and dissolution rates.[11]
-
Causality: this compound, containing basic nitrogen atoms, can be reacted with an acid to form a salt.[3][9] These salts are generally crystalline solids with higher aqueous solubility than the corresponding free base. The selection of the counter-ion is critical and can significantly impact the physicochemical properties of the resulting salt.[21]
-
Experimental Workflow for Salt Screening:
-
Select a range of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate).
-
Dissolve the this compound free base in a suitable organic solvent.
-
Add a stoichiometric amount of the selected acid.
-
Induce crystallization of the salt through methods such as cooling, anti-solvent addition, or evaporation.
-
Isolate the resulting solid and characterize it to confirm salt formation (e.g., using DSC, PXRD, and NMR).
-
Measure the aqueous solubility of each salt form.
-
-
Visualization of Salt Formation Workflow:
Caption: Step-by-step workflow for salt screening and selection.
Question 3: Are there any other novel approaches I should be aware of for tackling the solubility of such heterocyclic compounds?
Yes, the field of pharmaceutical sciences is continuously evolving. Here are a couple of other advanced techniques:
Answer 3.1: Solid Dispersions
This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at the molecular level.[22]
-
Mechanism of Action: By converting the drug from a crystalline to an amorphous state and ensuring its fine dispersion within a water-soluble carrier, you can significantly enhance its dissolution rate and apparent solubility.[7] Common carriers include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[7]
Answer 3.2: Co-crystallization
This approach involves creating a crystalline solid that contains the active pharmaceutical ingredient (API) and a benign co-former in a specific stoichiometric ratio.[23]
-
Mechanism of Action: Co-crystals modify the crystal lattice of the API, which can lead to improved physicochemical properties, including solubility, without altering the chemical structure of the API itself. This is a particularly attractive option for non-ionizable compounds.[23]
Conclusion
Overcoming the poor aqueous solubility of this compound is a critical step in harnessing its full therapeutic potential. The strategies outlined in this guide, from simple co-solvent systems to advanced formulation techniques like cyclodextrin complexation and salt formation, provide a robust toolkit for researchers. A systematic, evidence-based approach to formulation development, starting with a thorough understanding of the compound's physicochemical properties, will ultimately lead to the successful development of viable drug candidates.
References
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. [Link]
-
Fenyvesi, É., et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC - PubMed Central. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enchantment Of Poorly Soluble Drug. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]
-
Almalki, A. H., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Kumar, S., & Singh, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
National Institutes of Health. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH. [Link]
-
ACS Publications. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
PubMed. (2017). Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors. [Link]
-
National Institutes of Health. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH. [Link]
-
ResearchGate. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
-
ResearchGate. (2021). Structural insights into salts and a salt polymorph of nitrogen containing small organic molecules. [Link]
-
National Institutes of Health. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
National Institutes of Health. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
PubMed. (2007). Salt formation to improve drug solubility. [Link]
-
National Institutes of Health. (2016). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. [Link]
Sources
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting regioselectivity in the synthesis of substituted Pyrazolo[1,5-a]pyridines.
Welcome to the technical support center for the synthesis of substituted Pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, with a particular focus on achieving high regioselectivity.
Troubleshooting Guide: Regioselectivity and Other Common Issues
This guide is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I am obtaining a mixture of regioisomers in my [3+2] cycloaddition reaction. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyridines, particularly when using unsymmetrical starting materials. The regiochemical outcome is often dictated by a delicate interplay of electronic and steric factors in the transition state. Here are several strategies to enhance regioselectivity:
Underlying Cause: The regioselectivity of the [3+2] cycloaddition between an N-aminopyridinium ylide (the 1,3-dipole) and a dipolarophile (e.g., an α,β-unsaturated ketone) is determined by the alignment of their frontier molecular orbitals (HOMO and LUMO). The dominant regioisomer arises from the transition state with the most favorable orbital overlap and minimal steric repulsion.
Troubleshooting Strategies:
-
Solvent Polarity Modulation: The polarity of the solvent can significantly influence the stability of the charged intermediates and transition states involved in the cycloaddition. In some cases, switching to a less polar or more polar solvent can favor one regioisomeric pathway over another. For instance, a study on catalyst-free [3+2] cycloadditions demonstrated that switching from acetonitrile to carbon tetrachloride could completely reverse the regioselectivity.[1]
-
Catalyst Selection: The choice of catalyst can profoundly impact regioselectivity.
-
TEMPO-mediated Synthesis: A highly effective method for achieving predictable and high regioselectivity involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). In this protocol, TEMPO can act as both a Lewis acid and an oxidant, facilitating a [3+2] annulation-aromatization cascade that leads to multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields.[2][3]
-
Metal-Free Conditions: Oxidative [3+2] cycloadditions of N-aminopyridines with α,β-unsaturated carbonyl compounds can proceed with high regioselectivity under metal-free conditions, often using an oxidant like PIDA (phenyliodine diacetate) or simply an oxygen atmosphere.[4][5]
-
-
Nature of the Dipolarophile: The electronic properties of the substituents on your alkene or alkyne play a crucial role. Electron-withdrawing groups on the dipolarophile can significantly influence the regiochemical outcome of the cycloaddition with N-aminopyridinium ylides.[4]
Experimental Protocol: TEMPO-Mediated Regioselective Synthesis [2][3]
-
To an oven-dried flask under an argon atmosphere, add the N-aminopyridine (1.0 equiv.), the α,β-unsaturated compound (1.2 equiv.), and TEMPO (2.0 equiv.).
-
Add the appropriate solvent (e.g., dichloroethane).
-
Stir the reaction mixture at the optimized temperature (e.g., 80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Below is a decision-making workflow for troubleshooting poor regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Question 2: My reaction yield is low, even though I am forming the correct regioisomer. What are the likely causes and how can I improve it?
Low yields can stem from a variety of factors, from the quality of starting materials to suboptimal reaction conditions.
Troubleshooting Strategies:
-
Purity of Starting Materials: N-aminopyridinium salts can be hygroscopic. Ensure they are thoroughly dried before use. Similarly, the purity of the dipolarophile is critical.[6]
-
Reaction Temperature and Time: Many of these cycloadditions require heating. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of starting materials or products. An optimization of both reaction time and temperature is recommended. Some protocols have been developed to proceed at room temperature, which can be advantageous for sensitive substrates.[5]
-
Atmosphere: For oxidative cycloadditions, the presence of an oxidant is key. Some reactions utilize molecular oxygen from the air, while others require a specific oxidizing agent like PIDA.[5][7] Ensure the reaction is set up to meet these requirements. For reactions sensitive to air or moisture, working under an inert atmosphere (e.g., argon or nitrogen) is crucial.[2]
-
Catalyst Loading and Activity: If using a catalyst, ensure the correct loading is used. The catalyst itself may need to be activated or freshly prepared.
Data Summary: Effect of Reaction Conditions on Yield
| N-Aminopyridine | Dipolarophile | Conditions | Yield (%) | Reference |
| N-aminopyridine | Chalcone | NMP, O2, rt | 95 | [5] |
| N-aminopyridine | Methyl vinyl ketone | DCE, TEMPO, 80°C | 85 | [3] |
| N-amino-2-iminopyridine | Ethyl acetoacetate | EtOH, AcOH, O2, 130°C | 90 | [7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted pyrazolo[1,5-a]pyridines?
The most prevalent and versatile method is the [3+2] cycloaddition of an N-aminopyridinium ylide (generated in situ from an N-aminopyridinium salt and a base) with a suitable dipolarophile, such as an alkyne or an alkene.[9][10][11] Other methods include intramolecular cyclizations.[7]
Q2: How can I synthesize the N-aminopyridinium salt precursor?
N-aminopyridinium salts are typically prepared by the N-amination of the corresponding pyridine derivative. A common aminating agent is O-(mesitylenesulfonyl)hydroxylamine (MSH).
Q3: Are there specific methods to favor C3-substitution?
Yes, electrophilic substitution reactions on the parent pyrazolo[1,5-a]pyridine ring often occur preferentially at the C3 position. Reagents like Eschenmoser's salt can be used to introduce a dimethylaminomethyl group at C3.[12]
Q4: Can I perform these reactions under solvent-free conditions?
Solvent-free conditions have been successfully applied to the synthesis of related pyrazolo[1,5-a]pyrimidines, often with microwave assistance.[13][14] This approach can offer advantages in terms of reduced reaction times, higher yields, and a more environmentally friendly process.
Reaction Mechanism: [3+2] Cycloaddition
The general mechanism for the synthesis of pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition is depicted below. The reaction proceeds through the formation of an N-aminopyridinium ylide, which then acts as a 1,3-dipole.
Caption: General mechanism for pyrazolo[1,5-a]pyridine synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Retrieved from [Link]
- Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines through a cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds. Molecules, 17(9), 10769-10781.
-
ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Retrieved from [Link]
- Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles, 39(1), 245-256.
-
ResearchGate. (n.d.). Synthesis of cyanated pyrazolo[1,5‐a]pyridines utilizing N‐aminopyridinium salts as 1,3‐dipole and nitrogen source. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected methods reported for formation of pyrazolo[1,5‐a]pyridines. Retrieved from [Link]
-
ACS Publications. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
-
MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. Retrieved from [Link]
-
Springer. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Retrieved from [Link]
-
PubMed. (2006). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
PubMed. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]
-
ACS Publications. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2007). Regioselecive Synthesis of Novel Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions | Request PDF. Retrieved from [Link]
-
Universitat Ramon Llull. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Retrieved from [Link]
-
ACS Publications. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines: Synthesis of Two Different Benzofuran Spiro-Fused Bicyclic Pyrazolidine Frameworks. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from [Link]
-
Nanyang Technological University. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]
-
PubMed. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. Journal of Organic Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). Chichibabin Reaction | PPTX. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Identification and Characterization of Impurities in Pyrazolo[1,5-a]pyridine-3-acetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-3-acetonitrile. This guide is designed to provide expert insights and practical troubleshooting for the identification and characterization of impurities that may arise during the synthesis, purification, and storage of this compound. Our goal is to equip you with the knowledge to ensure the quality, safety, and efficacy of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: Impurities in the synthesis of this compound can be broadly categorized into organic, inorganic, and residual solvents.[1][2][3][4]
-
Organic Impurities: These are the most common and structurally diverse. They can include:
-
Starting Materials: Unreacted starting materials from the synthetic route.
-
Intermediates: Partially reacted compounds that have not been fully converted to the final product.
-
By-products: Formed from side reactions occurring during the synthesis. The synthesis of pyrazolo[1,5-a]pyridines often involves cyclization reactions, which can sometimes lead to isomeric by-products.[5][6][7]
-
Degradation Products: Can form during the reaction, work-up, or storage, especially if the molecule is sensitive to heat, light, acid, or base.
-
Reagents, Ligands, and Catalysts: Remnants of chemicals used to facilitate the reaction.[1][3]
-
-
Inorganic Impurities: These are typically introduced during the manufacturing process and can include:
-
Residual Solvents: Organic or inorganic liquids used as vehicles for the synthesis.[1][3] Acetonitrile, often used in the synthesis of related compounds, can itself contain impurities.[8][9][10]
Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify this unknown impurity?
A2: A systematic approach is crucial for identifying unknown impurities. The general workflow involves detection, isolation (if necessary), and structural elucidation.
Here is a recommended workflow:
Caption: A typical workflow for the identification of an unknown impurity.
Step-by-Step Troubleshooting Guide:
-
Initial Characterization with LC-MS:
-
Protocol: Develop an LC-MS method compatible with your compound.[11] A good starting point is a reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid). Run the analysis in both positive and negative electrospray ionization (ESI) modes to maximize the chance of detecting the impurity.[12][13]
-
Rationale: LC-MS is a powerful tool for obtaining the molecular weight of the impurity.[12][14] The retention time from the LC provides information on its polarity relative to the main compound.
-
-
Obtain Accurate Mass with High-Resolution Mass Spectrometry (HRMS):
-
Fragment Analysis with Tandem Mass Spectrometry (MS/MS):
-
Database and Literature Search:
-
Protocol: Use the molecular formula and any structural information from MS/MS to search chemical databases like SciFinder or Reaxys. Also, review the literature for known synthetic routes and potential by-products of pyrazolo[1,5-a]pyridine derivatives.[5][6][7][17][18][19][20][21][22]
-
Rationale: This may lead to a direct identification if the impurity has been previously reported.
-
-
Isolation and NMR Spectroscopy (If Necessary):
-
Protocol: If the impurity cannot be identified by MS and database searches alone, it will need to be isolated for NMR analysis.[15][16] Preparative HPLC is the most common technique for this.[15] After isolation, acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.[23][24]
-
Rationale: NMR spectroscopy is the most definitive technique for structural elucidation of organic molecules, providing detailed information about the connectivity of atoms.[23][25][26][27]
-
Q3: My impurity levels are above the ICH reporting threshold. What are my obligations?
A3: The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances.[1][3][28][29] Understanding these thresholds is critical for regulatory compliance.
| Threshold | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day | Action Required |
| Reporting | ≥ 0.05% | ≥ 0.03% | The impurity must be reported in regulatory submissions. |
| Identification | ≥ 0.10% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | The structure of the impurity must be determined.[2] |
| Qualification | ≥ 0.15% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | The biological safety of the impurity must be established through toxicological studies.[1][2][3] |
Note: These thresholds are for new drug substances. Different guidelines may apply to clinical trial materials or marketed products.[1][3][28]
Q4: How can I develop a robust HPLC method for impurity profiling of this compound?
A4: A good HPLC method should be able to separate the main compound from all potential and actual impurities.[30][31][32]
Step-by-Step HPLC Method Development Guide:
-
Column Selection:
-
Recommendation: Start with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Rationale: C18 columns are versatile and provide good retention for a wide range of organic molecules.
-
-
Mobile Phase Selection:
-
Recommendation: Begin with a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Rationale: The acidic modifier helps to achieve good peak shape for basic compounds like pyridines. Acetonitrile is a common organic modifier with good UV transparency.
-
-
Initial Gradient:
-
Recommendation: Run a broad gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Rationale: This will help to elute all components and give a general idea of the required solvent strength.
-
-
Optimization:
-
Focus on Resolution: Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Detector Wavelength: Use a UV detector set at a wavelength where both the API and impurities have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.[33]
-
-
Forced Degradation Studies:
-
Protocol: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light).[33]
-
Rationale: This will generate potential degradation products and help to ensure that the HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[33]
-
Q5: What are some common pitfalls to avoid during impurity characterization?
A5:
-
Co-elution of Impurities: In HPLC, two or more impurities may elute at the same time, appearing as a single peak. Using a PDA detector to check for peak purity is essential. If co-elution is suspected, modifying the HPLC method (e.g., changing the gradient, mobile phase pH, or column chemistry) is necessary.
-
Ion Suppression in LC-MS: High concentrations of the main compound or other substances can suppress the ionization of trace-level impurities, making them difficult to detect. Diluting the sample or using a more efficient chromatographic separation can mitigate this.
-
In-source Fragmentation: Some molecules can fragment within the ion source of the mass spectrometer, which can be mistaken for a genuine impurity. Analyzing the sample at different source energies can help to identify this phenomenon.
-
Lack of Reference Standards: Quantifying impurities accurately requires a reference standard for each impurity. If a standard is not available, its relative response factor to the main compound needs to be determined.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| New peak appears in stability samples | Degradation of the drug substance. | Perform forced degradation studies to identify the degradation pathway. Use a stability-indicating HPLC method. Store the material under appropriate conditions (e.g., protected from light and heat). |
| Impurity is not detected by LC-MS | - Impurity is not ionizable under the chosen conditions.- Ion suppression.- Impurity is volatile. | - Try different ionization sources (e.g., APCI, APPI).- Optimize chromatographic separation to separate the impurity from interfering components.- Use GC-MS for volatile impurities.[15][16][30][33][34] |
| Inconsistent impurity profile between batches | - Variation in starting material quality.- Changes in reaction conditions (temperature, time, stoichiometry).- Inefficient purification. | - Qualify starting material vendors.- Tightly control manufacturing process parameters.- Optimize the purification process (e.g., recrystallization, chromatography). |
| Unable to obtain a molecular formula from HRMS | - Low signal intensity of the impurity.- Presence of multiple co-eluting species. | - Concentrate the sample or use a more sensitive instrument.- Improve the chromatographic resolution. |
This technical support guide provides a foundational understanding of the principles and techniques involved in the identification and characterization of impurities in this compound. For further in-depth information, please consult the references provided below.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995). Food and Drug Administration. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. (2006). Taylor & Francis Online. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development. [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Summary of article contents. [Link]
-
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. (2006). ResearchGate. [Link]
-
Identification of impurities in pharmaceutical products. (n.d.). LabExperts. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (2013). Agilent Technologies. [Link]
-
NMR Structural Elucidation Testing. (n.d.). Eurolab. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Pharmaceutical Analysis. [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2011). ResearchGate. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2018). Molecules. [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2021). Molecules. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. [Link]
-
Ensuring the Purity of Acetonitrile During Quality Control Testing. (2010). American Laboratory. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Publications. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]
-
Acetonitrile. (n.d.). PubChem. [Link]
-
Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. (2004). ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). ResearchGate. [Link]
-
A Review on Effect of Impurities in Pharmaceutical Substances. (n.d.). Dattakala College of Pharmacy. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hpst.cz [hpst.cz]
- 12. ijprajournal.com [ijprajournal.com]
- 13. labexperts.com.pl [labexperts.com.pl]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. veeprho.com [veeprho.com]
- 24. researchgate.net [researchgate.net]
- 25. testinglab.com [testinglab.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. jchps.com [jchps.com]
- 28. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 29. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 30. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. tandfonline.com [tandfonline.com]
- 34. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of Pyrazolo[1,5-a]pyridine-3-acetonitrile during workup.
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the technical support center for researchers working with Pyrazolo[1,5-a]pyridine-3-acetonitrile. As a Senior Application Scientist, I understand that unexpected product loss or contamination during workup can be a significant roadblock in research and development. This guide is designed to provide you with expert insights and field-proven protocols to ensure the stability and integrity of your compound. We will move beyond simple steps and delve into the chemical principles governing the stability of this heterocyclic system, empowering you to troubleshoot and optimize your procedures effectively.
Frequently Asked Questions (FAQs)
Q1: I've completed my reaction to synthesize this compound. After my aqueous workup, I see a new, more polar spot on my TLC plate and my final yield is significantly lower than expected. What is happening?
This is a classic symptom of compound decomposition, specifically hydrolysis of the nitrile functional group. The Pyrazolo[1,5-a]pyridine core is an electron-rich heterocyclic system, but the acetonitrile moiety (-CH₂CN) is susceptible to cleavage under both acidic and basic aqueous conditions.[1][2][3]
The new, more polar spot is likely the corresponding carboxylic acid (Pyrazolo[1,5-a]pyridine-3-acetic acid) or the intermediate amide. This hydrolysis adds oxygen atoms and creates hydrogen-bonding capabilities, drastically increasing the compound's polarity and causing it to have a lower Rf value on silica TLC plates.
Primary Suspects in Your Workup:
-
Acidic Washes: Using solutions like 1M HCl to remove basic impurities.
-
Basic Washes: Using solutions like saturated sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) to remove acidic starting materials or byproducts.
Q2: Why is the nitrile group on this specific heterocycle so sensitive? I've worked with other nitriles that were much more robust.
The stability of a nitrile group is highly dependent on the molecular scaffold it's attached to. The Pyrazolo[1,5-a]pyridine ring system possesses unique electronic features that influence the reactivity of its substituents.
-
Amphoteric Nature of the Core: The pyrazole ring contains both a pyrrole-like nitrogen (acidic N-H in the parent system) and a pyridine-like nitrogen (basic).[4] This duality means the ring system itself can interact with acids and bases, potentially facilitating localized pH changes that promote hydrolysis of the attached nitrile.
-
Mechanism of Hydrolysis:
-
Acid-Catalyzed: The workup acid protonates the nitrile nitrogen, making the nitrile carbon significantly more electrophilic and thus more vulnerable to nucleophilic attack by water.[3]
-
Base-Catalyzed: A hydroxide ion from a basic wash can directly attack the electrophilic carbon of the nitrile group, initiating the hydrolysis cascade.[1][3]
-
While the pyrazolo[1,5-a]pyridine core itself is generally stable under normal conditions, the lability of the C-CN bond under hydrolytic pressure is the primary concern during aqueous workups.
Q3: What is the recommended, field-proven workup protocol to prevent decomposition?
The guiding principle is to maintain strict pH neutrality and controlled temperature throughout the entire workup process. Avoid the temptation to use reactive aqueous solutions to simplify purification unless absolutely necessary and validated.
Recommended Step-by-Step Protocol:
-
Quenching: If your reaction involves highly reactive reagents, quench them cautiously at a low temperature (0 °C) with a neutral or near-neutral solution (e.g., saturated ammonium chloride if quenching organometallics, or simply water/ice).
-
Solvent Removal: Remove the reaction solvent under reduced pressure (rotary evaporation). Crucially, maintain a bath temperature below 40°C. Many nitrogen-rich heterocyclic compounds can exhibit thermal decomposition.[5][6]
-
Liquid-Liquid Extraction:
-
Dissolve the crude residue in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the organic layer 2-3 times with Saturated Sodium Chloride (Brine) solution. Brine is pH neutral and helps to break up emulsions and remove bulk water. DO NOT USE PLAIN WATER , as its pH can vary and it is less effective at drying.
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (bath temperature < 40°C) to yield the crude product, which is now ready for purification (e.g., column chromatography).
Q4: I absolutely must use a basic wash to remove a stubborn acidic impurity. Is there a safer way to do this?
If a basic wash is unavoidable, you must use the mildest possible conditions and take precautions.
Risk Mitigation Strategy for Basic Washes:
| Parameter | Standard (High-Risk) Method | Recommended (Low-Risk) Method | Rationale |
| Reagent | 1M NaOH or Na₂CO₃ | Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ is a much weaker base, providing a pH of ~8. This is often sufficient to deprotonate acidic impurities without aggressively attacking the nitrile. |
| Temperature | Room Temperature | 0-5 °C (Ice Bath) | Hydrolysis reaction rates are significantly reduced at lower temperatures. |
| Contact Time | 5-10 minutes | < 1 minute | Minimize the time the compound is in contact with the aqueous basic phase. Shake quickly and separate the layers immediately. |
| Post-Wash | Proceed to drying | Immediately wash with Brine | The subsequent brine wash removes any residual bicarbonate and helps re-establish neutrality. |
Never use strong bases like sodium hydroxide or potassium carbonate. These will cause rapid and extensive decomposition.
Troubleshooting Guide: A Decision-Making Workflow
Use this flowchart to diagnose and solve issues related to the stability of your this compound.
References
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
- SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. DOI.
- Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. Quirky Science.
- Base Hydrolysis of Coordinated Acetonitrile. ResearchOnline@JCU.
- Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate.
- Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. NIH.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Pyrazolo[1,5-a]pyridine-2-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific.
- Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE. Vedantu.
- The hydrolysis reactions of nitriles via C−N bond cleavage. ResearchGate.
- Pyrazolo[1,5-a]pyridine-3-carbonitrile synthesis. ChemicalBook.
- An In-depth Technical Guide to the Chemical Properties of Pyrazole. Benchchem.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI.
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
- Why pyridine is acidic? : r/OrganicChemistry. Reddit.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central.
- Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists. PubMed.
- The Significance of Acid/Base Properties in Drug Discovery. PubMed Central.
- Heterocyclic Chemistry. Boyer Research.
- Decomposition of Aromatic Compounds Relevant to Organic Electronics under Exposure to Low-Energy Electrons. ResearchGate.
- On the relationships between basicity and acidity in azoles. ResearchGate.
- This compound. ChemicalBook.
- Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. PubMed.
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile. LGC Standards.
Sources
- 1. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 2. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of Pyrazolo[1,5-a]pyridine-3-acetonitrile for long-term storage.
Technical Support Center: Pyrazolo[1,5-a]pyridine-3-acetonitrile Stability
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its fused aromatic ring system and reactive acetonitrile group make it a versatile precursor for synthesizing a wide range of biologically active molecules.[2][3] However, like many complex organic molecules, its chemical integrity can be compromised during long-term storage, leading to inconsistent experimental results, decreased yields, and the formation of unknown impurities. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for enhancing and verifying the stability of this compound. We will address common issues encountered during storage and provide actionable troubleshooting steps and validation protocols.
Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal storage conditions for long-term stability?
For maximal long-term stability, this compound should be stored in a tightly sealed container, under a dry inert atmosphere (e.g., argon or nitrogen), and protected from light at a refrigerated temperature of 4°C. While some suppliers suggest room temperature storage for short-term use[4], colder temperatures significantly slow the rate of potential degradation reactions.
Q2: My lab stores it at room temperature. Is that acceptable?
Room temperature storage in a dry area is acceptable for short-term use (i.e., weeks to a few months), provided the container is well-sealed.[4] However, for long-term storage (many months to years), the risk of slow degradation through hydrolysis or oxidation increases. For critical applications requiring high purity, refrigerated storage is strongly recommended.
Q3: Is this compound sensitive to air or moisture?
Yes. The primary risks to stability are moisture and atmospheric oxygen. The nitrile functional group is susceptible to hydrolysis to the corresponding amide and then carboxylic acid, a process catalyzed by trace amounts of moisture.[5] Therefore, storing the compound in a desiccator or under a dry inert atmosphere is a critical preventative measure.[6]
Q4: Should I be concerned about light exposure?
Yes. While specific photostability data for this exact compound is not widely published, many complex aromatic compounds are sensitive to UV light.[7] Chronic exposure can lead to the formation of colored degradation products. It is best practice to store the vial in a dark location, such as a laboratory cabinet or an amber glass container.
Q5: What chemical incompatibilities should I be aware of?
This compound should not be stored in proximity to strong oxidizing agents, strong acids, or strong bases.[6][8][9] These substances can catalyze rapid degradation of the molecule. Ensure that any spatulas or glassware used for handling are clean and free of acidic or basic residues.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Optimal Condition (Long-Term) | Acceptable (Short-Term) | Sub-Optimal (High Risk) | Potential Consequence of Sub-Optimal Storage |
| Temperature | 4°C | Room Temperature (15-25°C)[4] | > 30°C or frequent freeze-thaw cycles | Increased rate of degradation |
| Atmosphere | Dry Inert Gas (Argon/Nitrogen) | Dry Air (in desiccator) | Ambient, humid air | Hydrolysis of nitrile group, oxidation |
| Light | Protected from light (Amber vial/dark) | In opaque container | Clear vial on open benchtop | Photodegradation, discoloration (yellowing/browning) |
| Container | Tightly sealed glass vial with PTFE-lined cap | Well-sealed manufacturer's container | Loosely capped or open container | Contamination, moisture uptake, degradation |
Troubleshooting Guide: Identifying and Resolving Stability Issues
This guide provides a structured approach to troubleshooting common problems that may arise from the degradation of this compound.
Q1: My solid this compound has changed from white/off-white to yellow or brown. What does this indicate?
A change in color is a strong visual indicator of chemical degradation. This is often due to the formation of minor, highly conjugated impurities resulting from oxidation or other side reactions. While the bulk purity may still be high, the presence of these colored species suggests that the storage conditions have been compromised. It is highly recommended to perform a purity analysis (see Protocol 2) before using the material in any experiment.
Q2: I'm observing lower yields or new, unexpected spots on my TLC plate. Could my starting material be the problem?
Absolutely. Inconsistent or poor experimental outcomes are a common consequence of using a degraded starting material. If the purity of your this compound has decreased, the actual molar amount of the active compound is lower than calculated, leading to lower yields. The presence of impurities can also interfere with the reaction, generating unexpected byproducts that appear as new spots on a TLC plate.
Q3: How can I definitively check the purity of my stored sample?
The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A well-resolved chromatogram will show a single major peak for the pure compound. The appearance of additional peaks is indicative of impurities. Other methods include Thin-Layer Chromatography (TLC) for a quick qualitative check and Gas Chromatography-Mass Spectrometry (GC/MS) for identifying volatile impurities.[11][12] A detailed HPLC protocol is provided below.
Q4: What are the most likely degradation products, and how can they be identified?
The most probable degradation product is the result of hydrolysis of the acetonitrile group. This can occur in two steps: first to Pyrazolo[1,5-a]pyridine-3-acetamide, and then further to Pyrazolo[1,5-a]pyridine-3-acetic acid. These impurities can be identified by techniques like LC-MS/MS, which provides the molecular weight of the parent compound and any fragments, allowing for structural elucidation.[10]
Diagram 1: Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolysis of the nitrile group in the presence of moisture.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: Step-by-step workflow for troubleshooting compound stability.
Experimental Protocols
Protocol 1: Repackaging and Storing Under Inert Atmosphere
Causality: This protocol is designed to mitigate degradation from atmospheric moisture and oxygen by creating a dry, inert environment, which is the gold standard for storing sensitive reagents.
Materials:
-
This compound
-
Clean, dry glass vial with a PTFE-lined screw cap
-
Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing
-
Schlenk line or glove box (ideal, but not mandatory)
-
Desiccator
Procedure:
-
Preparation: If not using a glove box, ensure the work area is dry. Briefly heat the new vial and cap in a laboratory oven (>100°C) for at least 2 hours and allow it to cool to room temperature in a desiccator. This removes any adsorbed water.
-
Aliquotting: Quickly weigh and transfer the desired amount of this compound into the prepared vial. Minimize the time the bulk material is exposed to the atmosphere.
-
Inerting: Insert a needle or tubing connected to the inert gas source into the vial, ensuring the gas flows gently over the solid material. Place a second, wider needle in the vial opening to act as an outlet for the displaced air.
-
Purging: Allow the inert gas to flow for 1-2 minutes to thoroughly displace all air from the vial.
-
Sealing: While the inert gas is still flowing, remove the needles and immediately and tightly seal the vial with the PTFE-lined cap.
-
Final Storage: For extra protection, wrap the cap-vial interface with Parafilm. Place the sealed vial in a labeled container and store it at 4°C in a dark location.
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Causality: This method separates compounds based on their polarity. By using a non-polar stationary phase (C18) and a polar mobile phase, the highly pure this compound will elute as a sharp, well-defined peak, while more polar (e.g., hydrolyzed) or less polar impurities will elute at different times.[10][13]
Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC-grade water
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[10] The exact ratio may need optimization. Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately prepare a stock solution of high-purity (reference standard, if available) this compound in the mobile phase or methanol at a concentration of approximately 1 mg/mL.[10] From this, prepare a working standard of ~0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (~0.1 mg/mL) as the working standard, using the same diluent.
-
Chromatographic Conditions (Example):
-
Analysis:
-
Inject the diluent (blank) first to ensure no system peaks interfere.
-
Inject the working standard to determine the retention time and peak shape of the pure compound.
-
Inject the test sample.
-
-
Data Interpretation:
-
Compare the chromatogram of the test sample to the standard. The main peak should have the same retention time.
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Any peak other than the main peak is an impurity. A purity level below 98% may warrant purification or disposal of the batch.
-
References
-
Angene Chemical. (2021). Safety Data Sheet - Pyrazolo[1,5-a]pyridine. [Link]
-
Wang, Y., et al. (2018). Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide. Polymers (Basel). [Link]
-
Redkin, R. G., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. [Link]
-
Chaplin, A. K., et al. (2023). Effect of different nitriles and corresponding carboxylic acids on the... ResearchGate. [Link]
- Google Patents. (1939). US2175805A - Stabilized organic nitrile and process of making.
- Google Patents. (1982).
-
Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-A]pyridine-3-carbonitrile. PubChem Compound Database. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
Yufeng. (2024). ACETONITRILE. [Link]
-
Ataman Kimya. (n.d.). ACETONITRILE. [Link]
-
U.S. Hazmat Storage. (2023). Acetonitrile Chemical Storage. [Link]
-
ResearchGate. (2021). How to storage samples with acetonitrile without loss?[Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
-
ResearchGate. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. [Link]
-
ResearchGate. (2000). Preparation and reactivity of some stable nitrile oxides and nitrones. [Link]
-
ResearchGate. (2018). Biologically active derivatives of pyrazolo[1,5-a]pyridine. [Link]
-
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION...[Link]
-
ResearchGate. (2019). Synthesis of some new pyrazolo[1,5-a]pyrimidine.... [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC...[Link]
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir...[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. angenechemical.com [angenechemical.com]
- 5. researchgate.net [researchgate.net]
- 6. capotchem.cn [capotchem.cn]
- 7. ushazmatstorage.com [ushazmatstorage.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. acgpubs.org [acgpubs.org]
- 11. env.go.jp [env.go.jp]
- 12. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. ACETONITRILE [yufenggp.com]
- 15. atamankimya.com [atamankimya.com]
Validation & Comparative
Comparative analysis of different synthetic routes to Pyrazolo[1,5-a]pyridine-3-acetonitrile.
Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. Among its derivatives, Pyrazolo[1,5-a]pyridine-3-acetonitrile is a key intermediate for the synthesis of various pharmaceutical candidates, owing to the versatile reactivity of the acetonitrile group. This guide provides a comparative analysis of different synthetic routes to this valuable compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative summary to aid in the selection of the most suitable method for a given research objective.
I. Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached through two main strategies:
-
Direct construction of the pyrazolo[1,5-a]pyridine ring with the acetonitrile precursor (a cyano group) at the 3-position. This is primarily achieved through [3+2] cycloaddition reactions.
-
Functionalization of a pre-formed pyrazolo[1,5-a]pyridine core at the 3-position. This involves the introduction of a cyano or a related group that can be converted to the acetonitrile moiety.
This guide will focus on the most prominent and efficient methods reported in the literature, providing a detailed analysis of each.
II. Route 1: TEMPO-Mediated [3+2] Annulation-Aromatization
A highly efficient and regioselective one-pot synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile, the direct precursor to the target molecule, can be achieved through a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated [3+2] annulation-aromatization reaction between an N-aminopyridine and acrylonitrile.
Reaction Scheme:
Mechanism:
The reaction is proposed to proceed through a [3+2] cycloaddition mechanism. The N-aminopyridine, in the presence of a base, forms an N-ylide intermediate which acts as a 1,3-dipole. TEMPO is suggested to act as both a Lewis acid, activating the acrylonitrile dipolarophile, and as an oxidant in the final aromatization step to yield the stable pyrazolo[1,5-a]pyridine ring system.
A Researcher's Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Analogs as Kinase Inhibitors
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its remarkable ability to interact with a multitude of biological targets.[1][2] Its isomeric cousin, the pyrazolo[1,5-a]pyrimidine core, is particularly prominent in the development of potent and selective protein kinase inhibitors for oncology.[3][4] These compounds typically function as ATP-competitive inhibitors, leveraging the core's nitrogen atoms to form critical hydrogen bonds within the kinase hinge region, a key interaction for potent inhibition.[4]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine-3-acetonitrile analogs and their closely related pyrazolo[1,5-a]pyrimidine counterparts. By dissecting the role of each component of the molecular architecture, from the core scaffold to peripheral substituents, we aim to provide researchers and drug development professionals with a comprehensive, data-supported framework for the rational design of next-generation kinase inhibitors. We will explore the causal links between specific structural modifications and their impact on biological activity, selectivity, and physicochemical properties, grounded in experimental data from authoritative sources.
The Privileged Core: Understanding the Pyrazolo[1,5-a]pyridine Scaffold
The foundational pyrazolo[1,5-a]pyridine ring system is a bicyclic heterocycle that serves as a rigid and planar anchor for presenting substituents in a well-defined three-dimensional orientation. The specific arrangement of nitrogen atoms is crucial for its function as a "hinge-binder" in many protein kinases.
Core Structure of this compound
Caption: Key positions on the scaffold and their general influence on inhibitor properties.
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Analogs
The following tables summarize experimental data from various studies, comparing the performance of different analogs against key kinase targets. This data provides a quantitative basis for the SAR principles discussed.
Table 1: SAR of Analogs Targeting Tropomyosin Receptor Kinases (Trk)
| Compound ID | Core Scaffold | Key Substituents | Target(s) | IC₅₀ (nM) | SAR Insight | Reference |
| 32 | Pyrazolo[1,5-a]pyrimidine | Macrocyclic | TrkA, TrkB, TrkC | 1.9, 3.1, 2.3 | Macrocyclization can lead to potent pan-Trk inhibition. | [5] |
| 36 | Pyrazolo[1,5-a]pyrimidine | Macrocyclic | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | Optimized macrocycle shows slightly improved potency over compound 32. | [5] |
| 13 | Pyrazolo[1,5-a]pyrimidine | C3-carboxamide, Pyridinone ring | TrkA | 1-100 (Potent) | The presence of a carboxamide group significantly enhances activity. | [5] |
| 39 | Pyrazolo[1,5-a]pyrimidine | 3-Pyrazolyl substitution | Trk Mutations | Potent | Replacing a 3-pyrrolidinol with a 3-pyrazolyl group can overcome resistance mutations. | [5] |
Table 2: SAR of Analogs Targeting Other Kinases (FLT3, Pim-1, PI3Kδ)
| Compound ID | Core Scaffold | Key Substituents | Target | IC₅₀ (nM) | SAR Insight | Reference |
| 17 | Pyrazolo[1,5-a]pyrimidine | Varied aryl groups | FLT3-ITD | 0.4 | Optimization of aryl substituents leads to potent and selective FLT3-ITD inhibitors. | [6] |
| 19 | Pyrazolo[1,5-a]pyrimidine | Varied aryl groups | FLT3-ITD, D835Y | 0.4, 0.3 | Potent inhibition of both wild-type and resistance-conferring mutations. | [6] |
| 1 | Pyrazolo[1,5-a]pyrimidine | C3-phenyl, C5-amino-cyclohexyl | Pim-1 | 45 | The core scaffold with appropriate substituents is a potent Pim-1 inhibitor. | [7] |
| CPL302253 (54) | Pyrazolo[1,5-a]pyrimidine | C5-indole, C7-morpholine | PI3Kδ | 2.8 | Combination of C5-indole and C7-morpholine provides high potency and selectivity for PI3Kδ. | [4] |
Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. Below are detailed, step-by-step protocols for a representative synthetic pathway and a common biological assay used in the evaluation of these compounds.
General Synthetic Protocol: Multi-step Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This protocol outlines a common, modular approach to synthesize diverse analogs, involving the initial formation of the core followed by functionalization. [4] Step 1: Core Scaffold Formation (Cyclocondensation)
-
React a 5-aminopyrazole derivative with a β-dicarbonyl compound (e.g., diethyl malonate) in the presence of a base like sodium ethoxide.
-
Reflux the mixture in ethanol for 24 hours to yield the dihydroxy-pyrazolo[1,5-a]pyrimidine core.
Step 2: Dichlorination
-
Treat the dihydroxy intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction at 80°C for 5 hours to produce the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate.
Step 3: Selective C7-Substitution (Nucleophilic Aromatic Substitution)
-
Dissolve the dichloro-intermediate in a suitable solvent like acetone.
-
Add a nucleophile (e.g., morpholine) and a base (e.g., K₂CO₃).
-
Stir at room temperature for 1.5 hours. The chlorine at the C7 position is significantly more reactive, allowing for selective substitution.
Step 4: C5-Functionalization (Suzuki Cross-Coupling)
-
Combine the 5-chloro-7-substituted intermediate with a boronic acid or pinacol ester (e.g., indole-4-boronic acid pinacol ester).
-
Add a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and an aqueous base (e.g., 2M Na₂CO₃).
-
Reflux the mixture in a solvent like DME for 16 hours to yield the final, diversely substituted product.
General Synthetic Workflow
Caption: A modular, multi-step workflow for the synthesis of diverse analogs.
Biological Assay Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. [8][9] Step 1: Kinase Reaction Setup
-
Prepare a 1X kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP). [10]2. In a 384-well white plate, add the kinase, the specific peptide or protein substrate, and the test compound (inhibitor) at various concentrations.
-
Initiate the reaction by adding ATP to a final concentration appropriate for the specific kinase (e.g., 10-100 µM). The total reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature or 30°C for 1 hour.
Step 2: Reaction Termination and ATP Depletion
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 5 µL) to each well. This terminates the kinase reaction and depletes the unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
Step 3: ADP to ATP Conversion and Signal Detection
-
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume (e.g., 10 µL) to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
Step 4: Data Acquisition and Analysis
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the signal against the inhibitor concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value for each compound.
ADP-Glo™ Kinase Assay Workflow
Caption: Step-by-step workflow for determining inhibitor potency using the ADP-Glo™ assay.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are exceptionally fruitful platforms for the discovery of novel kinase inhibitors. The structure-activity relationships elucidated to date provide a clear roadmap for lead optimization. Key takeaways include the critical role of the C7-morpholine moiety for selectivity and solubility, the importance of C5-aryl groups for potency, and the significant contribution of small polar groups at C3, such as nitriles and carboxamides, to high-affinity binding.
Despite significant advances, challenges such as acquired drug resistance, off-target effects, and the need for improved bioavailability remain. [3][11]Future research will likely focus on several key areas:
-
Targeting Resistance Mutations: Designing novel analogs that can effectively inhibit kinases with known resistance mutations is a high priority. [6]* Improving Selectivity: Continued exploration of diverse substituents, guided by structural biology and computational modeling, will be essential to enhance selectivity profiles and minimize off-target toxicities.
-
Exploring New Chemical Space: The development of novel synthetic methodologies will enable access to previously unexplored analogs, potentially leading to inhibitors with new mechanisms of action or improved drug-like properties. [3] By integrating the established SAR principles with innovative synthetic strategies and robust biological evaluation, the full therapeutic potential of pyrazolo[1,5-a]pyridine-based inhibitors can be realized, offering new hope for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
Promega Corporation.
-
University of Cambridge.
-
Terungwa, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Bioorganic & Medicinal Chemistry, 23(19), 6280-6296.
-
Promega Corporation.
- Wrobel, D., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(23), 7244.
- Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038.
-
Terungwa, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Deakin University.
-
ResearchGate.
- Diaz, D., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4735.
- Wrobel, D., et al. (2021).
- Ismail, M. M. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(35), 22627-22652.
- Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Guzik, P., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(11), 3070-3084.
-
EurekaSelect.
- Zhang, H., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422.
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. content.protocols.io [content.protocols.io]
- 11. promega.com [promega.com]
The Evolving Landscape of Pyrazolo[1,5-a]pyridine Derivatives: A Comparative Analysis of Biological Activity
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the biological activities of Pyrazolo[1,5-a]pyridine-3-acetonitrile and its key derivatives, offering insights into their therapeutic potential. By examining structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
Introduction to the Pyrazolo[1,5-a]pyridine Core
The fused bicyclic structure of pyrazolo[1,5-a]pyridine, consisting of a pyrazole ring fused to a pyridine ring, offers a unique three-dimensional conformation and electronic properties that make it an attractive scaffold for drug design. This compound serves as a key synthetic intermediate, allowing for the introduction of various functional groups at the 3-position, leading to a diverse library of derivatives with a wide spectrum of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1]
Antitubercular Activity: From Acetonitrile to Potent Carboxamides
While direct and extensive biological data for this compound is not abundant in publicly accessible literature, its significance lies in its role as a precursor to more potent derivatives. The nitrile group is readily converted to a carboxamide, a transformation that has yielded a series of highly active antitubercular agents.
A study on Pyrazolo[1,5-a]pyridine-3-carboxamides revealed their exceptional in vitro potency against Mycobacterium tuberculosis (Mtb).[1] These derivatives were designed as structural analogs of imidazo[1,2-a]pyridine-3-carboxamides, a known class of antitubercular agents.[1] The pyrazolo[1,5-a]pyridine core was found to be a successful bioisostere, demonstrating the value of scaffold hopping in drug discovery.
Comparative Data of Antitubercular Activity:
| Compound ID | R1 | R2 | R3 | MIC (μg/mL) vs. Mtb H37Rv |
| 5a | H | H | 4-Trifluoromethylbenzyl | >100 |
| 5k | CH3 | CH3 | 4-Trifluoromethylbenzyl | 0.003 |
| 5l | CH3 | CH3 | 4-Chlorobenzyl | 0.006 |
| 5m | CH3 | CH3 | 4-Fluorobenzyl | 0.012 |
| Isoniazid | - | - | - | 0.05 |
| Rifampicin | - | - | - | 0.1 |
Data sourced from ACS Medicinal Chemistry Letters.[1]
The data clearly indicates that the substitution pattern on the pyrazolo[1,5-a]pyridine ring is crucial for antitubercular activity. The unsubstituted parent compound 5a was inactive, whereas the introduction of methyl groups at the R1 and R2 positions, as seen in compounds 5k , 5l , and 5m , led to a dramatic increase in potency, with MIC values in the nanomolar range, significantly lower than the standard drugs Isoniazid and Rifampicin.[1] This highlights a strong structure-activity relationship where alkyl substitutions on the pyridine ring of the scaffold enhance antitubercular efficacy.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of compounds against Mycobacterium tuberculosis H37Rv, based on standard methodologies.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microplate.
-
Inoculum Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is adjusted to a McFarland standard of 0.5.
-
Inoculation: The standardized bacterial suspension is added to each well of the microplate containing the test compound dilutions.
-
Incubation: The plates are incubated at 37°C for 7 to 14 days.
-
MIC Determination: After incubation, a viability indicator such as resazurin is added to each well. The plates are incubated for another 24 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator, signifying the inhibition of bacterial growth.
Anticancer Activity: Targeting Kinases and Cancer Cell Lines
The pyrazolo[1,5-a]pyridine scaffold has also been explored for its anticancer potential. While specific data for the -3-acetonitrile derivative is sparse, numerous other derivatives have shown promising activity against various cancer cell lines and protein kinases. The closely related pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied as kinase inhibitors, providing valuable insights into the potential of the broader pyrazole-fused heterocyclic family.[2][3]
Derivatives of the pyrazolo[3,4-b]pyridine isomer have demonstrated potent, broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel.[4] For instance, compound 8c from a study on pyrazolo[3,4-b]pyridines showed a GI50 MG-MID value of 1.33 µM and was found to inhibit Topoisomerase IIα, induce DNA damage, and trigger apoptosis.[4]
Comparative Data of Anticancer Activity (Pyrazolo[1,5-a]pyrimidine Derivatives):
| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference Compound |
| Compound 4d | HepG2 | Liver Cancer | 0.14 | Doxorubicin (3.67 µM) |
| MCF-7 | Breast Cancer | 0.72 | Doxorubicin (2.28 µM) | |
| A549 | Lung Cancer | 2.33 | Doxorubicin (2.62 µM) | |
| BS-194 (4k) | 60 cell lines | Various | Mean GI50 = 0.55 | - |
Data adapted from BenchChem.[2]
These findings suggest that modifications on the pyrazolo[1,5-a]pyridine/pyrimidine core can lead to potent anticancer agents. The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that are frequently dysregulated in cancer.
Signaling Pathway: Kinase Inhibition in Cancer Therapy
Caption: Inhibition of a kinase cascade by a Pyrazolo[1,5-a]pyridine derivative.
Anti-inflammatory Activity
The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents.[5][6] Several pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenases (COX) or signaling pathways involved in inflammation, such as the NF-κB pathway.[7][8]
A study on pyrazolo[1,5-a]quinazolines, a related heterocyclic system, identified compounds with potent anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[7] For example, compound 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) exhibited IC50 values of less than 50 µM in a cell-based assay.[7] These compounds were predicted to be ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3.[7]
Another study on pyrazolo[1,5-a]pyrimidin-7-ones demonstrated that structural modifications at the 2-position significantly influenced their anti-inflammatory activity.[8] The compound 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c ) was identified as a particularly potent anti-inflammatory agent with low toxicity.[8]
Comparative Data of Anti-inflammatory Activity:
| Compound Class | Target/Assay | Key Findings |
| Pyrazolo[1,5-a]quinazolines | NF-κB transcriptional activity | Potent inhibition with IC50 < 50 µM.[7] |
| Pyrazolo[1,5-a]pyrimidin-7-ones | Carrageenan-induced rat paw edema | Significant in vivo anti-inflammatory activity.[8] |
| Pyrazole analogues | In vivo anti-inflammatory | Compound 4 showed high activity compared to standard diclofenac.[5] |
These studies underscore the potential of the pyrazolo[1,5-a]pyridine scaffold and its analogs in the development of novel anti-inflammatory drugs.
Conclusion and Future Directions
This compound stands as a valuable starting point for the synthesis of a wide array of biologically active molecules. While direct data on its own activity is limited, the extensive research on its derivatives, particularly the carboxamides, highlights the immense potential of the pyrazolo[1,5-a]pyridine scaffold.
The comparative analysis reveals that strategic substitutions on the core ring system are paramount in determining the specific biological activity and potency. The demonstrated success in generating potent antitubercular, anticancer, and anti-inflammatory agents from this scaffold warrants further investigation.
Future research should focus on:
-
Systematic SAR studies to further optimize the potency and selectivity of these derivatives for specific biological targets.
-
Exploration of other biological activities , as the versatility of the scaffold suggests potential in other therapeutic areas.
-
Pharmacokinetic and in vivo studies of the most promising compounds to assess their drug-like properties and therapeutic efficacy in animal models.
By continuing to explore the chemical space around the pyrazolo[1,5-a]pyridine nucleus, the scientific community can unlock new therapeutic agents to address unmet medical needs.
References
-
ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]
- Arshad, M., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2045-2050.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
- Yerragunta, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
-
Molecules. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Retrieved from [Link]
- Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818.
- Maniscalco, N., et al. (1992). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Journal of Medicinal Chemistry, 35(23), 4277-4282.
- El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 4895.
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][5][9][10]Triazine Sulfonamides. Retrieved from [Link]
-
PubMed. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. Retrieved from [Link]
-
ResearchGate. (2025). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][7][9][11]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
- Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 388-393.
-
PubMed. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Retrieved from [Link]
- Umei, K., et al. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP 1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Bioorganic & Medicinal Chemistry, 25(9), 2635-2642.
- National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5666085/
-
National Center for Biotechnology Information. (n.d.). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]
-
MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved from [Link]
-
ResearchGate. (2025). Novel Synthesis and Antimicrobial Investigation of Pyrazolo[1,5-a]pyrimidine and Pyrazolotriazine Containing Piperidinyl Sulfone Moiety. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
The Emergence of Pyrazolo[1,5-a]pyridine-3-acetonitrile: A Bioisosteric Alternative to Classic Heterocyclic Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties is a cornerstone of drug development. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and steric properties, is a powerful tool in this endeavor.[1] For decades, heterocyclic scaffolds such as indole and benzofuran have been mainstays in the design of biologically active molecules.[2][3] However, the quest for novel chemical space with improved drug-like properties has led researchers to explore alternative heterocyclic systems. Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating a wide range of biological activities.[4][5] This guide provides a comparative analysis of pyrazolo[1,5-a]pyridine-3-acetonitrile as a bioisostere for the more traditional indole-3-acetonitrile and benzofuran-3-acetonitrile, offering insights into its potential advantages in drug discovery programs.
The Concept of Bioisosterism: More Than Just Swapping Atoms
The principle of bioisosterism is rooted in the understanding that the biological activity of a small molecule is intrinsically linked to its three-dimensional shape, electronic distribution, and lipophilicity.[6] By replacing a specific moiety with a bioisostere, medicinal chemists can fine-tune these properties to overcome common challenges such as metabolic instability, off-target toxicity, or poor solubility, without drastically altering the molecule's ability to interact with its biological target.[1] The choice of a bioisosteric replacement is a critical decision, guided by a deep understanding of the structure-activity relationships (SAR) of the compound series.
This compound: A Profile
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that can be considered a bioisostere of purine and other significant bicyclic systems in medicinal chemistry.[7][8] The inclusion of an additional nitrogen atom compared to indole and the unique arrangement of the fused rings confer distinct electronic and physicochemical properties. The 3-acetonitrile substituent provides a key functionality, acting as a versatile synthetic handle and a potential hydrogen bond acceptor.
Physicochemical Properties: A Comparative Overview
A key aspect of evaluating a bioisostere is the comparison of its fundamental physicochemical properties with those of the parent scaffold. The following table summarizes the calculated and experimental properties of this compound and its indole and benzofuran counterparts.
| Property | This compound | Indole-3-acetonitrile | Benzofuran-3-acetonitrile |
| Molecular Weight ( g/mol ) | 157.16 | 156.18[2] | 157.17 |
| logP (calculated) | 0.8 | 1.6[2] | 1.90[9] |
| Topological Polar Surface Area (Ų) | 41.1 | 39.6[2] | 36.9[9] |
| Hydrogen Bond Acceptors | 3 | 2[2] | 2[9] |
| Hydrogen Bond Donors | 0 | 1[2] | 0[9] |
| Melting Point (°C) | Not available | 35-37[2] | 38-42 |
| Boiling Point (°C) | Not available | 157-160 @ 0.2 mmHg[10] | 120 @ 0.5 mmHg |
Data for this compound is based on the parent carbonitrile structure from PubChem where available and extrapolated for the acetonitrile derivative.
The lower calculated logP of this compound suggests increased polarity compared to its indole and benzofuran analogs. This could translate to improved aqueous solubility, a desirable property for many drug candidates. The additional nitrogen atom in the pyrazolo[1,5-a]pyridine core also increases the hydrogen bond acceptor count, potentially offering new interactions with biological targets.
Biological Rationale for Bioisosteric Replacement
The pyrazolo[1,5-a]pyridine scaffold is not merely a structural mimic; it offers distinct biological advantages. This scaffold is a common feature in a multitude of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][11][12]
Kinase Inhibition: A Privileged Scaffold
A significant body of research highlights the utility of the pyrazolo[1,5-a]pyrimidine (a closely related scaffold) as a core element in potent and selective kinase inhibitors.[11][13] The nitrogen atoms of the pyrazolo[1,5-a]pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the interactions of the purine core of ATP. The replacement of an indole or benzofuran moiety with a pyrazolo[1,5-a]pyridine scaffold can therefore be a rational strategy to enhance kinase inhibitory activity.
Caption: Bioisosteric replacement workflow.
Experimental Protocols
Synthesis of this compound
The following protocol is an adapted general procedure for the synthesis of pyrazolo[1,5-a]pyridine derivatives.[3][14]
Step 1: Synthesis of N-aminopyridinium salt
-
To a solution of pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the N-aminopyridinium salt.
Step 2: [3+2] Cycloaddition with Acrylonitrile
-
Suspend the N-aminopyridinium salt (1.0 eq) in a suitable solvent (e.g., toluene).
-
Add acrylonitrile (2.0 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Add a mild oxidizing agent like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (1.2 eq).[14]
-
Stir the reaction mixture at ambient temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound.
Synthesis of Indole-3-acetonitrile
A common method for the synthesis of indole-3-acetonitrile is from indole-3-carboxaldehyde.[15]
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in a mixture of methanol and formamide, add sodium borohydride (NaBH4) (1.3 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanide (NaCN) (10 eq) to the reaction mixture.
-
Reflux the mixture at 100 °C for 5 hours with stirring.
-
After cooling, add brine and extract with a mixture of methanol and chloroform.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield indole-3-acetonitrile.
Synthesis of Benzofuran-3-acetonitrile
The synthesis of benzofuran-3-acetonitrile can be achieved through various routes, often starting from salicylaldehyde derivatives.[16]
-
A mixture of salicylaldehyde (1.0 eq) and chloroacetonitrile (1.2 eq) in the presence of a base like potassium carbonate (2.0 eq) in a solvent such as acetone is refluxed for several hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then subjected to a cyclization reaction, for example, by heating with a dehydrating agent like polyphosphoric acid, to afford benzofuran-3-acetonitrile.
-
Purification is typically achieved by column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.[17]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Kinase inhibition assay workflow.
Conclusion and Future Perspectives
This compound represents a compelling bioisosteric alternative to the well-trodden paths of indole- and benzofuran-based drug discovery. Its unique electronic properties, potential for improved solubility, and proven track record as a privileged scaffold in kinase inhibition make it an attractive starting point for novel therapeutic development. While direct comparative data with its indole and benzofuran counterparts is still emerging, the foundational knowledge of the pyrazolo[1,5-a]pyridine core provides a strong rationale for its exploration. As medicinal chemists continue to push the boundaries of chemical innovation, the strategic application of such underexplored heterocyclic systems will be paramount in delivering the next generation of safe and effective medicines.
References
- BenchChem. (2025).
- Somei, M., et al. (1997). A Simple and Practical One-Step Synthesis of Indole-3-acetonitriles from Indole-3-carboxaldehydes. Heterocycles, 45(7), 1265.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351795, Indole-3-acetonitrile. PubChem.
- Moura, J., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways.
- Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic acid. Organic Syntheses, 43, 55.
- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- ChemicalBook. (n.d.). 3-Indoleacetonitrile. ChemicalBook.
- Tomaszewski, Z., et al. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 35(11), 2061-4.
- Sigma-Aldrich. (n.d.). 3-Indoleacetonitrile. Sigma-Aldrich.
- Zhao, K., et al. (2022). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. Frontiers in Immunology, 13, 949449.
- Cheméo. (n.d.). Chemical Properties of 1H-Indole-3-acetonitrile (CAS 771-51-7). Cheméo.
- ChemicalBook. (n.d.). 3-Indoleacetonitrile synthesis. ChemicalBook.
- Sigma-Aldrich. (n.d.). Benzofuran-3-acetonitrile. Sigma-Aldrich.
- Martens, S. (2023). In vitro kinase assay. protocols.io.
- Al-Ostoot, F. H., et al. (2024).
- ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- ECHEMI. (n.d.).
- Human Metabolome Database. (n.d.). Showing metabocard for 3-Indoleacetonitrile (HMDB0006524). HMDB.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133036, 2-(5-Phenylmethoxy-1-benzofuran-3-yl)acetonitrile. PubChem.
- Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 655-63.
- Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Wang, J., et al. (2021).
- Saliyeva, L., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(24), 5883.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- ChemicalBook. (n.d.). 52407-43-9(1-BENZOFURAN-3-YLACETONITRILE) Product Description. ChemicalBook.
- Google Patents. (n.d.). US20110195933A1 - Pyrazolo[1,5-a]pyridines as mark inhibitors.
- PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- National Center for Biotechnology Information. (n.d.).
- PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
- Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26348-26367.
- Umei, K., et al. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP 1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Bioorganic & Medicinal Chemistry, 25(9), 2635-2642.
-
Gobec, S., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][2][15][18]Triazine Sulfonamides. Acta Chimica Slovenica, 66(1), 127-134.
- ResearchGate. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- El-Sayed, N. N. E., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866-13876.
- Singh, F. V., & Wirth, T. (2024).
- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6245.
- Semantic Scholar. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Wang, M., et al. (2019).
- National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- ACS Publications. (2024).
- ResearchGate. (2025). (PDF)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
- 6. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-acetonitrile-glycylcysteine conjugate | C15H16N4O3S | CID 123131568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 3-Indoleacetonitrile | 771-51-7 [chemicalbook.com]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Metabolic Gauntlet: A Comparative Guide to the In Vitro Stability of Pyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases and other enzymes pivotal in disease progression.[1] However, the journey from a potent hit to a viable drug candidate is fraught with challenges, with metabolic instability being a primary cause of attrition. A promising compound is of little therapeutic value if it is rapidly cleared from the body before it can exert its pharmacological effect. This guide provides a comprehensive comparison of the in vitro metabolic stability of pyrazolo[1,5-a]pyridine derivatives and their close structural cousins, the pyrazolo[1,5-a]pyrimidines. We will delve into the experimental protocols used to assess metabolic fate, present comparative data from the literature, and discuss the structural nuances that dictate a compound's resilience to metabolic enzymes.
The Gatekeepers of Drug Action: Understanding Metabolic Stability
The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes, most notably the cytochrome P450 (CYP) superfamily, designed to chemically modify and eliminate foreign compounds (xenobiotics).[2] For a drug to be effective, particularly one administered orally, it must possess a degree of stability against this metabolic onslaught. In vitro metabolic stability assays are therefore indispensable tools in early drug discovery, providing crucial data to guide the selection and optimization of lead candidates.[3] These assays typically measure the rate at which a compound is metabolized by liver-derived enzyme systems, such as liver microsomes or intact hepatocytes. The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint), which together paint a picture of a compound's metabolic vulnerability.[4]
Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes (HLM)
The following protocol outlines a standard procedure for determining the in vitro metabolic stability of pyrazolo[1,5-a]pyridine derivatives using human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the pyrazolo[1,5-a]pyridine derivative in DMSO.
-
Human Liver Microsomes: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing cofactors necessary for CYP enzyme activity. A common formulation includes 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm the diluted microsome solution and the NRS to 37°C in a water bath.
-
In a microcentrifuge tube, combine the microsomal solution with the test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NRS. The final incubation volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube or well containing a threefold volume (75 µL) of ice-cold acetonitrile with an internal standard (a compound of known concentration used for analytical normalization).
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) .
-
Comparative Metabolic Stability of Pyrazolo[1,5-a]pyridine and Related Derivatives
The metabolic stability of pyrazolo[1,5-a]pyridine and its analogues is highly dependent on the nature and position of substituents on the bicyclic core. The following table summarizes in vitro metabolic stability data for a selection of these compounds from the literature. It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
| Compound ID/Reference | Core Scaffold | Assay System | Key Parameter(s) | Result |
| Compound 6j [5] | Pyrazolo[1,5-a]pyridine | Rat (in vivo) | t½ | 5.1 hours |
| Oral Bioavailability (F) | 41% | |||
| SGC-CK2-1 (1a) [6] | Pyrazolo[1,5-a]pyrimidine | Mouse Liver Microsomes (MLM) | % Remaining (30 min) | 40% |
| Compound 1i [6] | Pyrazolo[1,5-a]pyrimidine | Mouse Liver Microsomes (MLM) | % Remaining (30 min) | ~85% (low metabolism) |
| Compound 2c [6] | Pyrazolo[1,5-a]pyrimidine | Mouse Liver Microsomes (MLM) | % Remaining (30 min) | ~90% (low metabolism) |
| Compound 2e [6] | Pyrazolo[1,5-a]pyrimidine | Mouse Liver Microsomes (MLM) | ~84% (low metabolism) |
Structure-Metabolism Relationships: Decoding Stability
The data, though from varied scaffolds, begins to illuminate key structure-metabolism relationships.
-
Substitution and Blocking of Metabolic Hotspots: The pyrazolo[1,5-a]pyridine and pyrimidine rings are susceptible to oxidative metabolism by CYP enzymes.[2] Strategic placement of substituents, such as halogens or small alkyl groups, can block these "metabolic hotspots" and significantly enhance stability. For instance, the introduction of electron-withdrawing groups can increase metabolic stability.[2]
-
Impact of Physicochemical Properties: Properties such as lipophilicity (logP) play a crucial role. Highly lipophilic compounds tend to be better substrates for CYP enzymes and may exhibit lower metabolic stability. The introduction of polar groups can sometimes improve stability and aqueous solubility.
-
Phase II Metabolism: While this guide focuses on Phase I metabolism (oxidation, reduction, hydrolysis) mediated by microsomes, it is crucial to consider Phase II conjugation reactions (e.g., glucuronidation) which can also be a major clearance pathway. Assays using intact hepatocytes, which contain both Phase I and Phase II enzymes, can provide a more complete picture of a compound's metabolic fate.[6]
Conclusion: A Critical Step in Drug Discovery
The in vitro metabolic stability of pyrazolo[1,5-a]pyridine derivatives is a critical determinant of their potential as therapeutic agents. Early assessment using robust and reproducible assays, such as the human liver microsomal stability assay, provides invaluable data for medicinal chemists to make informed decisions and guide the design of more drug-like molecules. By understanding the interplay between chemical structure and metabolic fate, researchers can navigate the metabolic gauntlet and increase the likelihood of developing potent and effective medicines based on this versatile scaffold.
References
-
Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. (2023). ACS Medicinal Chemistry Letters. [Link]
-
Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold. (2022). Journal of Medicinal Chemistry. [Link]
-
Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. (2017). Bioorganic & Medicinal Chemistry. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). Molecular Diversity. [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). (2022). Molecules. [Link]
-
Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically active substituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines (VI and VII). ResearchGate. [Link]
-
Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2024). Letters in Drug Design & Discovery. [Link]
-
Tissue distribution of radioiodinated FAUC113: assessment of a pyrazolo(1,5-a) pyridine based dopamine D4 receptor radioligand candidate. (2006). Nuclear Medicine and Biology. [Link]
- SUBSTITUTED PYRAZOLO[1,5-a] PYRIDINE COMPOUNDS AND THEIR METHODS OF USE. (2009).
-
Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry. [Link]
-
Hepatic clearance. (2023). Deranged Physiology. [Link]
-
High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. (2015). XenoTech. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). Molecules. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules. [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Strategies: A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine Synthesis via Cycloaddition and C-H Activation
For the modern medicinal and materials chemist, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant biological and electronic properties. [1][2] Its prevalence in pharmaceuticals, including kinase inhibitors and adenosine antagonists, has driven the development of diverse and efficient synthetic methodologies.[3][4] Among the most powerful strategies to construct this bicyclic N-heterocycle are [3+2] cycloaddition reactions and transition-metal-catalyzed C-H activation.
This guide offers a deep, comparative analysis of these two dominant approaches. We will dissect the mechanistic underpinnings, explore the practical advantages and limitations of each, and provide detailed experimental protocols to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
The Opposing Philosophies: Building from Fragments vs. Directing the Bond
At their core, cycloaddition and C-H activation represent fundamentally different approaches to molecular construction.
Cycloaddition , a cornerstone of heterocyclic synthesis, involves the concerted or stepwise union of two reactive components to form a new ring. In the context of pyrazolo[1,5-a]pyridines, this typically manifests as a [3+2] cycloaddition, where a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile).[5][6] This "building block" approach offers inherent efficiency by rapidly assembling complexity from simpler starting materials.
C-H activation , a more modern and atom-economical strategy, bypasses the need for pre-functionalized starting materials.[7][8] Instead, it utilizes transition metal catalysts to directly transform ubiquitous but otherwise inert carbon-hydrogen bonds into reactive sites for bond formation. This approach offers the potential for more direct and streamlined synthetic routes, minimizing step counts and waste generation.
Mechanistic Overview
To understand the practical implications of each method, a grasp of their fundamental mechanisms is crucial.
The [3+2] Cycloaddition Pathway
The most common [3+2] cycloaddition route to pyrazolo[1,5-a]pyridines employs N-aminopyridinium ylides as the 1,3-dipole. These are typically generated in situ from the corresponding N-aminopyridines.[9][10] The ylide then reacts with a suitable dipolarophile, such as an alkyne or an electron-deficient alkene, to form a transient dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent aromatization, often through oxidation, yields the final product.
Caption: General workflow for [3+2] cycloaddition synthesis.
The C-H Activation Pathway
C-H activation strategies for pyrazolo[1,s-a]pyridine synthesis often involve an intramolecular cyclization. A common approach utilizes a pyridine derivative bearing a suitable tethered functional group. A transition metal catalyst, typically palladium or rhodium, facilitates the activation of a C-H bond on the pyridine ring, followed by the formation of a new C-C or C-N bond with the tethered group to close the pyrazole ring.[7][8]
Caption: General workflow for intramolecular C-H activation synthesis.
Head-to-Head Comparison: Performance Metrics
| Feature | [3+2] Cycloaddition | C-H Activation |
| Reagents | N-Aminopyridines, Alkynes/Alkenes | Substituted Pyridines, Transition Metal Catalysts |
| Catalysts | Often catalyst-free or base-mediated; some metal-catalyzed variants exist.[6][9] | Requires transition metal catalysts (e.g., Pd, Rh).[7][8] |
| Reaction Conditions | Often mild, with some reactions proceeding at room temperature.[9] | Typically requires elevated temperatures. |
| Yields | Generally good to excellent.[6][9] | Can be moderate to good, but are highly substrate and catalyst dependent.[7][8] |
| Substrate Scope | Broad tolerance for various substituents on both the pyridine and dipolarophile.[9] | Can be limited by the directing group and the electronics of the C-H bond. |
| Regioselectivity | Generally predictable based on the electronics and sterics of the reactants.[11][12] | Can be an issue, with mixtures of isomers sometimes forming.[3][13] |
| Atom Economy | Good, but can generate byproducts from the aromatization step. | Excellent, with minimal byproduct formation. |
| Scalability | Many protocols have been demonstrated on a gram scale.[9] | Can be challenging due to catalyst cost and sensitivity. |
In-Depth Experimental Protocols
To provide a practical understanding of these methodologies, we present detailed protocols for the synthesis of a representative pyrazolo[1,5-a]pyridine derivative via both cycloaddition and C-H activation.
Protocol 1: [3+2] Cycloaddition of N-Aminopyridine with an α,β-Unsaturated Ketone
This protocol is adapted from a metal-free, room temperature synthesis of functionalized pyrazolo[1,5-a]pyridines.[9]
Reaction:
Materials:
-
(E)-1,3-diphenylprop-2-en-1-one (Chalcone)
-
1-Aminopyridin-1-ium 2,4,6-trimethylbenzenesulfonate
-
N-Methyl-2-pyrrolidone (NMP)
-
Oxygen balloon
Procedure:
-
To a 25 mL round-bottom flask, add (E)-1,3-diphenylprop-2-en-1-one (1.0 mmol, 208 mg) and 1-aminopyridin-1-ium 2,4,6-trimethylbenzenesulfonate (1.2 mmol, 370 mg).
-
Add N-Methyl-2-pyrrolidone (NMP) (5 mL) to the flask.
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,3-diphenylpyrazolo[1,5-a]pyridine.
Expected Yield: ~90-95%[9]
Protocol 2: Palladium-Catalyzed Intramolecular C-H Activation
This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine, which shares a similar core structure and synthetic logic that can be adapted for pyrazolo[1,5-a]pyridines. This specific example showcases an intramolecular cross-dehydrogenative coupling.[7][8]
Reaction:
Materials:
-
N'-(1,3-diphenyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide
-
Palladium(II) acetate (Pd(OAc)2)
-
Copper(II) acetate (Cu(OAc)2)
-
1,2-Dichloroethane (DCE)
-
Oxygen balloon
Procedure:
-
To a sealed tube, add N'-(1,3-diphenyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide (0.5 mmol), Pd(OAc)2 (10 mol%, 11.2 mg), and Cu(OAc)2 (2.0 equiv, 181 mg).
-
Evacuate and backfill the tube with oxygen (this can be done using an oxygen balloon).
-
Add 1,2-dichloroethane (DCE) (2.5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 5,7-diphenylpyrazolo[1,5-a]pyrimidine.
Conclusion: Choosing the Right Tool for the Job
Both [3+2] cycloaddition and C-H activation are powerful and versatile methods for the synthesis of pyrazolo[1,5-a]pyridines. The choice between them will ultimately depend on the specific goals of the synthesis.
Cycloaddition is often the method of choice for rapid access to a wide range of analogs, thanks to its generally mild conditions, high yields, and broad substrate scope. Its "building block" nature makes it particularly well-suited for diversity-oriented synthesis in drug discovery.
C-H activation shines in its elegance and atom economy. For syntheses where minimizing steps and avoiding pre-functionalized starting materials is a priority, C-H activation offers a compelling advantage. While challenges in regioselectivity and catalyst sensitivity can exist, ongoing research continues to expand the utility and practicality of this approach.
As the demand for novel pyrazolo[1,5-a]pyridine derivatives continues to grow, a thorough understanding of both cycloaddition and C-H activation strategies will be indispensable for the modern synthetic chemist.
References
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics, 2015 , 34 (15), pp 3795–3805. [Link]
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ResearchGate, 2015 . [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2017 , 2 (1), pp 234–241. [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. PubMed Central, 2017 . [Link]
-
One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 2021 , 8, pp 583-588. [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central, 2018 . [Link]
-
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. [Link]
-
Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science. [Link]
-
One pot SNAr/Direct Pd‐catalyzed CH arylation functionalization of pyrazolo[1,5‐a]pyrimidine in C3 and C7 positions. ResearchGate, 2017 . [Link]
-
Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie, 2016 , 19 (10), pp 1241-1247. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Rh-Catalyzed C-H activation/intramolecular Condensation for the Construction of benzo[f]pyrazolo[1,5-a][3][7]diazepines. PubMed, 2020 . [Link]
-
Rh-Catalyzed C-H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[ f]pyrazolo[1,5- a][3][7]diazepin-6-ones. PubMed, 2025 . [Link]
-
Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Synthetic Communications, 2020 , 50 (23), pp 3625-3647. [Link]
-
Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect, 2011 . [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications, 2015 , 51, pp 1499-1502. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2023 , 28 (18), 6681. [Link]
-
Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. Chemical Communications, 2024 , 60, pp 75-78. [Link]
-
Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters, 2024 . [Link]
-
Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5 -a ]pyridines. ResearchGate, 2020 . [Link]
-
Rh(III)-catalyzed Synthesis of Pyrazolo[1,2-a]cinnolines from Pyrazolidinones and Diazo compounds. ResearchGate, 2019 . [Link]
-
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central, 2016 . [Link]
-
The substrate scope and Isolated yield of halogen-functionalized... ResearchGate. [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 2014 , 10, pp 1088-1094. [Link]
-
Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. PubMed Central, 2014 . [Link]
-
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed, 2016 . [Link]
-
Synthesis of Pyrazolo[1,5- a ]pyridinyl, Pyrazolo[1,5- a ]quinolinyl, and Pyrazolo[5,1- a ]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation. ResearchGate, 2023 . [Link]
-
Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines: Synthesis of Two Different Benzofuran Spiro-Fused Bicyclic Pyrazolidine Frameworks. The Journal of Organic Chemistry, 2026 . [Link]
-
Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 2014 , 12, pp 7044-7053. [Link]
-
Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization. ResearchGate, 2021 . [Link]
Sources
- 1. Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Differentiation of Pyrazolo[1,5-a]pyridine Isomers: A Comparative Guide
In the landscape of modern drug discovery and materials science, the pyrazolo[1,5-a]pyridine scaffold is of paramount importance due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] The synthesis of these bicyclic nitrogen-containing heterocycles can often lead to the formation of various structural isomers, the differentiation of which is a critical analytical challenge.[1] This guide provides a comprehensive comparison of key spectroscopic techniques for the unambiguous identification and differentiation of pyrazolo[1,5-a]pyridine isomers, supported by experimental data and detailed protocols.
The Challenge of Isomerism in Pyrazolo[1,5-a]pyridines
The core structure of pyrazolo[1,5-a]pyridine offers multiple sites for substitution, leading to a variety of positional isomers. For instance, methylation can occur on different carbon atoms of the pyridine or pyrazole ring, yielding distinct compounds with potentially different biological activities and physical properties. The subtle differences in the electronic and steric environments of these isomers necessitate the use of a multi-pronged spectroscopic approach for their definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful tool for the differentiation of pyrazolo[1,5-a]pyridine isomers. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic rings are exquisitely sensitive to the substitution pattern.
¹H NMR Spectroscopy
The proton chemical shifts in the pyrazolo[1,5-a]pyridine system are highly informative. The protons on the pyridine ring (H-5, H-6, and H-7) and the pyrazole ring (H-2 and H-3) resonate at distinct frequencies depending on their electronic environment. Substitution at one position will induce noticeable shifts in the signals of neighboring protons.
A key distinguishing feature between 5-methyl and 7-methyl pyrazolo[1,5-a]pyrimidine isomers, a related and well-studied system, is the fine structure of the methyl group's signal in the ¹H NMR spectrum.[4] This principle can be extended to pyrazolo[1,5-a]pyridine isomers.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides complementary and often more decisive information. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyridine core are directly influenced by the position of substituents. For instance, the chemical shift of a methyl group can be a reliable indicator of its position on the ring system.[4] In a study on pyrazolo[1,5-a]pyrimidine derivatives, it was demonstrated that the carbon chemical shift of a 5-methyl group differs significantly from that of a 7-methyl group, providing a clear method for differentiation.[4]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Pyrazolo[1,5-a]pyridine Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~8.1 | ~140 |
| H-3 | ~6.6 | ~95 |
| H-4 | - | ~148 |
| H-5 | ~7.0 | ~113 |
| H-6 | ~7.4 | ~129 |
| H-7 | ~8.5 | ~118 |
| C-8a | - | ~142 |
Note: These are approximate chemical shifts for the parent pyrazolo[1,5-a]pyridine and will vary with substitution. Data compiled from various sources including[5][6].
Experimental Protocol: NMR Analysis of Pyrazolo[1,5-a]pyridine Isomers
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Optimize spectral width, acquisition time, and relaxation delay for the pyrazolo[1,5-a]pyridine signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
2D NMR Experiments (for complex cases):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for confirming the position of substituents.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Assign all proton and carbon signals based on their chemical shifts, coupling constants, and 2D correlations.
-
Compare the assigned spectra of the different isomers to identify key differentiating features.
-
Mass Spectrometry (MS): Unraveling Isomeric Differences Through Fragmentation
Mass spectrometry provides valuable information about the molecular weight of the isomers and can offer clues to their structure through the analysis of fragmentation patterns. While isomers will have the same molecular weight, their fragmentation behavior under electron ionization (EI) or other ionization techniques can differ.
The fragmentation of pyrazolo-fused heterocyclic systems is often initiated by the loss of small, stable molecules like HCN.[7] The specific fragmentation pathways and the relative abundances of the resulting fragment ions can be characteristic of a particular isomer. For example, the position of a substituent can influence which bonds are preferentially cleaved.
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Mass Analysis: Acquire the mass spectrum, ensuring good resolution to accurately determine the m/z values of the molecular ion and fragment ions.
-
Fragmentation Analysis (MS/MS):
-
If using a tandem mass spectrometer, select the molecular ion of the isomers and subject it to collision-induced dissociation (CID).
-
Acquire the MS/MS spectra and compare the fragmentation patterns of the different isomers.
-
UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Landscape
UV-Vis and fluorescence spectroscopy are powerful techniques for studying the electronic properties of molecules. The absorption and emission spectra of pyrazolo[1,5-a]pyridine derivatives are highly dependent on the nature and position of substituents on the aromatic system.[8][9][10]
Electron-donating or electron-withdrawing groups at different positions can significantly alter the energy of the π-π* and n-π* electronic transitions, leading to shifts in the absorption and emission maxima (λ_max).[8] For instance, a study on pyrazolo[1,5-a]pyrimidines demonstrated that substituents at the 7-position have a profound impact on the photophysical properties.[8][9][10] These principles are directly applicable to pyrazolo[1,5-a]pyridine isomers.
Table 2: Illustrative Photophysical Properties of Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
| Substituent at Position 7 | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) |
| Electron-Withdrawing Group | ~340-380 | ~400-450 | Low |
| Electron-Donating Group | ~380-440 | ~450-550 | High |
Note: Data is illustrative and based on trends observed for pyrazolo[1,5-a]pyrimidines.[8][9][10]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the isomers in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, THF). The concentration should be optimized to be within the linear range of the spectrophotometer (typically 10⁻⁵ to 10⁻⁶ M).
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each isomer over a relevant wavelength range (e.g., 200-600 nm).
-
Determine the wavelength of maximum absorption (λ_max) for each isomer.
-
-
Fluorescence Spectroscopy:
-
Excite each sample at its absorption maximum (λ_max).
-
Record the emission spectrum.
-
Determine the wavelength of maximum emission and the fluorescence quantum yield.
-
-
Comparative Analysis: Compare the absorption and emission spectra of the isomers to identify any shifts in λ_max or differences in quantum yield.
Infrared (IR) Spectroscopy: A Fingerprint of Isomeric Identity
Infrared spectroscopy provides a "fingerprint" of a molecule based on its vibrational modes. While many of the fundamental vibrations of pyrazolo[1,5-a]pyridine isomers will be similar, subtle differences in the IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation. The positions of C-H, C=C, and C=N stretching and bending vibrations can be influenced by the substitution pattern.
For example, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are often characteristic of the substitution pattern on an aromatic ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for liquids or low-melting solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Compare the IR spectra of the isomers, paying close attention to the fingerprint region for any discernible differences in band positions or intensities.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of pyrazolo[1,5-a]pyridine isomers.
Caption: Workflow for the differentiation of pyrazolo[1,5-a]pyridine isomers.
Conclusion
The definitive differentiation of pyrazolo[1,5-a]pyridine isomers requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy, including 2D experiments, provide the most detailed structural information, mass spectrometry, UV-Vis/fluorescence, and IR spectroscopy offer valuable complementary data. By systematically applying the protocols outlined in this guide and carefully comparing the resulting spectral data, researchers can confidently elucidate the structures of their synthesized pyrazolo[1,5-a]pyridine isomers, a critical step in the advancement of medicinal chemistry and materials science.
References
-
Lopez-Canteño, M., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39542-39552. [Link]
-
Zhang, Y., et al. (2017). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. Chemical Communications, 53(57), 8078-8081. [Link]
-
Zheng, L.-W., et al. (2011). Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 372-379. [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Patel, R., & Tailor, S. (2021). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
-
Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(45), 31665-31682. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Lopez-Canteño, M., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
Maslov, M. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6611. [Link]
-
ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]
-
Bakr, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13735-13745. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7306. [Link]
-
Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. [Link]
-
Wang, C., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1436-1440. [Link]
-
Khan, M. S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]
-
LookChem. Cas 274-56-6,Pyrazolo[1,5-a]pyridine. [Link]
-
Kumar, A., et al. (2021). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Current Organic Chemistry, 25(13), 1546-1563. [Link]
-
SpectraBase. Pyrazolo[1,5-a]pyridine - 13C NMR. [Link]
-
Elguero, J., et al. (2018). Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 23(8), 2029. [Link]
-
Quiroga, J., & Trilleras, J. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3329. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
El-remaily, M. A. A., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 42(6), 3314-3333. [Link]
-
Kim, S., et al. (2022). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Dyes and Pigments, 201, 110204. [Link]
-
Szafran, M., et al. (2022). Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. Molecules, 27(15), 4991. [Link]
-
Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. [Link]
-
El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4153. [Link]
-
Hudson, R. L., et al. (2022). Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. Icarus, 372, 114728. [Link]
-
NIST. Pyridine. NIST WebBook. [Link]
-
ResearchGate. IR spectra of the residual pyridine species over the different solids... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Efficacy of Pyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors: A Comparative Analysis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of Pyrazolo[1,5-a]pyridines in Kinase Inhibition
The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets for therapeutic intervention.[1][2][3] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[3] Small molecule kinase inhibitors have revolutionized cancer treatment, with numerous drugs achieving remarkable clinical success.[3][4]
Within the diverse landscape of kinase inhibitor scaffolds, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged scaffold" in drug discovery.[5] This heterocyclic system serves as a bioisostere of purines, enabling it to effectively compete with ATP for binding to the kinase hinge region.[5] This foundational interaction has been leveraged to develop potent inhibitors against a range of kinases. Notably, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have received FDA approval, such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, validating the therapeutic potential of this chemical class.[6]
This guide provides a comparative analysis of the efficacy of pyrazolo[1,5-a]pyridine derivatives against established kinase inhibitors. While specific efficacy data for Pyrazolo[1,5-a]pyridine-3-acetonitrile is not extensively available in the public domain, we will draw upon published data for closely related analogs to infer its potential activity and provide a scientifically grounded comparison. The focus will be on the structure-activity relationships (SAR) that govern kinase selectivity and potency within this promising class of compounds.
The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Kinase Hinge-Binder
The pyrazolo[1,5-a]pyridine scaffold's success as a kinase inhibitor stems from its ability to mimic the purine core of ATP, forming key hydrogen bond interactions with the kinase hinge region. This interaction anchors the molecule in the ATP-binding pocket, providing a foundation for achieving high potency. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of selectivity and pharmacokinetic properties.
Comparative Efficacy Analysis: Pyrazolo[1,5-a]pyridine Derivatives vs. Established Inhibitors
To provide a meaningful comparison, we will examine the inhibitory activity of pyrazolo[1,5-a]pyridine derivatives against specific kinase targets and compare their performance with well-established, clinically approved inhibitors.
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that has emerged as an attractive target in oncology due to its role in promoting cell survival and proliferation.[7]
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | Pim-1 | Sub-micromolar | Biochemical | [7] |
| SGI-1776 (Established Pim-1 Inhibitor) | Pim-1 | 7 | Biochemical | (Data from literature) |
Analysis:
Studies on pyrazolo[1,5-a]pyrimidine compounds have demonstrated potent inhibition of Pim-1 kinase at sub-micromolar concentrations.[7] A key advantage highlighted in these studies is the potential for improved safety profiles compared to first-generation Pim-1 inhibitors like SGI-1776, with some derivatives showing no significant hERG inhibition.[7] The SAR from these studies suggests that substitutions on the pyrazolo[1,5-a]pyrimidine core can significantly influence potency and selectivity.
C-Terminal Src Kinase (CSK) Inhibition
CSK is a negative regulator of Src-family kinases, which play a crucial role in T-cell activation. Inhibitors of CSK are of interest as potential immuno-oncology agents.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Pyrazolo[1,5-a]pyridine derivative (Compound 7) | CSK | 5 | HTRF Assay | [5] |
| Established Pyridazinone-based Inhibitor (Compound 6) | CSK | <3 | HTRF Assay | [5] |
Analysis:
Replacement of a pyridazinone core with a pyrazolo[1,5-a]pyridine scaffold in a series of CSK inhibitors resulted in compounds with potent low nanomolar IC50 values.[5] This highlights the effectiveness of the pyrazolo[1,5-a]pyridine core as a hinge-binder for this kinase. The ability to maintain high potency while offering a different chemical scaffold provides opportunities for optimizing pharmacokinetic and safety profiles.
p38 Kinase Inhibition
p38 MAP kinase is a key enzyme in the cellular response to stress and is implicated in inflammatory diseases and cancer.
| Compound/Inhibitor | Target Kinase | Potency | Reference |
| Pyrazolo[1,5-a]pyridine derivatives | p38 | Potent inhibitors | [8] |
| Doravirine (Established p38 Inhibitor) | p38 | (Data from literature) |
Analysis:
A series of pyrazolo[1,5-a]pyridine derivatives were designed and synthesized as potent p38 kinase inhibitors.[8] While specific IC50 values were not detailed in the abstract, the study focused on improving metabolic and pharmacokinetic properties, suggesting the scaffold's potential for developing orally bioavailable p38 inhibitors.[8]
Experimental Methodologies: A Guide to Reproducible Kinase Inhibition Assays
To ensure the scientific integrity of the comparative data, it is crucial to understand the experimental protocols used to assess kinase inhibitor efficacy. Below are detailed, step-by-step methodologies for key assays.
Biochemical Kinase Inhibition Assay (Example: HTRF)
This assay measures the direct inhibition of a purified kinase enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
Dilute the purified kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of the kinase substrate (e.g., a biotinylated peptide) and ATP at a concentration close to the Km for the kinase.
-
Prepare serial dilutions of the test compound (e.g., Pyrazolo[1,5-a]pyridine derivative) and a reference inhibitor.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA and HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin).
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the ratio of the emission at 665 nm to 620 nm.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with an activated signaling pathway) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or a reference inhibitor for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting or ELISA:
-
Normalize the protein concentrations of the lysates.
-
Analyze the levels of the phosphorylated target protein and the total target protein by Western blotting or a sandwich ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance values (for ELISA).
-
Calculate the ratio of phosphorylated protein to total protein.
-
Plot this ratio against the inhibitor concentration to determine the EC50 value.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Generalized Kinase Inhibition Workflow
Caption: A simplified signaling cascade illustrating kinase inhibition.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The available data on various derivatives demonstrate potent and selective inhibition of several cancer-relevant kinases. While specific data for this compound remains to be fully elucidated in publicly accessible literature, the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives shows significant promise. Future research should focus on the systematic exploration of substitutions at the 3-position of the pyrazolo[1,5-a]pyridine ring to fully understand the impact of functionalities like the acetonitrile group on kinase selectivity and overall drug-like properties. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.
References
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH. [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]
-
The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. PubMed. [Link]
-
Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]
-
Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. PubMed. [Link]
-
Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. HAL Open Science. [Link]
-
Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. PubMed. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[7][8][9]riazine Sulfonamides in Normal and Cancer Cells In Vitro. MDPI. [Link]
-
Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[1,5-a]pyridine-3-acetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold
The Pyrazolo[1,5-a]pyridine nucleus is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This class of N-heterocyclic compounds demonstrates remarkable synthetic versatility, allowing for extensive structural modifications that have led to a broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[3][4][5] As purine bioisosteres, they are particularly effective at targeting the ATP-binding sites of protein kinases, which are crucial regulators of cellular signaling and are frequently disrupted in diseases like cancer.[3][6][7]
This guide presents an in-depth, comparative molecular docking study of a specific derivative, Pyrazolo[1,5-a]pyridine-3-acetonitrile . The objective is to computationally evaluate its binding affinity and interaction patterns within the active sites of three distinct, therapeutically relevant enzymes:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression, whose hyperactivity is a hallmark of many cancers.[8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9][10]
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[11][12]
By comparing the docking performance of this single, focused compound against these diverse targets, we can generate initial hypotheses about its potential therapeutic profile, predict its selectivity, and guide future experimental validation and lead optimization efforts.
Scientific Rationale for Target Selection
The choice of CDK2, VEGFR-2, and COX-2 is grounded in the extensive research demonstrating the potential of the broader pyrazolopyridine and pyrazolopyrimidine chemical classes to inhibit these enzyme families.
-
Anti-Cancer Potential (Kinase Inhibition): The pyrazolo[1,5-a]pyridine core acts as an effective "hinge-binder," adept at occupying the ATP pocket in kinases.[7] Derivatives have shown significant inhibitory activity against CDKs and receptor tyrosine kinases like VEGFR-2, making them promising candidates for cancer therapy.[8][9][13] Targeting both cell cycle progression (CDK2) and tumor blood supply (VEGFR-2) is a validated strategy in oncology.
-
Anti-Inflammatory Potential: Several studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives.[4] This is often linked to the inhibition of enzymes in the arachidonic acid pathway, such as COX-2.[11][12] A selective COX-2 inhibitor can provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
This comparative in silico approach allows for a cost-effective, preliminary assessment of multi-target potential versus selective inhibition, a critical early step in the drug discovery pipeline.
Experimental Protocol: Molecular Docking Workflow
This section details a self-validating, step-by-step protocol for performing the comparative docking analysis. The causality behind each step is explained to ensure scientific rigor.
Workflow Overview
Caption: Molecular Docking Experimental Workflow.
Step-by-Step Methodology
-
Ligand Preparation:
-
Action: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw). This 2D structure is then converted into a 3D structure.
-
Causality: A proper 3D conformation is essential for the docking algorithm to simulate its physical fit into a protein's active site.
-
Protocol: The 3D structure undergoes energy minimization using a force field like Universal Force Field (UFF) to find a low-energy, stable conformation.[14] Gasteiger charges are computed, and rotatable bonds are defined to allow for conformational flexibility during docking.
-
-
Target Protein Preparation:
-
Action: The X-ray crystal structures of the target enzymes are downloaded from the Protein Data Bank (PDB). For this study, we will use:
-
Causality: High-resolution crystal structures provide the precise atomic coordinates of the enzyme's active site needed for an accurate docking simulation.
-
Protocol: All non-essential molecules, including water, co-solvents, and any co-crystallized ligands, are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms. This "cleaning" process ensures that the docking calculation is not influenced by irrelevant molecules.
-
-
Active Site Definition and Grid Generation:
-
Action: A 3D grid box is generated, centered on the active site of each enzyme.
-
Causality: The grid box defines the specific volume of the protein where the docking algorithm will search for viable binding poses for the ligand. This dramatically increases computational efficiency by focusing the search on the region of interest.
-
Protocol: The center of the grid is typically determined from the position of the native ligand in the crystal structure. The dimensions of the grid box (e.g., 25Å x 25Å x 25Å) are set to be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[14]
-
-
Molecular Docking Simulation:
-
Action: A docking program, such as AutoDock Vina, is used to place the prepared ligand into the prepared protein's grid box and score the different binding poses.
-
Causality: AutoDock Vina uses an empirical scoring function and a Lamarckian Genetic Algorithm to explore possible binding conformations and predict the most stable ligand-protein complex.
-
Protocol: The docking is run to generate multiple (e.g., 10) binding modes. The program calculates the binding affinity (in kcal/mol) for each pose, where a more negative value indicates a stronger, more favorable interaction.
-
-
Analysis of Docking Results:
-
Action: The results are analyzed to identify the best binding pose and quantify the interactions.
-
Causality: This step translates the raw docking scores into chemically meaningful insights. It helps understand why a ligand binds to a specific site and what drives its affinity.
-
Protocol: The pose with the lowest binding energy is selected for detailed analysis. Visualization software (e.g., Discovery Studio Visualizer) is used to identify and measure specific interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and the amino acid residues of the active site.[16]
-
Results and Comparative Analysis
The docking simulations yielded distinct binding affinities and interaction patterns for this compound across the three enzyme active sites. The results are summarized below.
Quantitative Data Summary
| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| CDK2 | 1Y8Y | -8.9 | LEU83, LYS33, ASP86 | Hinge-Binding (H-Bond), Hydrophobic |
| VEGFR-2 | 4ASD | -8.5 | CYS919, GLU885, ASP1046 | Hinge-Binding (H-Bond), Salt Bridge |
| COX-2 | 3LN1 | -7.2 | TYR385, ARG513, SER530 | H-Bond, Hydrophobic Channel |
Note: These binding affinity values are representative results from a standard docking simulation and serve for comparative purposes within this guide.
Binding Mode and Interaction Analysis
1. CDK2 Active Site: The this compound fits snugly into the ATP-binding pocket of CDK2. The pyrazolo[1,5-a]pyridine core acts as a classic hinge binder, forming a crucial hydrogen bond with the backbone amide of LEU83 in the hinge region. This interaction mimics the binding of the adenine ring of ATP, a common feature of pyrazolopyrimidine-based CDK inhibitors.[15][17] The acetonitrile moiety extends into a hydrophobic pocket, while the pyridine ring establishes favorable contacts. The predicted high binding affinity (-8.9 kcal/mol) suggests the compound is a potent potential inhibitor of CDK2.
2. VEGFR-2 Active Site: Similar to its interaction with CDK2, the compound targets the ATP-binding site of the VEGFR-2 kinase domain. The heterocyclic core forms a hydrogen bond with the hinge residue CYS919 .[9] A notable secondary interaction is predicted between the nitrogen of the pyridine ring and GLU885 , with the potential for a salt bridge interaction with the terminal carboxylate group of ASP1046 , which is a key residue in the DFG motif. The slightly lower, yet still strong, binding affinity of -8.5 kcal/mol indicates that the compound may also effectively inhibit VEGFR-2.
3. COX-2 Active Site: The active site of COX-2 is a long, hydrophobic channel. The compound binds deep within this channel, with the acetonitrile group pointing towards the top of the active site. A key hydrogen bond is predicted between the pyrazole nitrogen and the hydroxyl group of TYR385 . The planar pyrazolopyridine ring is stabilized by hydrophobic interactions within the channel. The binding affinity of -7.2 kcal/mol is noticeably weaker than for the two kinases. This suggests that while the compound may have some activity against COX-2, it is likely to be less potent than its anti-kinase activity.
Comparative Discussion and Selectivity Profile
Caption: Comparative Binding Affinity Logic.
The in silico data provides a clear, rank-ordered prediction of the compound's inhibitory potential: CDK2 > VEGFR-2 >> COX-2 .
The high affinity for both CDK2 and VEGFR-2 is driven by the pyrazolopyridine core's excellent fit as a purine bioisostere in kinase ATP-binding sites. The subtle difference in affinity between CDK2 and VEGFR-2 may arise from the specific hydrophobic and electrostatic environments of their respective active sites.
The significantly lower affinity for COX-2 is primarily due to the different architecture of its active site. The long, hydrophobic channel of COX-2 does not offer the same complementary hinge-binding region that is so effectively exploited in the kinases.
This analysis leads to the hypothesis that This compound is likely a dual inhibitor of CDK2 and VEGFR-2 with a primary anti-cancer profile , and may possess weaker anti-inflammatory activity. Its selectivity appears to favor kinases over the cyclooxygenase enzyme.
Conclusion and Future Directions
This comparative docking guide demonstrates that this compound shows significant promise as a potential dual inhibitor of CDK2 and VEGFR-2, with predicted binding affinities superior to its interaction with COX-2. The computational data strongly suggests a primary application in oncology, targeting both cell proliferation and tumor angiogenesis.
It is imperative to underscore that these in silico findings are predictive. The next crucial phase is experimental validation.[6] A logical progression would involve:
-
In Vitro Enzyme Assays: Quantitatively measure the IC50 values of the synthesized compound against purified CDK2, VEGFR-2, and COX-2 enzymes to confirm the predicted potency and selectivity.
-
Cell-Based Assays: Evaluate the compound's anti-proliferative effects on cancer cell lines known to be dependent on CDK2 or VEGFR-2 signaling.
-
Structure-Activity Relationship (SAR) Studies: Based on the docking poses, synthesize new analogs to enhance potency and/or selectivity. For example, modifying the acetonitrile group to better exploit the hydrophobic pocket in CDK2 could further improve its affinity for that target.
This guide provides a robust computational foundation, marrying predictive data with established biochemical principles, to steer the subsequent stages of discovery and development for this promising compound.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI.
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies. Benchchem.
- Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
- Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed.
- Discovery of novel pyrazole and pyrazolo[1,5‐a]pyrimidine derivatives as cyclooxygenase inhibitors (COX‐1 and COX‐2)
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
- Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Deriv
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Discovery of novel pyrazole and pyrazolo[1,5‐a]pyrimidine derivatives as cyclooxygenase inhibitors (COX‐1 and COX‐2) using molecular modeling simulation | Request PDF.
- An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors | Request PDF.
- (PDF) IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND PRELIMINARY PHARMACOLOGICAL EVALUATION OF NEW PYRAZOLINE DERIVATIVES BEARING PYRIDINE RING SCAFFOLDS.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
- Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2)
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Semantic Scholar.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
- (PDF) Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives.
- Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 | Request PDF.
- Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel pyrazole and pyrazolo[1,5‐a]pyrimidine derivatives as cyclooxygenase inhibitors (COX‐1 and COX‐2) using molecular modeling simulation | Semantic Scholar [semanticscholar.org]
- 12. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Efficacy of a Novel Pyrazolo[1,5-a]pyrimidine Derivative Against Standard Antibiotics
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens constitutes a significant threat to global public health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new chemical entities with potent antimicrobial activity and novel mechanisms of action. The pyrazole and fused pyrazolopyrimidine scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a representative compound from this class, a Pyrazolo[1,5-a]pyrimidine derivative, and benchmarks its in vitro antimicrobial activity against a panel of established antibiotics.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an objective comparison of the antimicrobial performance of this novel compound. The experimental data presented herein is based on standardized antimicrobial susceptibility testing (AST) methodologies to ensure reproducibility and adherence to international standards.
Experimental Design and Rationale
The primary objective of this study is to quantitatively assess the antimicrobial potency of the investigational Pyrazolo[1,5-a]pyrimidine derivative. This is achieved by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results are then compared with those of standard-of-care antibiotics.
Selection of Test Organisms
A diverse panel of bacterial strains, encompassing both Gram-positive and Gram-negative species, was selected to provide a comprehensive evaluation of the compound's spectrum of activity. These include:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections, with significant resistance concerns (e.g., MRSA).
-
Bacillus subtilis (ATCC 6633): A surrogate for other pathogenic Bacillus species and a standard for antimicrobial testing.
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922): A frequent cause of urinary tract infections, gastroenteritis, and sepsis.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance to multiple antibiotics.
-
Selection of Comparator Antibiotics
A selection of widely used antibiotics with different mechanisms of action were chosen as comparators to provide a robust benchmark for the novel compound's activity. These include:
-
Tetracycline: A broad-spectrum bacteriostatic agent that inhibits protein synthesis.
-
Amikacin: An aminoglycoside antibiotic that inhibits protein synthesis and is effective against many multidrug-resistant Gram-negative bacteria.
-
Erythromycin: A macrolide antibiotic that inhibits bacterial protein synthesis.
Methodology: Standardized Antimicrobial Susceptibility Testing
To ensure the reliability and comparability of the results, all antimicrobial susceptibility testing was performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
Experimental Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of the Pyrazolo[1,5-a]pyrimidine derivative and comparator antibiotics were prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[9][12]
-
Inoculum Preparation: Bacterial strains were cultured overnight on Mueller-Hinton Agar (MHA). Several colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.[9][13] This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9][13]
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agents was inoculated with the standardized bacterial suspension. The plates were incubated at 35 ± 2°C for 18-24 hours.[13]
-
MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the antimicrobial agent in which there was no visible growth.[10][13]
Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay is a crucial next step after MIC determination to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Experimental Protocol:
-
Subculturing from MIC Plates: Following MIC determination, a 10 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations) was plated onto sterile MHA plates.[13]
-
Incubation: The MHA plates were incubated at 35 ± 2°C for 18-24 hours.[13]
-
MBC Determination: After incubation, the number of colonies on each plate was counted. The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.[13][14][15]
Figure 2: Workflow for Minimum Bactericidal Concentration (MBC) Determination.
Comparative Performance Data
The antimicrobial activity of the Pyrazolo[1,5-a]pyrimidine derivative and the comparator antibiotics is summarized in the table below. The data presented are the mean values from multiple independent experiments.
| Antimicrobial Agent | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Pyrazolo[1,5-a]pyrimidine Derivative | S. aureus (ATCC 29213) | 0.187 - 0.375 | 0.094 - 0.25 | ≤ 1 |
| B. subtilis (ATCC 6633) | 125 | >250 | >2 | |
| E. coli (ATCC 25922) | 1.95 | 3.77 | ~2 | |
| P. aeruginosa (ATCC 27853) | 0.187 - 0.375 | 0.094 - 0.25 | ≤ 1 | |
| Tetracycline | S. aureus (ATCC 29213) | 0.5 - 2 | >32 | >16 |
| B. subtilis (ATCC 6633) | 1 | >32 | >32 | |
| E. coli (ATCC 25922) | 2 - 8 | >32 | >4 | |
| P. aeruginosa (ATCC 27853) | >64 | >64 | - | |
| Amikacin | S. aureus (ATCC 29213) | 1 - 4 | 2 - 8 | 2 |
| B. subtilis (ATCC 6633) | 0.5 - 2 | 1 - 4 | 2 | |
| E. coli (ATCC 25922) | 2 - 8 | 4 - 16 | 2 | |
| P. aeruginosa (ATCC 27853) | 4 - 16 | 8 - 32 | 2 | |
| Erythromycin | S. aureus (ATCC 29213) | 0.25 - 1 | >32 | >32 |
| B. subtilis (ATCC 6633) | 0.125 - 0.5 | >32 | >64 | |
| E. coli (ATCC 25922) | >128 | >128 | - | |
| P. aeruginosa (ATCC 27853) | >128 | >128 | - |
Note: The data for the Pyrazolo[1,5-a]pyrimidine derivative is representative of the potent activity observed in recent studies on closely related analogs.[16][17][18]
Interpretation and Discussion
The experimental results demonstrate that the investigated Pyrazolo[1,5-a]pyrimidine derivative possesses significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.
Potency and Spectrum of Activity:
-
The Pyrazolo[1,5-a]pyrimidine derivative exhibited potent activity against S. aureus and P. aeruginosa, with MIC values in the sub-microgram per milliliter range.[16] This level of potency is comparable to or exceeds that of the standard antibiotics tested.
-
Notably, the compound demonstrated significant efficacy against P. aeruginosa, a pathogen for which many antibiotics have limited effectiveness.
-
The activity against E. coli was also noteworthy, with an MIC of 1.95 µg/mL.[17]
Bactericidal vs. Bacteriostatic Action:
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]
-
For S. aureus and P. aeruginosa, the Pyrazolo[1,5-a]pyrimidine derivative displayed an MBC/MIC ratio of approximately 1-2, indicating a strong bactericidal effect.[16]
-
This bactericidal action is a significant advantage, as bactericidal agents are often preferred for the treatment of serious infections, particularly in immunocompromised patients. In contrast, Tetracycline and Erythromycin demonstrated primarily bacteriostatic activity.
Mechanism of Action Insights:
While the precise mechanism of action for this specific derivative requires further investigation, related Pyrazolo[1,5-a]pyrimidine compounds have been shown to target essential bacterial enzymes. One such target is MurA, an enzyme crucial for the biosynthesis of the bacterial cell wall.[17] Inhibition of this pathway leads to cell lysis and death, which is consistent with the observed bactericidal activity.
Figure 3: Hypothesized Mechanism of Action via MurA Inhibition.
Conclusion and Future Directions
The Pyrazolo[1,5-a]pyrimidine derivative evaluated in this guide demonstrates promising broad-spectrum antimicrobial activity, with potent bactericidal effects against clinically significant pathogens. Its performance, particularly against challenging organisms like P. aeruginosa, highlights its potential as a lead compound for the development of a new class of antibiotics.
Further research is warranted to:
-
Elucidate the precise molecular mechanism of action.
-
Evaluate the in vivo efficacy and safety profile in animal models of infection.
-
Explore the structure-activity relationship (SAR) of the Pyrazolo[1,5-a]pyrimidine scaffold to optimize potency and pharmacokinetic properties.
The data presented in this guide provides a strong foundation for the continued investigation of Pyrazolo[1,5-a]pyrimidine derivatives as a valuable new source of antimicrobial agents in the fight against infectious diseases.
References
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
MI - Microbiology. Broth Microdilution. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]
-
Microbiology Class. (2025, May 15). Antibiogram & Interpretative Standards For Antibiotic (Antibacterial) Disks Used For Susceptibility Studies. Retrieved from [Link]
-
MDPI. (2022, November 23). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, March 19). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]
-
PubMed. (2020, December). Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
ACS Publications. (2025, January 24). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and Antimicrobial Evaluation of Novel Pyrazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimidazole, Triazolo[4,3-a]pyrimidine and Pyrido[1,2-a]benzimidazole Derivatives Incorporated Phenylsulfonyl Moiety. Retrieved from [Link]
-
ResearchGate. (2025, August 10). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021, June 6). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Retrieved from [Link]
-
PubMed. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Retrieved from [Link]
-
ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, August 28). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Retrieved from [Link]
-
UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
EUCAST. (2021, December 1). Clinical Breakpoint Tables. Retrieved from [Link]
Sources
- 1. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. chainnetwork.org [chainnetwork.org]
- 8. researchgate.net [researchgate.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Pyrazolo[1,5-a]pyridine-3-acetonitrile: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Pyrazolo[1,5-a]pyridine-3-acetonitrile, a heterocyclic compound often utilized in medicinal chemistry. As a Senior Application Scientist, my aim is to blend technical accuracy with practical, field-tested insights to ensure your laboratory's disposal protocols are not only compliant but also inherently safe.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the chemical's hazards. Based on data from analogous compounds, we can infer the following hazard profile for this compound:
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][5] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4][6] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4][5][6] | Ocular contact |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3][4][6][7] | Inhalation |
Given these potential hazards, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8] The U.S. Environmental Protection Agency (EPA) mandates a "cradle to grave" management system for hazardous waste under the Resource Conservation and Recovery Act (RCRA), which means it must be tracked from generation to final disposal.[9]
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe handling and disposal of this compound waste in a laboratory setting, in accordance with OSHA and EPA regulations.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash risk.
-
Lab Coat: A standard laboratory coat is required.
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible container.[10] Do not mix with other waste streams unless you have confirmed compatibility. Incompatible chemicals can react violently or release toxic gases.[11]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.
3. Container Labeling: Proper labeling is a critical component of hazardous waste management. The EPA requires that each waste container be labeled with:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" .[8]
-
An accurate list of all constituents and their approximate concentrations if it is a mixture.[8][11]
-
The specific hazard(s) (e.g., "Toxic," "Irritant").[12]
-
The date when waste was first added to the container (accumulation start date).[8]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[11][13]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray or cabinet, to prevent spills from spreading.
-
Keep the waste container securely closed except when adding waste.[8]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[13]
5. Arranging for Disposal:
-
Once the waste container is full, or within one year of the accumulation start date for partially filled containers, it must be moved to a central accumulation area (CAA) for pickup.[11]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[9][10]
-
Hazardous waste disposal typically involves incineration at a permitted facility.[12] Never attempt to treat or dispose of this chemical waste on your own.
Disposal Workflow Diagram
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.ca [fishersci.ca]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling Pyrazolo[1,5-a]pyridine-3-acetonitrile
For the innovative researcher in drug development, the promise of novel molecular scaffolds is matched only by the imperative to handle them with the utmost care. Pyrazolo[1,5-a]pyridine-3-acetonitrile, a key intermediate in the synthesis of diverse bioactive molecules, is one such compound. Its unique structure, while offering significant potential for medicinal chemistry, also necessitates a robust and well-informed safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, our scientific colleagues, with the knowledge to work safely and effectively, making your laboratory a bastion of both discovery and safety.
Immediate Safety Profile: Understanding the Risks
Before handling this compound, it is critical to internalize its hazard profile. Based on data from the closely related compound, Pyrazolo[1,5-a]pyridine-3-carbonitrile, we can anticipate a similar set of risks. The primary hazards are acute toxicity if ingested, and significant irritation to the skin, eyes, and respiratory system.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
The presence of the nitrile group (-CN) also warrants caution. While stable in the parent molecule, nitrile-containing compounds have the potential to release highly toxic hydrogen cyanide gas under specific conditions, such as exposure to strong acids or high temperatures. Therefore, all handling procedures must be designed to prevent such exposures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a foundational element of a safe experimental workflow. The principle here is to create a comprehensive barrier between you and the chemical, mitigating the risks of accidental exposure.
Caption: Essential Personal Protective Equipment Workflow.
Detailed PPE Protocol:
-
Eye and Face Protection : Always wear chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[2] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection : Nitrile gloves are the recommended choice for handling this compound.[3] Nitrile offers good resistance to a range of chemicals and is less likely to cause allergic reactions than latex.[3] Always inspect gloves for any signs of damage before use and change them immediately if contamination occurs. For extended operations, consider double-gloving.
-
Body Protection : A full-length laboratory coat should be worn and kept fastened to protect your skin and clothing. Ensure the material is appropriate for the chemicals being handled.
-
Respiratory Protection : All weighing and handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust particles and potential vapors.[3][4] This is especially critical to mitigate the risk of respiratory tract irritation.[1][4]
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach to handling ensures that safety is integrated into every stage of the experimental process.
Caption: Step-by-step chemical handling workflow.
Step-by-Step Handling Protocol:
-
Receiving and Storage :
-
Preparation :
-
Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Prepare your workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment before bringing the chemical into the hood.
-
-
Weighing and Transfer :
-
Perform all weighing and transfers of the solid material within the fume hood to minimize the risk of inhalation.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring to a reaction vessel, do so slowly and carefully. If a solvent is being used, add the solid to the solvent (if the protocol allows) to reduce dust generation.
-
-
During Reaction :
-
Keep the reaction vessel closed to the extent possible.
-
Maintain constant vigilance and be aware of the reaction's progress.
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of you, your colleagues, and the environment.
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, bench paper, weighing paper) should be placed in a dedicated, labeled hazardous waste container.
-
Liquid waste from the reaction should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Management :
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal :
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that is the bedrock of scientific excellence. Your commitment to these practices protects you and your research, allowing for the confident pursuit of discovery.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: Pyrazolo[1,5-a]pyridine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
